Benzyl myristate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGCEIAYMZKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185091 | |
| Record name | Benzyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31161-71-4 | |
| Record name | Benzyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl myristate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93YQ04RQ2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Benzyl Myristate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Benzyl Myristate (CAS No: 31161-71-4), an ester of significant interest to researchers, scientists, and professionals in drug development and cosmetic science. The document details its core chemical identity, molecular structure, and critical physicochemical properties. Furthermore, it presents a detailed protocol for its laboratory synthesis via Fischer-Speier esterification, supported by a logical workflow diagram. The guide explores its primary applications as a functional excipient in pharmaceutical formulations, particularly for topical delivery, and as a versatile emollient and texture enhancer in personal care products. Safety, handling, and toxicological data are also summarized to provide a complete profile for laboratory and industrial use.
Chemical Identity and Molecular Structure
This compound is the formal chemical name for the ester formed from myristic acid (tetradecanoic acid) and benzyl alcohol. Its identity is standardized across chemical databases and regulatory bodies by a unique set of identifiers.
-
Synonyms : Myristic acid benzyl ester, Tetradecanoic acid, phenylmethyl ester[1][3][5]
-
EC Number : 250-493-3[1]
The molecular structure consists of a C14 saturated fatty acid chain (the myristoyl group) linked via an ester bond to the methylene group of a benzyl moiety.
-
Canonical SMILES : CCCCCCCCCCCCCC(=O)OCc1ccccc1[6]
-
InChI : InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3[3][6]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various formulations and are crucial for its application in drug delivery and cosmetic science. It is characterized as a colorless to pale yellow liquid or low-melting solid with a mild odor.[2][5]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid/solid | [2][5] |
| Melting Point | 20-21 °C | [2][3] |
| Boiling Point | 288-290 °C | [3] |
| Density | 0.9321 g/cm³ at 25 °C | [1][3] |
| logP (o/w) | ~8.3 (estimated) | [2] |
| Solubility | Soluble in alcohol and organic solvents; Insoluble in water | [2][5] |
Synthesis of this compound
Underlying Principle: Fischer-Speier Esterification
This compound is synthesized via the acid-catalyzed esterification of myristic acid with benzyl alcohol.[5] This reaction, a classic example of Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. The subsequent elimination of a water molecule yields the ester. The reaction is reversible; therefore, to ensure a high yield, water is typically removed from the reaction mixture as it forms, driving the equilibrium toward the product side in accordance with Le Châtelier's principle.
Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
Myristic Acid (1.0 eq)
-
Benzyl Alcohol (1.5 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : To a round-bottom flask, add myristic acid, benzyl alcohol, and toluene.
-
Catalyst Addition : While stirring, cautiously add the catalytic amount of concentrated sulfuric acid.
-
Reflux : Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring : Continue the reaction until no more water is collected in the trap (typically 3-5 hours), indicating the reaction is complete.
-
Workup : Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Washing : Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying : Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification : Remove the toluene solvent under reduced pressure using a rotary evaporator. The excess benzyl alcohol can be removed via vacuum distillation to yield the purified this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound's physicochemical properties make it a valuable component in both pharmaceutical and cosmetic formulations.
Role as an Excipient in Pharmaceutical Formulations
In the pharmaceutical industry, particularly for topical and transdermal drug delivery systems, this compound serves as a functional excipient. Its primary roles include:
-
Emollient : It imparts a softening and soothing effect on the skin.
-
Solvent : Its lipophilic nature allows it to dissolve or disperse poorly water-soluble active pharmaceutical ingredients (APIs).
-
Penetration Enhancer : It can enhance the absorption of active ingredients through the skin by temporarily modifying the barrier properties of the stratum corneum.[5] This is a critical function for improving the bioavailability of topical drugs.
Utility in Cosmetic Science
This compound is widely used in cosmetics and personal care products due to its favorable sensory profile and functional benefits.[5]
-
Skin-Conditioning Agent : As an emollient, it helps maintain skin hydration by forming a barrier that reduces moisture loss, leaving the skin feeling smooth and non-greasy.[7]
-
Texture Enhancer : It imparts a luxurious, silky feel to formulations such as lotions, creams, and sunscreens, improving their spreadability and user experience.[7]
-
Solvent : It is an effective solvent for various cosmetic ingredients, including UV filters, contributing to the stability and efficacy of sunscreen formulations.[5]
Safety and Handling
This compound is considered to have a low toxicity profile.[5] However, as with many esters, it may cause skin irritation in individuals with high sensitivity.[5]
-
Personal Protective Equipment (PPE) : Standard laboratory safety protocols should be followed. This includes wearing safety goggles with side-shields, impervious clothing, and gloves.[8] In cases of potential aerosol generation or exceeding exposure limits, respiratory protection may be required.[8]
-
Accidental Release : In case of a spill, prevent further leakage if safe to do so. Contain the spill and collect it for disposal by a licensed chemical destruction facility. Avoid discharge into sewer systems.[8]
-
Toxicology : There is limited publicly available data on oral, dermal, and inhalation toxicity.[2] No GHS hazard classifications were found in the reviewed sources.[2]
-
Environmental Fate : Data on persistence, degradability, and bioaccumulative potential in the environment are largely unavailable.[8]
Conclusion
This compound is a well-characterized ester with the definitive CAS number 31161-71-4. Its unique combination of properties—including its role as an emollient, solvent, and penetration enhancer—makes it a highly functional ingredient for drug development professionals and cosmetic scientists. Its synthesis is straightforward, following established principles of esterification. While generally regarded as safe for its intended applications, adherence to standard industrial hygiene and handling procedures is essential.
References
- 1. echemi.com [echemi.com]
- 2. This compound, 31161-71-4 [thegoodscentscompany.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS 31161-71-4: this compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 8. echemi.com [echemi.com]
A Technical Guide to the Natural Sourcing and Extraction of Myristic Acid for Synthetic Applications
Abstract
Myristic acid, or tetradecanoic acid, is a 14-carbon saturated fatty acid that serves as a critical raw material in the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] Its utility as a precursor for the synthesis of novel therapeutic agents, particularly inhibitors of N-myristoyltransferase (NMT), has driven significant interest in efficient and high-purity sourcing.[5][6][7][8] This guide provides an in-depth exploration of the primary natural reservoirs of myristic acid, details field-proven methodologies for its extraction and purification, and discusses its activation for subsequent synthetic transformations. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile fatty acid in their work.
Principal Natural Reservoirs of Myristic Acid
Myristic acid is widely distributed in nature, predominantly in the form of its triglyceride, trimyristin. The economic viability of its extraction is largely dependent on the concentration within the source material. The most significant sources are botanical, with certain animal fats and microbial systems also serving as viable, albeit less common, reservoirs.
Botanical Sources: The Primary Commercial Mainstays
Vegetable fats and oils are the most concentrated and commercially exploited sources of myristic acid.
-
Nutmeg (Myristica fragrans): The seed of the nutmeg tree is the most potent natural source of myristic acid.[1][9] The expressed fat, known as nutmeg butter, can contain up to 75% trimyristin by weight, which, upon hydrolysis, yields myristic acid.[9][10][11] This high concentration makes nutmeg the preferred source for laboratory-scale and high-purity extractions.
-
Palm Kernel Oil (from Elaeis guineensis): A major industrial source, palm kernel oil is rich in medium-chain fatty acids. Myristic acid constitutes a significant portion of its fatty acid profile.[12][13][14]
-
Coconut Oil (from Cocos nucifera): Similar to palm kernel oil, coconut oil is a commercially significant source of myristic acid.[3][12][13][15][16] The commercial production of myristic acid often involves the fractional distillation of hydrolyzed fatty acids from these two oils.[13]
Animal and Microbial Sources
While plants are the primary source, myristic acid is also present in animal fats and can be produced by microorganisms.
-
Dairy and Animal Fats: Butterfat contains a notable percentage of myristic acid, typically ranging from 8–14% in bovine milk.[9][12] It is also a minor component in many other animal fats.[9][13]
-
Microbial Synthesis: Emerging research has identified certain oleaginous yeasts (e.g., Starmerella bombicola) and microalgae as potential producers of myristic acid and other fatty acids, offering a pathway for controlled, fermentative production.[17][18][19]
Data Summary: Myristic Acid Content in Natural Sources
| Natural Source | Form | Typical Myristic Acid / Trimyristin Content (%) | Key Reference(s) |
| Nutmeg Seed | Trimyristin | 60 - 75% | [10][11] |
| Palm Kernel Oil | Myristic Acid | 14 - 16.5% | [12][20] |
| Coconut Oil | Myristic Acid | 8 - 16.8% | [12][15][16] |
| Bovine Milk Fat | Myristic Acid | 8 - 14% | [9] |
Extraction and Isolation: From Raw Material to Purified Acid
The extraction of myristic acid is a multi-step process that begins with the isolation of the total lipid fraction (or specifically, trimyristin) from the source material. This is followed by a chemical or enzymatic hydrolysis step to liberate the free fatty acid, which is then purified to the desired specification.
Caption: General workflow for myristic acid production.
Step 1: Lipid Extraction from Botanical Sources
The initial objective is to separate the fat-soluble components, primarily triglycerides, from the solid plant matrix. The choice of method balances efficiency, solvent use, and scalability.
ASE is a highly efficient method that utilizes elevated temperatures and pressures to decrease solvent viscosity and increase mass transfer, reducing extraction time and solvent consumption compared to traditional methods like Soxhlet.[21][22]
Methodology:
-
Preparation: Grind nutmeg seeds to a fine powder (e.g., <0.5 mm particle size) to maximize surface area.
-
Cell Loading: Mix approximately 8 g of the ground nutmeg with a dispersing agent like diatomaceous earth and load it into a stainless-steel extraction cell.[21]
-
Extraction Parameters:
-
Collection & Concentration: The extract is collected in a vial. The solvent is then removed under vacuum using a rotary evaporator at ~60°C to yield the crude nutmeg butter, which is rich in trimyristin.[21]
Causality: The high temperature increases the solubility of trimyristin, while the high pressure forces the solvent into the matrix pores. This combination results in a faster and more exhaustive extraction than methods performed at atmospheric pressure.[21]
A classic and exhaustive technique, ideal for laboratory scale, ensuring high recovery of lipids.
Methodology:
-
Preparation: Place ~10 g of finely ground nutmeg into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Add 150 mL of a suitable solvent (e.g., tert-butyl methyl ether, n-hexane) and boiling chips to the distillation flask below.[23]
-
Extraction: Heat the flask. The solvent vaporizes, bypasses the chamber, condenses, and drips back onto the sample, dissolving the trimyristin. When the chamber is full, the solvent siphons back into the flask. This cycle repeats for 4-6 hours.
-
Concentration: After extraction, the solvent in the flask, now rich with dissolved trimyristin, is evaporated to yield the crude product.[23]
Step 2: Hydrolysis of Triglycerides to Free Myristic Acid
The ester bonds of the extracted trimyristin must be cleaved to release the myristic acid. Alkaline hydrolysis (saponification) is the most robust and widely used chemical method.
Caption: The two-stage process of saponification and acidification.
This self-validating protocol converts the fat into a water-soluble soap, which then allows for the precipitation of the pure acid upon pH adjustment.
Methodology:
-
Reaction Setup: In a round-bottomed flask, combine the crude trimyristin extract with a 10% aqueous solution of sodium hydroxide (NaOH). Add an equal volume of 95% ethanol to act as a co-solvent, ensuring the immiscible fat and aqueous base can react.[23][24]
-
Saponification: Add boiling chips and reflux the mixture with gentle heating (e.g., on a steam bath) for 1-2 hours. The reaction is complete when the solution becomes clear and homogenous, indicating all the trimyristin has been converted to the soluble sodium myristate and glycerol.[24]
-
Acidification: Allow the reaction mixture to cool. Pour the solution into a beaker containing hot water and, with constant stirring, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~2).[23][24][25]
-
Isolation: A white solid, myristic acid, will precipitate out of the acidic solution. Cool the mixture in an ice bath for at least 15-20 minutes to maximize precipitation.[23]
-
Collection: Collect the solid myristic acid by vacuum filtration, washing the filter cake with several small portions of cold deionized water to remove residual salts (NaCl) and glycerol.[23]
Trustworthiness: The visual endpoint of a clear solution in step 2 confirms the completion of saponification. The subsequent precipitation upon acidification is a direct validation of the successful formation of the fatty acid salt.
Step 3: Purification of Crude Myristic Acid
The product from hydrolysis requires purification to remove co-precipitated fatty acids and other impurities. Recrystallization is the most effective laboratory-scale method.
Methodology:
-
Dissolution: Transfer the crude, dried myristic acid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.
-
Crystallization: Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to complete the crystallization process. Slow cooling is key to forming large, pure crystals.
-
Collection: Collect the purified myristic acid crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water solution, and dry thoroughly. The purity can be verified by melting point analysis (literature value: 54-55°C).[26]
Myristic Acid as a Precursor for Synthesis
High-purity myristic acid is the starting point for synthesizing a wide array of derivatives for drug development. The primary synthetic challenge is the activation of the relatively unreactive carboxylic acid group.
Activation to Myristoyl Chloride
Conversion to the highly reactive acyl chloride is the most common first step for creating amides and esters.[8]
Caption: Activation of myristic acid and subsequent amidation.
This activation enables facile reaction with nucleophiles. For example, reacting myristoyl chloride with various aryl amines yields a library of myristic acid amide derivatives.[8] These derivatives are frequently designed to act as potent inhibitors of N-myristoyltransferase (NMT), an enzyme that attaches a myristoyl group to proteins (myristoylation). This process is vital for the function of many proteins involved in signal transduction, oncogenesis, and the life cycles of fungi and viruses, making NMT a compelling therapeutic target.[5][6][7]
Conclusion
Myristic acid is a readily accessible and highly valuable natural product. Its high concentration in sources like nutmeg, coconut, and palm kernel oils makes it an economically viable starting material for complex synthesis. By employing robust extraction techniques such as ASE, followed by well-established saponification and purification protocols, researchers can reliably obtain high-purity myristic acid. This purified acid serves as a foundational building block for the development of targeted therapeutics, particularly NMT inhibitors, underscoring the critical link between natural product chemistry and modern drug discovery.
References
- 1. Myristic acid Exporter | Myristic acid Exporting Company | Myristic acid International Distributor [multichemexports.com]
- 2. alphachem.biz [alphachem.biz]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristic acid - Wikipedia [en.wikipedia.org]
- 10. Nutmeg butter | essential oil | Britannica [britannica.com]
- 11. Nutmeg - Wikipedia [en.wikipedia.org]
- 12. Foods High in Myristic acid | Whole Food Catalog [wholefoodcatalog.info]
- 13. Myristic acid: Description, Preparation method and Main application_Chemicalbook [chemicalbook.com]
- 14. businessgrowthreports.com [businessgrowthreports.com]
- 15. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How does coconut oil differ from palm oil?_Palm Oil Extraction FAQ [palmoilextractionmachine.com]
- 17. Frontiers | Integrated Process for the Enzymatic Production of Fatty Acid Sugar Esters Completely Based on Lignocellulosic Substrates [frontiersin.org]
- 18. CN107200684B - A kind of method for extracting myristic acid from marine coccus algae - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. Organic Syntheses Procedure [ftp.orgsyn.org]
- 25. Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jcmarot.com [jcmarot.com]
A Technical Guide to the Spectral Analysis of Benzyl Myristate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Abstract
This technical guide provides a comprehensive exploration of the spectral analysis of benzyl myristate, a significant ester in various industrial applications, including pharmaceuticals and cosmetics.[1] We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, field-proven experimental protocols, and detailed data interpretation. Our approach emphasizes scientific integrity, ensuring that the described methodologies are self-validating and grounded in authoritative references.
Introduction: The Significance of this compound and the Imperative of Spectral Analysis
This compound (C₂₁H₃₄O₂) is the ester formed from the condensation of benzyl alcohol and myristic acid.[2][3][4] Its molecular structure, comprising a bulky aliphatic chain and an aromatic benzyl group, imparts unique physicochemical properties that make it a valuable component in various formulations. In the pharmaceutical and cosmetic industries, it often functions as an emollient, conditioning agent, and a solubilizer for active ingredients.[1][5][6][7][8]
Given its role in consumer products and drug formulations, rigorous quality control and structural verification are paramount. Spectroscopic methods, particularly NMR and IR, are indispensable tools in this regard, offering a non-destructive and highly detailed molecular fingerprint of the compound.[9] This guide will systematically dissect the spectral features of this compound, providing the causal logic behind experimental choices and interpretation to ensure the production of reliable and reproducible data, in line with Good Laboratory Practices (GLP).[10][11][12]
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the this compound molecule is the foundation for interpreting its spectral data. The structure consists of a C14 saturated fatty acid chain (myristate) esterified with a benzyl group.
Caption: Molecular structure of this compound with key proton environments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their relative arrangements in the molecule.
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a good solvent for esters and its residual proton signal (at ~7.26 ppm) does not interfere with the key signals of the analyte.[13]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H NMR due to its chemical inertness and its single, sharp signal that is upfield from most organic proton signals.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the distinct proton environments in this compound.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |
| Benzylic Protons (-O-CH₂-Ph) | 5.13 | Singlet | 2H |
| α-Methylene Protons (-CH₂-COO-) | 2.29 - 2.30 | Triplet | 2H |
| β-Methylene Protons (-CH₂-CH₂-COO-) | 1.56 - 1.68 | Multiplet | 2H |
| Methylene Chain (-(CH₂)₁₀-) | 1.22 - 1.42 | Multiplet | 20H |
| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet | 3H |
Data compiled from typical ester chemical shift ranges.[14][15][16]
Interpretation of the ¹H NMR Spectrum
-
The aromatic protons appear as a multiplet in the downfield region (7.30-7.40 ppm) due to the deshielding effect of the benzene ring.
-
The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, resulting in a singlet around 5.13 ppm.[17] The singlet nature arises from the absence of adjacent protons.
-
The α-methylene protons are adjacent to the carbonyl group, which deshields them to the 2.29-2.30 ppm region.[15] They appear as a triplet due to coupling with the neighboring β-methylene protons.
-
The large signal in the aliphatic region (1.22-1.42 ppm) corresponds to the long methylene chain of the myristate moiety.
-
The terminal methyl protons are the most shielded, appearing as a triplet around 0.84-0.92 ppm due to coupling with the adjacent methylene group.[14]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 170 - 175 |
| Aromatic Carbons (C₆H₅) | 128 - 136 |
| Benzylic Carbon (-O-CH₂-Ph) | 66 - 67 |
| α-Methylene Carbon (-CH₂-COO-) | 34 - 35 |
| Methylene Chain (-(CH₂)₁₁-) | 22 - 32 |
| Terminal Methyl Carbon (-CH₃) | ~14 |
Data compiled from typical ester and aromatic compound chemical shift ranges.[13][17]
Interpretation of the ¹³C NMR Spectrum
-
The carbonyl carbon of the ester is significantly deshielded and appears far downfield.
-
The signals for the aromatic carbons will appear in the 128-136 ppm range. The quaternary carbon attached to the benzylic group will have a different chemical shift from the protonated carbons.
-
The benzylic carbon is deshielded by the attached oxygen, appearing around 66-67 ppm.
-
The various methylene carbons of the long aliphatic chain will have closely spaced signals in the upfield region.
-
The terminal methyl carbon is the most shielded carbon, appearing at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Causality Behind Experimental Choices
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples like this compound, requiring minimal sample preparation. Alternatively, a thin film between salt plates (NaCl or KBr) can be used.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Data compiled from standard IR correlation tables.[18][19][20][21][22]
Interpretation of the IR Spectrum
-
The most characteristic peak in the IR spectrum of this compound is the strong, sharp absorption band for the ester carbonyl (C=O) stretch between 1735-1750 cm⁻¹.[15][18] Its presence is a clear indicator of the ester functional group.
-
The presence of both aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹ confirms the two different types of C-H bonds in the molecule.
-
A strong absorption in the fingerprint region between 1000-1300 cm⁻¹ is indicative of the C-O single bond stretch of the ester.[18][19]
-
The absorptions corresponding to the aromatic C=C stretching vibrations further confirm the presence of the benzene ring.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectral data.[10][12]
NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
IR Sample Preparation (ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of this compound onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Data Integration and Structural Confirmation Workflow
The synergistic use of NMR and IR spectroscopy provides a robust confirmation of the this compound structure.
References
- 1. A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. oasishealth.app [oasishealth.app]
- 7. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]
- 8. PPG-3 Benzyl Ether Myristate [tiiips.com]
- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 10. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 11. GLP(Good laboratory Practices) - Spectrum Medical Industries Pvt. Ltd. [spectralab.net]
- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. rsc.org [rsc.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. chem.libretexts.org [chem.libretexts.org]
The Solubility Profile of Benzyl Myristate in Organic Solvents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Importance of Benzyl Myristate's Solubility
Physicochemical Characteristics of this compound
A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound (also known as benzyl tetradecanoate) possesses a molecular formula of C21H34O2 and a molecular weight of approximately 318.5 g/mol .[1] Key estimated and experimental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 318.50 g/mol | [1] |
| Melting Point | 20.00 to 21.00 °C | [1] |
| Boiling Point | 404.00 to 405.00 °C (est.) | [1] |
| logP (o/w) | 7.90 - 8.305 (est.) | [1] |
| Water Solubility | 0.001481 mg/L @ 25 °C (est.) |
The molecule's structure, featuring a long, nonpolar fourteen-carbon chain from myristic acid and a moderately polar benzyl group, dictates its solubility. The high logP value indicates its lipophilic (oil-loving) and hydrophobic (water-fearing) nature. This inherent lipophilicity is the primary driver of its solubility in organic solvents and its very low solubility in water.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): As a molecule with a significant hydrocarbon component, this compound's primary mode of interaction with nonpolar solvents is through these weak, temporary dipoles. The long alkyl chain allows for substantial surface area contact, promoting these interactions.
-
Dipole-Dipole Interactions: The ester functional group in this compound introduces a permanent dipole. This allows for stronger interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) compared to purely nonpolar solvents (e.g., hexane).
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. However, it lacks a hydrogen bond donor. This means it can interact with protic solvents (e.g., alcohols), but these interactions are not as strong as the hydrogen bonding between the solvent molecules themselves.[2][3]
The interplay of these forces determines the extent to which this compound will dissolve in a given solvent. For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Predicted Solubility Profile of this compound
Based on its structure and the principles of solubility, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted. One source explicitly states that this compound is "soluble in alcohol".
High Solubility is Expected in:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain of the myristate portion will readily interact with these solvents via van der Waals forces.
-
Moderately Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): The dipole-dipole interactions between the ester group and the solvent, in addition to van der Waals forces, will promote solubility.
Moderate to Good Solubility is Expected in:
-
Alcohols (e.g., Ethanol, Methanol, Isopropanol): While this compound can act as a hydrogen bond acceptor, the dominant interactions will likely be dipole-dipole and van der Waals forces. The solubility may be slightly lower than in nonpolar or moderately polar aprotic solvents due to the energy required to disrupt the strong hydrogen bonding network of the alcohols.
Low to Negligible Solubility is Expected in:
-
Highly Polar Protic Solvents (e.g., Water): The large, nonpolar hydrocarbon tail makes it energetically unfavorable for this compound to dissolve in water, as this would require disrupting the strong hydrogen bonding between water molecules.[2][3]
Methodologies for Experimental Determination of Solubility
Given the absence of extensive published quantitative data, experimental determination of this compound's solubility is often necessary. The following protocols outline standard methods for this purpose.
I. Shake-Flask Method for Equilibrium Solubility
This is the most common and reliable method for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled. Centrifugation can be employed to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or by evaporating the solvent and weighing the residue.
-
Calculation: Express the solubility in terms of mass per volume (e.g., g/100 mL) or molarity.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
II. High-Throughput Screening (HTS) for Apparent Solubility
For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These methods typically measure apparent solubility, which may not represent true equilibrium solubility but is useful for initial formulation development.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., dimethyl sulfoxide - DMSO).
-
Solvent Plate Preparation: Dispense the target organic solvents into the wells of a microtiter plate.
-
Addition of Solute: Add a small, precise volume of the this compound stock solution to each well.
-
Detection of Precipitation: Use automated nephelometry or turbidimetry to detect the point at which the compound precipitates as the solvent composition changes.
-
Data Analysis: Correlate the precipitation point with the concentration to determine the apparent solubility.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A solvent with a polarity that closely matches that of this compound will likely be a good solvent.
-
Presence of Cosolvents: The addition of a cosolvent can significantly alter the polarity of the solvent system and, therefore, the solubility of this compound. This is a common strategy in formulation development to enhance the solubility of active pharmaceutical ingredients (APIs) and excipients.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is crucial to use pure this compound and high-purity solvents for accurate determinations.
Applications in Drug Development and Formulation
The solubility profile of this compound is of paramount importance in its application in drug development.
-
Topical Formulations: As a lipophilic vehicle, this compound can be used to dissolve and deliver poorly water-soluble APIs through the skin. Its emollient properties also contribute to the aesthetic feel of creams and lotions.
-
Parenteral Formulations: For APIs that are soluble in this compound, it can be considered as a component of oily depots for sustained-release intramuscular injections.
-
Solubilizer for Other Excipients: this compound can act as a solvent for other lipophilic components in a formulation, contributing to the overall stability and homogeneity of the product.
Caption: Relationship between this compound, Organic Solvents, Solubility, and Applications.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively documented in publicly accessible literature, a strong theoretical understanding of its solubility profile can be derived from its physicochemical properties. Its inherent lipophilicity, owing to the long alkyl chain, makes it highly soluble in nonpolar and moderately polar aprotic solvents, and moderately soluble in alcohols. For researchers and formulation scientists, the experimental protocols provided in this guide offer a clear path to determining precise solubility data for their specific applications. A thorough understanding of the solubility of this compound is a critical enabler for its effective utilization in the development of advanced pharmaceutical and cosmetic formulations.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Benzyl Myristate
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of benzyl myristate, an ester of significant interest in the pharmaceutical and cosmetic industries. While direct, in-depth studies on this compound are not extensively published, this guide synthesizes information from related long-chain fatty acid esters and established analytical methodologies to present a predictive and practical framework for researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings of this compound's thermal behavior, outlines robust experimental protocols for its characterization, and discusses the likely degradation pathways and products. By providing a strong foundation in both theory and practice, this document aims to empower professionals to anticipate and mitigate stability challenges, ensuring product quality and efficacy.
Introduction: this compound in Context
This compound, the ester formed from the condensation of benzyl alcohol and myristic acid, is a versatile compound valued for its emollient and solubilizing properties.[1][2] It finds application in a variety of formulations, including topical drug delivery systems, skincare products, and hair care preparations.[3][4] In these applications, the product may be subjected to elevated temperatures during manufacturing, storage, or application, making a thorough understanding of its thermal stability paramount.
Thermal degradation can lead to a loss of the desired physical and chemical properties of the final product, the formation of potentially harmful byproducts, and a decrease in overall efficacy and shelf-life.[3] This guide will equip the reader with the necessary knowledge to assess and understand the thermal stability of this compound, thereby ensuring the development of robust and reliable formulations.
Theoretical Framework: Predicting the Thermal Behavior of this compound
The thermal stability of an ester like this compound is intrinsically linked to its molecular structure. The ester linkage is the most likely site of thermal cleavage. Based on studies of other long-chain esters, the degradation of this compound is expected to proceed through several potential pathways, primarily initiated by heat.[5][6]
One common degradation mechanism for esters with a β-hydrogen on the alcohol moiety is a six-centered elimination reaction, leading to the formation of a carboxylic acid and an alkene.[5] In the case of this compound, this specific pathway is less likely due to the absence of a β-hydrogen in the benzyl group. Therefore, other mechanisms are expected to dominate.
At elevated temperatures, homolytic cleavage of the ester bond can occur, generating radicals that can initiate a cascade of further reactions. The primary degradation products are likely to be myristic acid and toluene (from the benzyl radical). Further decomposition of myristic acid can lead to a variety of smaller, volatile fatty acids and alkanes.[7] In the presence of oxygen, oxidative degradation pathways will also contribute, potentially leading to the formation of aldehydes, ketones, and other oxygenated species.
Analytical Methodologies for Assessing Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound. The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is a fundamental technique for determining the temperature at which a material begins to decompose.
Table 1: Key Parameters from Thermogravimetric Analysis
| Parameter | Description |
| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. |
| Temperature of Maximum Degradation Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve. |
| Residual Mass | The percentage of the initial mass remaining at the end of the experiment, indicating the extent of non-volatile degradation products or char formation. |
This protocol is based on established standards such as ASTM E1131 and ISO 11358.[10][11]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a similar experiment can be run using air as the purge gas.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum degradation rate.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition through the observation of exothermic or endothermic events.[13][14]
Table 2: Key Parameters from Differential Scanning Calorimetry
| Parameter | Description |
| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid. For esters, this is influenced by the chain length and saturation.[13] |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample, providing insight into the crystallinity of the material.[13] |
| Decomposition Exotherm/Endotherm | The heat flow associated with the decomposition process. Exothermic events indicate a release of energy, which can be a safety concern. |
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[13]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.[13]
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[13]
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above its expected decomposition temperature (e.g., 400 °C).[13]
-
-
-
Data Analysis:
-
Identify the melting peak and determine the onset temperature and the peak maximum (Tm).
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Observe any exothermic or endothermic events at higher temperatures that may correspond to decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
To identify the volatile and semi-volatile products formed during thermal degradation, GC-MS is the method of choice. This involves heating the sample under controlled conditions and then introducing the evolved gases into the GC-MS system for separation and identification.
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a headspace vial or a pyrolysis tube.
-
Thermal Stress: Heat the sample to a temperature above its determined Tonset from TGA for a specified period.
-
GC-MS Analysis:
-
Injection: Introduce an aliquot of the headspace gas or the pyrolyzate into the GC-MS system.
-
Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of the expected degradation products.
-
Detection: Acquire mass spectra of the eluting compounds.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualization of Experimental Workflows
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.
Anticipated Degradation Profile of this compound
Based on the chemistry of esters and thermal degradation studies of related compounds, the following degradation profile for this compound can be anticipated:
-
Initial Stage: At moderately elevated temperatures, the primary degradation pathway is expected to be the hydrolysis of the ester bond if moisture is present, yielding myristic acid and benzyl alcohol.[15]
-
Advanced Stage: At higher temperatures, in the absence of significant moisture, homolytic cleavage of the ester bond will likely occur. This will generate benzyl and myristoyl radicals.
-
The benzyl radical can abstract a hydrogen atom to form toluene or can couple with other radicals.
-
The myristoyl radical can undergo decarbonylation to form a tridecyl radical, which can then lead to the formation of various alkanes and alkenes.
-
-
Oxidative Degradation: In the presence of air, the degradation process will be more complex, involving the formation of hydroperoxides that can decompose to form a variety of aldehydes, ketones, and smaller carboxylic acids. Benzyl alcohol, if formed, can be oxidized to benzaldehyde and benzoic acid.[16]
Caption: Proposed Thermal Degradation Pathways for this compound.
Enhancing the Thermal Stability of this compound Formulations
Several strategies can be employed to enhance the thermal stability of formulations containing this compound:
-
Inclusion of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), can help to mitigate oxidative degradation pathways by scavenging free radicals.
-
Control of Headspace Oxygen: For products packaged in sealed containers, minimizing the oxygen in the headspace by purging with an inert gas like nitrogen can significantly reduce oxidative degradation.
-
pH Control: In aqueous formulations, maintaining an optimal pH can minimize hydrolysis. For esters, a neutral to slightly acidic pH is generally preferred to slow the rate of hydrolysis.[15]
-
Protection from Light: UV radiation can provide the energy to initiate degradation. The use of opaque or UV-protective packaging can be beneficial.
Conclusion
While specific literature on the thermal stability of this compound is sparse, a robust understanding of its likely behavior can be extrapolated from the extensive knowledge of related fatty acid esters. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the thermal characterization of this compound. By employing the detailed analytical protocols herein and considering the proposed degradation pathways, it is possible to design and develop stable and effective formulations, ensuring product quality and safety. A thorough understanding of the thermal properties of this compound is not merely an academic exercise but a critical component of successful product development.
References
- 1. specialchem.com [specialchem.com]
- 2. oasishealth.app [oasishealth.app]
- 3. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 4. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. matestlabs.com [matestlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanisms of Action of Benzyl Myristate in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. Benzyl myristate is a chemical compound with limited publicly available data on its specific biological activities. The mechanisms of action proposed herein are hypothetical and based on the known functions of its constituent moieties, benzyl alcohol and myristic acid. Further experimental validation is required to substantiate these hypotheses.
Preamble: Navigating the Unexplored Biological Landscape of this compound
In the vast expanse of chemical biology and drug discovery, countless molecules hold the potential for novel therapeutic applications. This compound, an ester formed from benzyl alcohol and myristic acid, represents one such entity with a currently undefined biological role. While extensively utilized in the cosmetic industry, its interaction with biological systems at a molecular level remains largely uncharted territory. This guide, therefore, serves not as a definitive statement of fact, but as a scientifically-grounded roadmap for researchers poised to investigate the biological mechanisms of this intriguing compound. By dissecting the known activities of its parent molecules, we can construct plausible hypotheses and outline a rigorous experimental framework to elucidate the true biological function of this compound.
Part 1: Physicochemical Properties and Structural Considerations
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value/Description | Source |
| Molecular Formula | C21H34O2 | - |
| Molecular Weight | 318.5 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Solubility | Insoluble in water; Soluble in organic solvents | - |
| LogP (Octanol-Water Partition Coefficient) | High (estimated) | - |
The high lipophilicity of this compound, inferred from its structure, suggests a propensity to interact with and cross cellular membranes, a critical factor in its potential biological activity.
Part 2: Deconstructing the Moieties - Foundations for Mechanistic Hypotheses
The biological activity of an ester is often a composite of the functions of its constituent alcohol and carboxylic acid, potentially with emergent properties arising from their combination.
The Benzyl Moiety: A Gateway to Cellular Interaction
Benzyl alcohol and its derivatives are known to exert a range of biological effects.
-
Membrane Fluidization and Permeation: Benzyl alcohol is known to insert into lipid bilayers, thereby increasing membrane fluidity.[1] This action can alter the function of membrane-bound proteins, such as receptors and ion channels. The lipophilic nature of the benzyl group in this compound could facilitate its accumulation in cellular membranes, potentially leading to similar effects.
-
Antimicrobial Activity: Benzyl alcohol exhibits antimicrobial properties by disrupting the integrity of microbial cell membranes, leading to cell lysis.[2] It is plausible that this compound, upon enzymatic hydrolysis or as an intact molecule, could exert similar effects.
-
Receptor Interactions: Various benzyl derivatives have been shown to bind to a range of receptors, including opioid, cannabinoid, and serotonin transporters.[3][4][5] This raises the possibility that this compound could act as a ligand for specific receptor types, thereby modulating their signaling pathways.
The Myristate Moiety: A Key Player in Cellular Signaling
Myristic acid, a 14-carbon saturated fatty acid, is not merely a metabolic fuel but an active participant in crucial cellular processes.
-
Protein Myristoylation: Myristic acid is covalently attached to the N-terminal glycine of a wide array of cellular proteins in a process known as myristoylation. This lipid modification is critical for protein trafficking, subcellular localization, and signal transduction.[6][7] Key proteins involved in signaling cascades, such as G-protein alpha subunits and Src-family kinases, are myristoylated.
-
Anti-inflammatory and Antioxidant Effects: Studies have indicated that myristic acid possesses anti-inflammatory and antioxidant properties.[8] It has been shown to induce the expression of the anti-inflammatory cytokine IL-10 in macrophages.[8]
-
Modulation of Lipid Metabolism: As a fatty acid, myristic acid and its esters can influence lipid metabolism and cellular lipid composition, which can have downstream effects on cellular signaling and membrane structure.
Part 3: Hypothesized Mechanisms of Action for this compound
Based on the activities of its constituent parts, we can propose several putative mechanisms of action for this compound in biological systems. These hypotheses provide a framework for experimental investigation.
Hypothesis 1: Modulation of Cellular Signaling through Membrane Intercalation and Alteration of Membrane Fluidity
The lipophilic nature of this compound suggests it could readily partition into cellular membranes.
Putative Pathway:
-
Membrane Insertion: this compound passively diffuses into the lipid bilayer of the plasma membrane and organellar membranes.
-
Increased Fluidity: The presence of this compound disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity.
-
Altered Protein Function: This change in the lipid environment could modulate the activity of membrane-associated proteins, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Downstream Signaling Effects: Altered protein function leads to changes in intracellular signaling cascades, such as cyclic AMP (cAMP) levels, calcium fluxes, or mitogen-activated protein kinase (MAPK) pathways.
Caption: Hypothetical pathway of membrane-mediated signaling modulation by this compound.
Hypothesis 2: A Prodrug Approach - Intracellular Release of Bioactive Moieties
This compound could act as a prodrug, being hydrolyzed by intracellular esterases to release benzyl alcohol and myristic acid, which then exert their individual biological effects.
Putative Pathway:
-
Cellular Uptake: this compound enters the cell via passive diffusion.
-
Esterase Hydrolysis: Intracellular carboxylesterases cleave the ester bond of this compound.
-
Release of Bioactive Components: Benzyl alcohol and myristic acid are released into the cytoplasm.
-
Independent Actions: Benzyl alcohol could affect membrane properties or other targets, while myristic acid could be incorporated into proteins via myristoylation or influence inflammatory pathways.
Caption: Prodrug activation hypothesis for this compound within a cell.
Hypothesis 3: Direct Interaction with Specific Protein Targets
It is conceivable that the intact this compound molecule could bind to specific protein targets, acting as an agonist, antagonist, or allosteric modulator.
Putative Targets:
-
Nuclear Receptors: The lipophilic nature of this compound makes it a candidate ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) or liver X receptors (LXRs), which are involved in lipid metabolism and inflammation.
-
Enzymes: this compound could act as a competitive or non-competitive inhibitor of enzymes involved in key metabolic or signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Other Receptors: As with other benzyl derivatives, direct binding to neurotransmitter receptors or ion channels is a possibility.
Part 4: An Experimental Guide to Elucidating the Mechanism of Action
To investigate the aforementioned hypotheses, a systematic and multi-faceted experimental approach is required.
Initial Characterization of Biological Activity
The first step is to determine if this compound elicits any reproducible biological response in a relevant cellular model.
Protocol: Cell Viability and Cytotoxicity Assay
-
Cell Seeding: Plate relevant cell lines (e.g., macrophages for inflammation, cancer cell lines for anti-proliferative effects) in 96-well plates and allow for overnight adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Ensure proper solubilization, likely using a vehicle such as DMSO. Include vehicle-only controls.
-
Incubation: Treat cells with this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a suitable viability assay, such as MTT, MTS, or a live/dead staining kit, to quantify the effect on cell proliferation and survival.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) to determine the potency of the compound.
Investigating Membrane-Related Effects (Hypothesis 1)
Protocol: Membrane Fluidity Assay
-
Cell Preparation: Treat cells with various concentrations of this compound.
-
Fluorescent Labeling: Incubate the cells with a membrane-inserting fluorescent probe whose emission spectrum is sensitive to the fluidity of the lipid environment (e.g., Laurdan).
-
Fluorescence Measurement: Measure the fluorescence emission at two wavelengths using a fluorescence spectrophotometer or a fluorescence microscope.
-
Data Analysis: Calculate the Generalized Polarization (GP) index, where a decrease in GP indicates an increase in membrane fluidity.
Testing the Prodrug Hypothesis (Hypothesis 2)
Protocol: HPLC-MS Analysis of Intracellular Metabolites
-
Cell Treatment: Incubate cells with a known concentration of this compound for different durations.
-
Cell Lysis and Extraction: Lyse the cells and perform a liquid-liquid extraction to separate small molecule metabolites.
-
HPLC-MS Analysis: Analyze the cell extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Quantification: Develop a quantitative method to measure the intracellular concentrations of this compound, benzyl alcohol, and myristic acid over time. The disappearance of the parent compound and the appearance of its metabolites would support the prodrug hypothesis.
Identifying Protein Targets (Hypothesis 3)
Protocol: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of different temperatures.
-
Protein Precipitation and Digestion: Separate the soluble and aggregated proteins, and digest the soluble fraction into peptides.
-
Mass Spectrometry: Analyze the peptide samples by quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a shift in their thermal stability in the presence of this compound. A change in the melting temperature of a protein suggests a direct binding interaction.
Caption: A generalized experimental workflow for elucidating the mechanism of action of this compound.
Conclusion: A Call to Investigation
The biological mechanism of action of this compound remains an open and intriguing question. This guide has laid a theoretical and practical foundation for its exploration. By leveraging our understanding of its constituent benzyl and myristate moieties, we have constructed plausible hypotheses that can be systematically tested. The experimental protocols outlined provide a clear path forward for researchers to unravel the cellular and molecular interactions of this compound. The journey to understanding the full biological potential of this compound begins with these foundational investigations, which may ultimately pave the way for novel therapeutic applications.
References
- 1. KIT - Botanisches Institut - Nick-Labor Das sind wir - intern - Toolbox: Molecules - Inhibitors - Plasma membrane - Benzyl alcohol [jkip.kit.edu]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Myristic acid: Description, Preparation method and Main application_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the In-Silico Modeling of Benzyl Myristate Interactions
Preamble: The Imperative for Predictive Modeling in Modern Safety Science
In the landscape of drug development and cosmetic safety assessment, the paradigm is shifting. The push towards reducing and replacing animal testing, driven by both ethical considerations and regulatory mandates like the European Union's ban on animal testing for cosmetics, has catalyzed the development of sophisticated in silico alternative methods.[1] These computational approaches offer a powerful lens through which we can predict and understand the interactions of chemical compounds with biological systems, optimizing resources and accelerating the safety and efficacy profiling of new and existing ingredients.[2][3][4][5]
This guide focuses on Benzyl Myristate, an ester compound commonly used as an emollient and skin-conditioning agent in a variety of personal care products.[6][7][8] While generally regarded as safe, a thorough understanding of its potential molecular interactions is paramount for robust safety assessment and formulation development.[9][10] Here, we present a multi-faceted computational workflow, not as a rigid protocol, but as a logical, self-validating framework. We will dissect the causality behind each methodological choice, moving from broad physicochemical characterization to specific protein-ligand binding events and systemic toxicity predictions. This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage computational modeling to gain deeper mechanistic insights into chemical-biological interactions.
Part 1: Foundational Analysis - Physicochemical Profiling and Target Scoping
Before any simulation can be initiated, a foundational understanding of the molecule is essential. The physicochemical properties of this compound dictate its behavior in biological environments—how it might partition into different tissues, cross membranes, and interact with macromolecules.
Physicochemical Properties of this compound
A summary of key molecular properties, computed from its chemical structure, provides the initial parameters for our investigation. These descriptors are critical inputs for subsequent modeling and help form our initial hypotheses.
| Property | Value | Source | Implication for Modeling |
| Molecular Formula | C₃₀H₅₂O₅ | PubChem[11] | Defines the atomic composition for all calculations. |
| Molecular Weight | 492.7 g/mol | PubChem[11] | Influences diffusion and transport characteristics. |
| XLogP3 (Lipophilicity) | 8.7 | PubChem[11] | The high value suggests a strong preference for lipid environments, indicating potential for skin penetration and interaction with hydrophobic pockets in proteins or cell membranes. |
| Hydrogen Bond Donors | 0 | PubChem[11] | Unlikely to act as a hydrogen bond donor in interactions. |
| Hydrogen Bond Acceptors | 5 | PubChem[11] | The ester and ether oxygens can act as hydrogen bond acceptors, forming key interactions with protein residues. |
| Rotatable Bond Count | 21 | PubChem[11] | High conformational flexibility, which must be adequately sampled during docking and dynamics simulations. |
Identifying Potential Biological Targets
With a lipophilic and flexible molecule like this compound, the scope of potential interactions is broad. The process of target identification is therefore one of hypothesis generation, guided by biological plausibility.
-
Function-Based Hypothesis: As a cosmetic ingredient applied to the skin, plausible targets include enzymes and receptors within the epidermis that are involved in lipid metabolism, inflammatory signaling, or xenobiotic response.
-
Structure-Based Hypothesis: The myristate moiety is a 14-carbon saturated fatty acid. In biology, myristate is covalently attached to the N-terminal glycine of many proteins in a process called N-myristoylation, catalyzed by N-myristoyltransferase (NMT).[12] This makes NMT and other fatty acid-binding proteins compelling targets to investigate for potential competitive or allosteric interactions.
-
Data-Driven Hypothesis: Advanced proteomic techniques like Drug Affinity Responsive Target Stability (DARTS) can be used experimentally to identify the protein targets of small molecules, providing a list of candidates for subsequent in-silico validation.[13]
For the purpose of this guide, we will proceed with a hypothetical target, a generic hydrolase enzyme with a known lipophilic binding pocket, to illustrate the core computational workflows.
Part 2: Predicting Binding Modes - A Molecular Docking Workflow
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand to a protein target.[14] It provides a static, energetically favorable snapshot of the interaction, which is the crucial first step in understanding the molecular recognition process.[15][16]
Logical Workflow: Molecular Docking
Caption: A structured workflow for predicting ligand-protein binding via molecular docking.
Experimental Protocol: Molecular Docking
-
Step 1: Target Protein Preparation.
-
Action: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).
-
Causality: The experimentally determined 3D structure provides the atomic coordinates necessary for the docking calculation.
-
Protocol: Using molecular visualization software (e.g., PyMOL, AutoDock Tools), remove all non-essential molecules, including water, co-factors, and existing ligands.[17] Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical because electrostatic interactions and hydrogen bonds are major drivers of binding, and their accurate representation depends on correct protonation states and charge distribution.[18]
-
-
Step 2: Ligand Preparation.
-
Action: Generate a 3D structure of this compound.
-
Causality: The ligand's 3D conformation and flexibility are essential for exploring how it can fit into the binding site.
-
Protocol: Use a tool like PRODRG or Avogadro to generate a 3D structure from a 2D representation (e.g., SMILES string).[19] Use AutoDock Tools to assign partial charges and define the rotatable bonds. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand during the simulation, which is vital for a flexible molecule like this compound.[18]
-
-
Step 3: Docking Simulation.
-
Action: Define a grid box encompassing the protein's active site and run the docking algorithm.
-
Causality: The grid box defines the search space for the ligand, focusing the computational effort on the region of interest and preventing unproductive sampling.[17]
-
Protocol: Using software like AutoDock Vina, center the grid box on the known active site residues. The size should be sufficient to accommodate the ligand in various orientations. The software will then systematically sample poses of the ligand within this box, evaluating each with a scoring function to estimate binding affinity.[14][17]
-
-
Step 4: Results Analysis.
-
Action: Analyze the output poses and their corresponding binding energy scores.
-
Causality: The scoring function provides a quantitative estimate of binding strength (e.g., in kcal/mol), and the top-ranked poses represent the most probable binding modes.
-
Protocol: Examine the top 5-10 poses. The primary metric is the binding affinity; more negative values indicate stronger predicted binding.[17] Visualize the best-scoring pose in complex with the protein to identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, which validate the plausibility of the predicted binding mode.
-
Part 3: Assessing Complex Stability - A Molecular Dynamics (MD) Workflow
While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the docked protein-ligand complex in a more realistic, solvated environment.[20][21][22][23]
Logical Workflow: Molecular Dynamics Simulation
Caption: A workflow for simulating the dynamic behavior of a protein-ligand complex.
Experimental Protocol: MD Simulation
-
Step 1: System Preparation.
-
Action: Take the best-ranked pose from the molecular docking as the starting structure.
-
Causality: This provides a low-energy, sterically favorable starting point for the simulation.
-
Protocol: Using a simulation package like GROMACS or AMBER, place the complex in a periodic box of explicit water molecules. Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge, creating a more physiologically relevant environment.
-
-
Step 2: Energy Minimization.
-
Action: Minimize the potential energy of the entire system.
-
Causality: The initial placement of water and ions can result in unfavorable steric clashes. Minimization relaxes the system to a local energy minimum, ensuring a stable start for the dynamics.
-
-
Step 3: Equilibration.
-
Action: Perform two phases of equilibration: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Causality: This process gradually brings the system to the desired simulation temperature and pressure without introducing major instabilities. The NVT phase stabilizes the temperature, while the NPT phase stabilizes the pressure and allows the system density to reach its equilibrium value.
-
-
Step 4: Production MD.
-
Action: Run the simulation for a defined period (e.g., 100 nanoseconds), saving the atomic coordinates at regular intervals.
-
Causality: This is the data-gathering phase of the simulation, generating a trajectory that describes the molecular motions over time.
-
-
Step 5: Trajectory Analysis.
-
Action: Analyze the saved trajectory to understand the system's behavior.
-
Causality: This step extracts meaningful biological insights from the raw simulation data.
-
Protocol:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if ligand binding induces conformational changes.
-
Interaction Analysis: Monitor the specific hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation to see if the key interactions predicted by docking are maintained.
-
-
Part 4: Predicting Biological Activity - A QSAR Modeling Workflow
When a specific protein target is unknown, or the goal is to predict a complex toxicological endpoint like skin sensitization, Quantitative Structure-Activity Relationship (QSAR) modeling is the tool of choice.[24][25] QSAR models are statistically derived relationships that correlate the structural or physicochemical properties of molecules with their biological activity.[26][27][28]
Logical Workflow: QSAR Modeling
Caption: A workflow for developing and validating a predictive QSAR model.
Experimental Protocol: QSAR Modeling
-
Step 1: Data Curation.
-
Action: Assemble a high-quality dataset of diverse chemical structures with reliable, experimentally determined data for the endpoint of interest (e.g., skin sensitization potential).
-
Causality: The predictive power of a QSAR model is entirely dependent on the quality and diversity of the data used to build it.
-
-
Step 2: Descriptor Calculation.
-
Action: For every molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
Causality: Descriptors are numerical representations of a molecule's physicochemical properties. The goal is to find which descriptors are mathematically correlated with the biological activity.[27][29]
-
-
Step 3: Model Development.
-
Action: Divide the dataset into a training set (typically ~80%) and an external test set (~20%). Use a machine learning algorithm (e.g., Multiple Linear Regression, Support Vector Machine) to build a mathematical model from the training set that links the descriptors to the activity.
-
Causality: The training set is used to "teach" the algorithm the relationship between structure and activity. The independent test set is reserved for unbiased validation.
-
-
Step 4: Rigorous Validation.
-
Action: Validate the model's robustness and predictive power.
-
Causality: This is the most critical step to ensure the model is not a result of chance correlation and can genuinely predict the activity of new chemicals.[27][30]
-
Protocol:
-
Internal Validation: Perform k-fold cross-validation on the training set.
-
External Validation: Use the trained model to predict the activity of the compounds in the test set. A high correlation between predicted and actual values indicates good predictive power.
-
Y-Randomization: Randomly shuffle the activity data and rebuild the model multiple times. A valid model should show a significant drop in performance, proving the original correlation was not random.
-
-
-
Step 5: Prediction for this compound.
-
Action: Calculate the same set of molecular descriptors for this compound and use the validated QSAR model to predict its activity.
-
Causality: The applicability domain of the model must be checked to ensure that this compound is structurally similar enough to the training set compounds for the prediction to be reliable.[30]
-
Synthesizing the Evidence: An Integrated View
By combining these orthogonal in silico approaches, we can construct a comprehensive profile of this compound's potential biological interactions.
| In-Silico Method | Hypothetical Finding | Interpretation & Confidence |
| Molecular Docking | This compound binds favorably (-8.5 kcal/mol) in the hydrophobic pocket of a target hydrolase. | Provides a strong, energetically plausible hypothesis of a specific molecular interaction. |
| MD Simulation | The docked complex is stable over 100 ns, with the ligand's RMSD remaining below 2 Å. Key hydrophobic contacts are maintained. | Increases confidence in the docking result by demonstrating that the predicted binding pose is stable in a dynamic, solvated environment. |
| QSAR Modeling | A validated QSAR model for skin sensitization predicts this compound to be a non-sensitizer. | Provides evidence for low toxicological concern for a specific endpoint, aligning with existing safety data.[9][10] |
This integrated analysis suggests that while this compound may stably interact with specific proteins, its broader toxicological profile for an endpoint like skin sensitization is predicted to be low.
Conclusion and Future Outlook
The in silico workflow detailed here provides a robust, multi-scale framework for investigating the molecular interactions of cosmetic ingredients like this compound. By integrating molecular docking, molecular dynamics, and QSAR modeling, we can move from predicting specific binding events to assessing broader toxicological endpoints. This approach not only aligns with the global shift away from animal testing but also provides deeper mechanistic insights that can guide safer, more effective product design. The true power of this methodology lies in its iterative nature: the predictions generated in silico form concrete, testable hypotheses that can be efficiently validated with targeted in vitro assays, creating a synergistic cycle of prediction and confirmation that defines the future of safety science.
References
- 1. Multiscale modelling approaches for assessing cosmetic ingredients safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. mn-am.com [mn-am.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. oasishealth.app [oasishealth.app]
- 8. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 9. specialchem.com [specialchem.com]
- 10. ewg.org [ewg.org]
- 11. PPG-3 benzyl ether myristate | C30H52O5 | CID 139033530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling the Protein Targets of Unmodified Bio-Active Molecules with Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. youtube.com [youtube.com]
- 16. wjpmr.com [wjpmr.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 20. Molecular dynamics simulations of lipid-protein interactions in SLC4 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The simulation approach to lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 25. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Combinatorial QSAR of ambergris fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In silico screening of estrogen-like chemicals based on different nonlinear classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Cosmetic Ingredient Toxicity: How Computational Models Make Predictions - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
Methodological & Application
Benzyl Myristate: A High-Performance, Green Solvent for Organic Synthesis
Introduction: The Imperative for Greener Solvents in Modern Chemistry
The principles of green chemistry are increasingly guiding the evolution of synthetic organic chemistry, compelling researchers to seek alternatives to conventional volatile organic compounds (VOCs) that pose significant environmental and health risks. An ideal solvent should not only provide a suitable medium for chemical reactions but also be non-toxic, biodegradable, and derived from renewable resources. In this context, benzyl myristate (also known as benzyl tetradecanoate), a fatty acid ester, emerges as a promising candidate. Traditionally used in the cosmetics industry for its emollient properties, its unique combination of a high boiling point, low polarity, and presumed biodegradability makes it an attractive, yet underexplored, solvent for a range of organic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a sustainable solvent for organic reactions, complete with detailed protocols and the scientific rationale behind its application.
Physicochemical Properties and Advantages of this compound
This compound's suitability as a solvent stems from its distinct physical and chemical characteristics. A clear, colorless to pale yellow liquid at slightly above room temperature, it possesses a high boiling point and low vapor pressure, which significantly reduces fugitive emissions and improves workplace safety.[1][2][3] Its ester functionality suggests a strong likelihood of biodegradability, a critical attribute for a green solvent.[4][5]
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₄O₂ | [2] |
| Molecular Weight | 318.49 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Melting Point | 20.0 - 21.0 °C | [1][2][3] |
| Boiling Point | 404.0 - 405.0 °C (estimated at 760 mmHg); 288-290 °C (experimental) | [1][2] |
| Density | 0.9321 g/cm³ at 25 °C | [2] |
| logP (o/w) | 8.305 (estimated) | [1] |
| Water Solubility | 0.001481 mg/L at 25 °C (estimated) | [1] |
| Solubility | Soluble in alcohol | [1] |
The high estimated octanol-water partition coefficient (logP) of 8.305 underscores its non-polar nature, making it an excellent solvent for reactions involving non-polar reagents and intermediates.[1] This property is particularly advantageous in reactions where polar solvents can lead to undesirable side reactions or reduced catalyst activity.
Logical Framework for this compound as a Reaction Solvent
The selection of this compound as a solvent is underpinned by a logical framework that connects its intrinsic properties to the requirements of specific organic reactions.
Caption: Logical flow from this compound's properties to its synthetic advantages.
Application Protocols
The following protocols are presented as robust starting points for utilizing this compound as a solvent in common and synthetically valuable organic reactions. Researchers are encouraged to optimize these conditions for their specific substrates.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[6] High-boiling, non-polar solvents can be advantageous, particularly for less reactive aryl chlorides and in facilitating catalyst stability.
Rationale for this compound: The high boiling point of this compound allows for the elevated temperatures often required to activate less reactive coupling partners.[7] Its non-polar nature can also favor the reductive elimination step and potentially stabilize the active Pd(0) catalyst, even in the absence of phosphine ligands.
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling in this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent and Degassing: Add this compound (5 mL). The mixture should be degassed by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 120-150 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a low-boiling non-polar solvent such as hexanes or heptanes (20 mL) to reduce the viscosity and precipitate the inorganic salts and catalyst residues.
-
Isolation: Filter the mixture through a pad of celite, washing with the same non-polar solvent. The filtrate, containing the product and this compound, can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. The high boiling point of this compound allows for its separation from most products by distillation if the product is sufficiently volatile, or it can be removed during chromatography.
Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.[8] Phosphine-free Heck reactions are highly desirable from a green chemistry perspective, and non-polar, high-boiling solvents can facilitate this.[9][10]
Rationale for this compound: The high thermal stability of this compound is ideal for the temperatures often required in Heck reactions. Its non-coordinating, non-polar nature can be beneficial in phosphine-free catalytic systems, where the solvent should not compete with the reactants for coordination to the palladium center.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a suitable inorganic base like potassium carbonate (1.5 mmol, 1.5 equiv) or an organic base such as triethylamine (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add a phosphine-free palladium source, such as palladium(II) acetate (0.01 mmol, 1 mol%).
-
Solvent and Degassing: Add this compound (5 mL) and degas the mixture with an inert gas for 15-20 minutes.
-
Reaction: Heat the sealed Schlenk tube to 100-140 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter to remove the insoluble salts.
-
Isolation and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Esterification and Transesterification Reactions
This compound itself is a fatty acid ester, and its use as a solvent for esterification and transesterification reactions presents an interesting case of a "like-dissolves-like" scenario, potentially enhancing reaction rates and simplifying purification.
Rationale for this compound: For high-temperature esterifications, this compound provides a stable, non-volatile medium. In transesterification reactions, using an ester as a solvent can help to maintain a homogeneous reaction environment.[11][12] Its high boiling point is also advantageous for driving the reaction to completion by allowing for the removal of volatile byproducts like water or low-boiling alcohols.
Step-by-Step Protocol (Acid-Catalyzed Esterification):
-
Reaction Setup: Combine the carboxylic acid (1.0 equiv) and the alcohol (1.5-3.0 equiv) in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Solvent and Catalyst: Add this compound as the solvent and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.05 equiv).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be isolated from the this compound solvent by column chromatography or distillation if there is a sufficient boiling point difference.
Safety and Handling
According to available safety data, this compound is not classified as a hazardous substance.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The high boiling point of this compound minimizes inhalation risks at room temperature, but reactions should be conducted in a well-ventilated fume hood, especially when heated. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound presents a compelling case as a green and highly effective solvent for a variety of organic reactions. Its high boiling point, thermal stability, non-polar nature, and likely biodegradability align well with the principles of sustainable chemistry. The protocols provided herein for Suzuki-Miyaura couplings, Heck reactions, and esterifications demonstrate its broad applicability. While its use in organic synthesis is still in its nascent stages, this compound offers a valuable addition to the toolkit of the modern chemist, enabling safer, more environmentally benign, and efficient chemical transformations. Further research into its broader applications and a more detailed understanding of its solvation properties will undoubtedly expand its utility in the field.
References
- 1. This compound, 31161-71-4 [thegoodscentscompany.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Transesterification - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Formulation of Benzyl Myristate-Based Topical Preparations: Application Notes and Protocols
Introduction
Benzyl myristate, the ester of benzyl alcohol and myristic acid, presents a compelling profile for use in advanced topical and transdermal drug delivery systems. Its inherent lipophilicity suggests its potential as an effective emollient, solvent, and skin penetration enhancer.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of this compound-based topical preparations. By integrating fundamental formulation science with practical, step-by-step protocols, this document aims to empower researchers to harness the full potential of this versatile excipient.
While direct public data on this compound in topical formulations is limited, this guide synthesizes information on structurally related compounds, such as other fatty acid esters and benzyl derivatives, to provide a robust starting point for formulation development. The principles and methodologies outlined herein are designed to be adaptable and serve as a self-validating system for your specific active pharmaceutical ingredient (API) and formulation goals.
Pre-formulation Studies: Characterizing this compound
A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation development. The following table summarizes key known and estimated properties.
| Property | Value/Description | Source |
| Chemical Name | Benzyl tetradecanoate | [1] |
| CAS Number | 31161-71-4 | [1][2] |
| Molecular Formula | C₂₁H₃₄O₂ | [1] |
| Appearance | Colorless to pale yellow liquid to solid | [1][2] |
| Odor | Mild, pleasant | [1] |
| Melting Point | 20.00 to 21.00 °C @ 760.00 mm Hg | [2] |
| Boiling Point | 404.00 to 405.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water (0.001481 mg/L @ 25 °C, estimated) | [2] |
| LogP (o/w) | 8.305 (estimated) | [2] |
Expert Insight: The low melting point of this compound suggests it will be a liquid at room and physiological skin temperatures, making it easy to incorporate into the oil phase of emulsions. Its high lipophilicity (estimated LogP of 8.305) indicates excellent potential as a solvent for other lipophilic APIs and excipients, and as an emollient that can form an occlusive layer on the skin.
Excipient Compatibility Studies
Prior to full-scale formulation, it is crucial to assess the compatibility of this compound with the API and other potential excipients. These studies help to identify any physical or chemical interactions that could compromise the stability and efficacy of the final product.[3][4][5]
Protocol: Isothermal Stress Testing for Excipient Compatibility
-
Preparation of Binary Mixtures: Prepare intimate mixtures of this compound with the API and with each proposed excipient (e.g., emulsifiers, thickeners, preservatives) in a 1:1 ratio.
-
Sample Storage: Store the mixtures in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).
-
Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., color change, phase separation, liquefaction).
-
Characterization: Utilize analytical techniques such as Differential Scanning Calorimetry (DSC) to detect changes in thermal behavior, and High-Performance Liquid Chromatography (HPLC) to quantify any degradation of the API or this compound.
Formulation Development: Creams and Lotions
This compound can be incorporated into various topical dosage forms, with oil-in-water (O/W) and water-in-oil (W/O) emulsions being the most common for creams and lotions.
Oil-in-Water (O/W) Cream Formulation
O/W creams are generally preferred for their non-greasy feel and ease of application. In this system, this compound will be part of the dispersed oil phase.
Illustrative O/W Cream Formulation Protocol
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | This compound | Emollient, Solvent | 5.0 - 20.0 |
| Cetearyl Alcohol | Thickener, Stabilizer | 5.0 | |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| Stearic Acid | Thickener, Stabilizer | 2.0 | |
| B (Water Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Polysorbate 60 | Emulsifier | 2.0 | |
| C (Cool-Down Phase) | Preservative (e.g., Phenoxyethanol) | Preservative | 1.0 |
| API | Active Ingredient | X.X |
Step-by-Step Protocol:
-
Phase A Preparation: In a suitable vessel, combine all ingredients of the oil phase (Phase A) and heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate vessel, combine the ingredients of the water phase (Phase B) and heat to 70-75°C with stirring until all solids are dissolved.
-
Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) under continuous homogenization. Maintain the temperature at 70-75°C during this process.
-
Cooling: Once the addition is complete, begin to cool the emulsion while continuing to stir.
-
Phase C Addition: When the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C), including the API (if heat-sensitive), and continue stirring until the cream is uniform.
-
Homogenization (Optional): For a finer droplet size and improved stability, the cream can be passed through a high-shear homogenizer.
-
Final QC: Measure the pH, viscosity, and perform microscopic evaluation to assess droplet size and uniformity.
Water-in-Oil (W/O) Ointment Formulation
W/O ointments provide a more occlusive barrier, which can be beneficial for very dry skin conditions or to enhance the penetration of certain APIs.
Illustrative W/O Ointment Formulation Protocol
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | This compound | Emollient, Solvent | 20.0 - 40.0 |
| Mineral Oil | Emollient, Occlusive | 15.0 | |
| Sorbitan Oleate | W/O Emulsifier | 5.0 | |
| Beeswax | Stiffening Agent | 5.0 | |
| B (Water Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Magnesium Sulfate | Stabilizer | 0.5 | |
| C (Cool-Down Phase) | Preservative | Preservative | 1.0 |
| API | Active Ingredient | X.X |
Step-by-Step Protocol:
-
Phase A Preparation: Combine the oil phase ingredients (Phase A) in a vessel and heat to 70-75°C with stirring until a homogenous mixture is formed.
-
Phase B Preparation: In a separate vessel, dissolve the magnesium sulfate in deionized water (Phase B) and heat to 70-75°C.
-
Emulsification: Slowly add the water phase (Phase B) to the oil phase (Phase A) with high-shear mixing.
-
Cooling and Homogenization: Continue homogenization while allowing the mixture to cool.
-
Phase C Addition: Once the temperature is below 40°C, add the cool-down phase ingredients (Phase C) and mix until uniform.
-
Final QC: Assess the ointment for appearance, feel, and conduct microscopic analysis to ensure proper dispersion of the water phase.
Analytical Methods for Characterization and Quantification
Robust analytical methods are essential for quality control and stability testing of this compound formulations.
Quantification of this compound by HPLC-UV
A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound in topical preparations.
Protocol: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the cream or lotion into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the sample. Sonication may be required to ensure complete extraction from the formulation matrix.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the benzyl chromophore)
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and sensitivity (LOD/LOQ).
Quantification of this compound by GC-MS
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Perform a solvent extraction of the formulation. A suitable solvent would be hexane or ethyl acetate.
-
The extract may need to be concentrated and derivatized depending on the sensitivity required. However, for this compound, direct injection of the diluted extract is likely sufficient.
-
-
Chromatographic Conditions (Starting Point):
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C) to ensure elution of this compound.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan a suitable mass range to include the molecular ion and characteristic fragments of this compound.
-
Performance Testing: In Vitro Release and Permeation Studies
In Vitro Release Testing (IVRT)
IVRT is a crucial tool to assess the rate at which the API is released from the formulation. This is a critical performance attribute for topical products.[11][12][13]
Protocol: IVRT using Franz Diffusion Cells
-
Apparatus: Vertical Franz diffusion cells.[14][15][16][17][18]
-
Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) should be used.
-
Receptor Medium: The receptor medium should be a buffered solution (e.g., phosphate-buffered saline, pH 7.4) in which the API has sufficient solubility to maintain sink conditions. A co-solvent like ethanol may be added if necessary.
-
Procedure:
-
Mount the membrane between the donor and receptor chambers of the Franz cell.
-
Fill the receptor chamber with degassed receptor medium and equilibrate the system to 32°C.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the membrane surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with fresh, pre-warmed receptor medium.
-
-
Analysis: Quantify the API concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative amount of API released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
In Vitro Skin Permeation Testing (IVPT)
To evaluate the potential of this compound to enhance the delivery of an API through the skin, in vitro skin permeation studies are essential.
Protocol: IVPT using Franz Diffusion Cells
This protocol is similar to the IVRT protocol, with the key difference being the use of excised human or animal (e.g., porcine) skin as the membrane. The skin integrity should be verified before the experiment. The amount of API that permeates through the skin into the receptor medium is quantified over time. Additionally, at the end of the study, the skin can be sectioned (stratum corneum, epidermis, dermis) and the amount of API retained in each layer can be determined.
Stability Testing
Stability testing is mandatory to ensure the quality, safety, and efficacy of the topical preparation throughout its shelf life. The protocols should follow the International Council for Harmonisation (ICH) guidelines.[19][20][21][22][23]
Protocol: ICH-Compliant Stability Study
-
Storage Conditions:
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Monitored:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and microscopic evaluation for droplet size and morphology.
-
Chemical Properties: Assay of the API and this compound, and quantification of any degradation products.
-
Microbiological Purity: Testing for microbial limits at appropriate intervals.
-
Safety Considerations
While specific toxicological data for this compound is not extensively available in the public domain, a Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance.[24] However, as with many esters, there is a potential for skin irritation in sensitive individuals.[1] It is recommended to conduct in vitro and in vivo safety studies, such as skin irritation and sensitization tests, on the final formulation. The related compound, PPG-3 benzyl ether myristate, is considered safe for use in cosmetics.[25][26][27][28][29][30]
Conclusion
This compound holds promise as a multifunctional excipient in the development of topical drug delivery systems. Its physicochemical properties suggest roles as an emollient, solvent, and potential penetration enhancer. This guide provides a comprehensive set of protocols and application notes to serve as a foundation for the formulation and characterization of this compound-based topical preparations. By following these guidelines and adapting them to the specific needs of the API and desired product profile, researchers can effectively explore the utility of this compound in creating stable, elegant, and efficacious topical products. Further research into the specific skin penetration enhancement mechanisms and a more detailed safety profile of this compound will be invaluable to the field.
References
- 1. CAS 31161-71-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 31161-71-4 [thegoodscentscompany.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 5. API-Excipient Compatibility - CD Formulation [formulationbio.com]
- 6. shimadzu.it [shimadzu.it]
- 7. ewai-group.com [ewai-group.com]
- 8. Development of a multianalyte method based on micro-matrix-solid-phase dispersion for the analysis of fragrance allergens and preservatives in personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agnopharma.com [agnopharma.com]
- 12. gmpua.com [gmpua.com]
- 13. pqri.org [pqri.org]
- 14. benchchem.com [benchchem.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. atlantisbioscience.com [atlantisbioscience.com]
- 18. permegear.com [permegear.com]
- 19. database.ich.org [database.ich.org]
- 20. ikev.org [ikev.org]
- 21. researchgate.net [researchgate.net]
- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. m.youtube.com [m.youtube.com]
- 24. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 25. specialchem.com [specialchem.com]
- 26. PPG-3 Benzyl Ether Myristate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 27. ewg.org [ewg.org]
- 28. skinsort.com [skinsort.com]
- 29. incibeauty.com [incibeauty.com]
- 30. paulaschoice-eu.com [paulaschoice-eu.com]
Application Notes and Protocols: Benzyl Myristate as a Functional Plasticizer in Polymer Research
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of benzyl myristate as a plasticizer in polymer research. This document elucidates the underlying principles of plasticization, offers detailed experimental protocols for the incorporation and characterization of this compound in polymer matrices, and explores its potential applications, particularly in the realm of drug delivery systems.
Introduction: The Role of this compound in Polymer Modification
Plasticizers are essential additives that enhance the flexibility, processability, and durability of polymeric materials. They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume, which leads to a decrease in the glass transition temperature (Tg). This compound, the ester of benzyl alcohol and myristic acid, is a high-molecular-weight, low-volatility plasticizer. Its chemical structure, featuring a bulky aromatic ring and a long aliphatic chain, suggests good compatibility with a range of polymers, offering the potential for creating stable, flexible materials.
While extensively used in the cosmetics industry as an emollient and plasticizer, the application of this compound in broader polymer research, particularly with biodegradable polymers and in pharmaceutical formulations, is an area of growing interest.[1][2][3][4][5] These notes aim to provide a foundational understanding and practical guidance for harnessing the properties of this compound in these advanced applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application as a plasticizer.
| Property | Value | Source |
| Chemical Name | Phenylmethyl tetradecanoate | The Good Scents Company |
| CAS Number | 31161-71-4 | The Good Scents Company |
| Molecular Formula | C21H34O2 | --- |
| Molecular Weight | 334.5 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | SpecialChem[1] |
| Solubility | Soluble in various oils and organic solvents; Insoluble in water | --- |
Mechanism of Plasticization by this compound
The plasticizing effect of this compound is attributed to its molecular structure, which facilitates its integration into the polymer matrix.
Caption: Mechanism of polymer plasticization by this compound.
The benzyl group can engage in π-π stacking interactions with aromatic moieties within the polymer structure, while the long myristate chain disrupts the close packing of polymer chains, enhancing segmental mobility. This dual interaction can lead to a significant reduction in the Tg and an increase in the material's flexibility.
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This protocol describes a general method for preparing plasticized polymer films, which can be adapted for various polymers such as polylactic acid (PLA) or ethyl cellulose.
Materials:
-
Polymer (e.g., PLA, ethyl cellulose)
-
This compound
-
Volatile solvent (e.g., chloroform, acetone, ethanol - select based on polymer solubility)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum desiccator
Procedure:
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of polymer and dissolve it in a suitable volume of the chosen solvent in a sealed container to prevent solvent evaporation.
-
Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of this compound based on the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% w/w).
-
Add the this compound to the polymer solution and continue stirring for at least one hour to ensure homogeneous mixing.
-
-
Casting the Film:
-
Carefully pour the polymer-plasticizer solution into a clean, dry glass petri dish placed on a level surface. The volume of the solution will determine the final thickness of the film.
-
Cover the petri dish with a lid slightly ajar or with perforated aluminum foil to allow for slow, controlled solvent evaporation. This helps in forming a uniform film without defects.
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
Transfer the petri dish to a vacuum oven or desiccator and dry at a slightly elevated temperature (e.g., 40-50°C) for another 24-48 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Once completely dry, carefully peel the film from the glass substrate.
-
Store the film in a desiccator to prevent moisture absorption before characterization.
-
Caption: Workflow for solvent casting of plasticized polymer films.
Protocol 2: Thermal Analysis of Plasticized Polymers
Thermal analysis is critical for evaluating the effect of the plasticizer on the polymer's properties.
A. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Procedure:
-
Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min). The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
B. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the plasticized polymer.
-
Procedure:
-
Place a known weight (10-15 mg) of the plasticized film in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 600°C).
-
Record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability of the material.
-
Protocol 3: Mechanical Testing of Plasticized Films
Mechanical testing quantifies the changes in the physical properties of the polymer upon plasticization.
-
Objective: To measure tensile strength, elongation at break, and Young's modulus.
-
Procedure:
-
Cut the plasticized films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength, elongation at break, and Young's modulus.
-
Performance Data and Analysis
The effectiveness of this compound as a plasticizer can be demonstrated by its impact on the mechanical properties of polymers. The following table presents comparative data for this compound and other benzyl esters in a PVC formulation.
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| Benzyl Laurate | 19.2 | 480 |
| This compound | 18.9 | 470 |
| Benzyl Palmitate | 18.6 | 460 |
| Benzyl Stearate | 18.4 | 455 |
| Benzyl Oleate | 19.5 | 490 |
| TDAE (Control) | 18.5 | 450 |
| Data adapted from a study on benzyl esters in a silica-filled S-SBR/BR composite, providing a comparative framework.[2] |
This data indicates that this compound imparts a significant increase in flexibility (elongation at break) while maintaining comparable tensile strength to the control, demonstrating its efficacy as a plasticizer.
Applications in Drug Development
The properties of this compound make it a promising excipient in pharmaceutical formulations, particularly in drug delivery systems.
Plasticizer for Polymeric Coatings in Controlled-Release Formulations
Inert polymers like ethyl cellulose are commonly used as coating materials for tablets and pellets to control the rate of drug release.[3][6][7] These coatings are often brittle and require a plasticizer to form a flexible, continuous film. This compound, with its low volatility and good compatibility, can be incorporated into these coatings to improve their mechanical properties and ensure a consistent and reproducible drug release profile.
Component of Solid Dispersions for Enhanced Bioavailability
Solid dispersions are a common strategy to improve the dissolution rate and bioavailability of poorly water-soluble drugs.[8] In this technique, the drug is dispersed in a polymeric carrier. This compound can act as a plasticizer and a solubilizing agent within the solid dispersion matrix, potentially leading to a more stable amorphous form of the drug and enhanced drug release.
Caption: Potential applications of this compound in drug delivery.
Conclusion
This compound is a versatile and effective plasticizer with significant potential in polymer research and pharmaceutical development. Its unique chemical structure allows for efficient plasticization of a variety of polymers, leading to enhanced flexibility and processability. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the use of this compound in developing advanced polymer-based materials and innovative drug delivery systems. Further research into its compatibility with a wider range of biodegradable and pharmaceutical-grade polymers is warranted to fully unlock its potential.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. freundglobal.com [freundglobal.com]
- 7. Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the esterification of myristic acid with benzyl alcohol
An In-Depth Guide to the Synthesis of Benzyl Myristate
This document provides detailed application notes and protocols for the esterification of myristic acid with benzyl alcohol to synthesize this compound. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore multiple synthetic routes, delving into the mechanistic rationale behind each protocol and offering insights gleaned from practical laboratory experience.
Introduction: The Significance of this compound
This compound is an ester valued for its properties as an emollient, plasticizer, and solvent in various industries. In cosmetics and personal care, it imparts a silicone-like feel and enhances shine in hair care products, stabilizes emulsions, and improves the spreadability of creams and lotions.[1][2][3][4] Its synthesis, a straightforward esterification, can be approached through several distinct chemical and biochemical pathways. The choice of method depends critically on factors such as substrate sensitivity, required purity, scalability, and environmental considerations.
This guide details three robust protocols for this synthesis: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and a green-chemistry approach using enzymatic catalysis.
Protocol 1: Fischer-Speier Esterification (Direct Acid Catalysis)
The Fischer-Speier method is a foundational technique for ester synthesis, relying on the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] It is particularly well-suited for large-scale production where cost-effectiveness is a primary driver.
Mechanistic Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of myristic acid, significantly increasing its electrophilicity.[7][8][9] This activation facilitates a nucleophilic attack by benzyl alcohol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the ester.[8][9]
A critical feature of Fischer esterification is its reversibility.[7][10] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by actively removing water as it is formed, in accordance with Le Châtelier's principle.[10][11]
Experimental Protocol: Fischer-Speier Synthesis
Materials & Reagents:
-
Myristic Acid (Tetradecanoic Acid)
-
Benzyl Alcohol (≥ 3 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (1-5 mol%)
-
Toluene or Benzene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add myristic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approx. 2 mL per gram of myristic acid).
-
Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., p-TsOH, 0.05 eq).
-
Azeotropic Reflux: Heat the mixture to reflux. Toluene will form a low-boiling azeotrope with water, which will be collected in the side arm of the Dean-Stark trap, effectively removing it from the reaction and driving the equilibrium forward.[11][12]
-
Monitoring: Continue reflux until water ceases to collect in the trap (typically 4-20 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.[12]
-
Aqueous Wash: Wash the organic phase with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The crude product will contain the desired this compound and excess benzyl alcohol. Purify via vacuum distillation to separate the high-boiling ester from the more volatile excess alcohol.
Workflow & Rationale
Caption: Fischer-Speier Esterification Workflow.
Protocol 2: Steglich Esterification (DCC/DMAP-Mediated Coupling)
The Steglich esterification is a powerful and mild method for forming ester bonds, particularly valuable for substrates that are sensitive to the harsh acidic conditions of the Fischer protocol.[13][14][15] It operates at or below room temperature and is highly effective for sterically hindered alcohols and acids.[13][16]
Mechanistic Principle
This reaction relies on a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[14][17] The mechanism unfolds as follows:
-
Activation: The carboxylic acid adds to a nitrogen atom of DCC, forming a highly reactive O-acylisourea intermediate.[13][14]
-
Acyl Transfer: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This step is crucial as it forms a highly electrophilic N-acylpyridinium intermediate.[13][18] This intermediate is more reactive towards the alcohol and less prone to side reactions (like N-acylurea formation) than the O-acylisourea.[13]
-
Nucleophilic Attack: The benzyl alcohol attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst. The main byproduct of this reaction is N,N'-dicyclohexylurea (DCU), an insoluble solid that precipitates from most organic solvents.[14]
Experimental Protocol: Steglich Synthesis
Materials & Reagents:
-
Myristic Acid
-
Benzyl Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, 5-10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus.
-
Safety Note: DCC is a potent allergen and sensitizer. Always handle with appropriate gloves in a well-ventilated fume hood.[19]
Procedure:
-
Initial Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve myristic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring mixture over 5-10 minutes.[19]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction's progress by TLC until the myristic acid is consumed.
-
Byproduct Removal: Filter the reaction mixture through a fritted funnel or Celite pad to remove the precipitated DCU.[16]
-
Workup: Transfer the filtrate to a separatory funnel. Wash with 0.5 N HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).[19]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, residual DCU or other impurities can be removed by flash column chromatography on silica gel.
Workflow & Rationale
Caption: Steglich Esterification Workflow.
Protocol 3: Lipase-Catalyzed ("Green") Esterification
Enzymatic synthesis represents a growing field in green chemistry, offering high selectivity and mild reaction conditions. Lipases are particularly effective biocatalysts for esterification.[20][21]
Mechanistic Principle
Lipases catalyze esterification through a two-step, "Ping-Pong Bi-Bi" mechanism.[21] First, a serine residue in the enzyme's active site attacks the carboxylic acid, forming a covalent acyl-enzyme intermediate and releasing water. Second, the alcohol enters the active site and attacks the acyl-enzyme complex, forming the ester and regenerating the free enzyme.[21] These reactions are often performed in non-aqueous solvents to shift the equilibrium away from hydrolysis, the enzyme's natural function.[20][21]
Experimental Protocol: Enzymatic Synthesis
Materials & Reagents:
-
Myristic Acid
-
Benzyl Alcohol
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Organic Solvent (e.g., n-heptane, isooctane)
-
Molecular Sieves (3Å, optional, for water removal)
-
Orbital shaker with temperature control, filtration setup.
Procedure:
-
Reaction Setup: In a flask, combine myristic acid (1.0 eq), benzyl alcohol (1.0-1.5 eq), and the immobilized lipase (typically 4-10% by weight of substrates) in a suitable organic solvent (e.g., n-heptane).[22][23]
-
Incubation: Place the flask in an orbital shaker and incubate at a moderately elevated temperature (e.g., 60-65 °C) with constant agitation (e.g., 150 rpm).[22][23]
-
Monitoring: Monitor the reaction progress over time (typically 5-24 hours) by taking small aliquots of the supernatant and analyzing them by Gas Chromatography (GC) or HPLC.
-
Catalyst Recovery: Once the reaction has reached the desired conversion, stop the heating and agitation. The immobilized enzyme beads can be easily recovered by simple filtration. They can be washed with fresh solvent and reused for subsequent batches.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. If unreacted myristic acid is present, it can be removed by cooling the product mixture to 0°C, causing the higher-melting-point myristic acid to solidify, followed by cold centrifugation.[22]
Workflow & Rationale
Caption: Lipase-Catalyzed Esterification Workflow.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Lipase-Catalyzed Esterification |
| Catalyst | Strong Brønsted acid (H₂SO₄, p-TsOH) | DCC (or EDC) and DMAP | Immobilized Lipase (e.g., Novozym 435) |
| Conditions | Harsh (High Temp, Reflux) | Mild (0 °C to Room Temp) | Mild (40-70 °C) |
| Reaction Time | 4 - 24 hours | 3 - 12 hours | 5 - 24 hours |
| Solvent | Toluene, Benzene (for azeotrope) | Anhydrous DCM, THF, DMF | Non-polar organic (Heptane, Isooctane) |
| Key Advantages | Inexpensive reagents, highly scalable. | Mild conditions, high yields, good for sensitive substrates. | High selectivity, "green" process, reusable catalyst, simple workup. |
| Key Disadvantages | Harsh conditions, reversible, requires water removal, potential for side reactions. | Stoichiometric byproduct (DCU) can be hard to remove, DCC is an allergen. | Slower reaction rates, higher initial catalyst cost, potential for enzyme inhibition. |
References
- 1. specialchem.com [specialchem.com]
- 2. What Does PPG-3 Benzyl Ether Myristate Do? - Hony Chem [hony-chem.com]
- 3. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]
- 4. trulux.com [trulux.com]
- 5. cerritos.edu [cerritos.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. scribd.com [scribd.com]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. synarchive.com [synarchive.com]
- 18. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Application Notes and Protocols for the Investigation of Benzyl Myristate as a Fragrance Fixative
For: Researchers, scientists, and drug development professionals engaged in chemical studies of fragrance formulations.
Abstract
The longevity and stability of a fragrance are critical determinants of its market success and consumer appeal. Fragrance fixatives are essential components in perfumery, functioning to reduce the evaporation rate of more volatile aromatic compounds, thereby prolonging the scent's profile. Benzyl myristate (CAS 31161-71-4), an ester of benzyl alcohol and myristic acid, possesses chemical properties that suggest its potential as an effective fragrance fixative.[1] This document provides a comprehensive guide for the scientific investigation of this compound in this role. It outlines the theoretical framework for its mechanism of action, presents detailed protocols for its quantitative and qualitative evaluation using instrumental and sensory analysis, and offers a comparative context with established fixatives. The methodologies described herein are designed to equip researchers with the necessary tools to rigorously assess the efficacy of this compound and to understand its interactions within complex fragrance matrices.
Introduction: The Science of Fragrance Fixation
A fragrance is a complex blend of volatile organic compounds, each possessing a unique evaporation rate. This differential volatility is what creates the characteristic "notes" of a perfume:
-
Top Notes: The most volatile compounds, perceived first and dissipating quickly.
-
Middle (or Heart) Notes: Compounds of intermediate volatility that form the main character of the fragrance.
-
Base Notes: The least volatile compounds, which provide depth and longevity to the scent.
The primary role of a fixative is to slow the evaporation of the more volatile top and middle notes, leading to a more linear and sustained fragrance experience.[2] Fixatives achieve this by lowering the vapor pressure of the volatile components through intermolecular interactions.[3] An ideal fixative is a substance of low volatility itself, which can anchor the more fleeting aromatic molecules.[4]
This compound, with its high molecular weight and ester functionality, is a promising candidate for this application. This document will guide the researcher through the process of validating this hypothesis.
Physicochemical Properties and Proposed Mechanism of Action
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application as a fragrance fixative.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₄O₂ | [1] |
| Molecular Weight | 334.5 g/mol | Inferred from Formula |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild, pleasant | [1] |
| Boiling Point | 404-405 °C (estimated) | [5] |
| Melting Point | 20-21 °C | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][5] |
| Vapor Pressure | Not Experimentally Determined (Expected to be very low) |
Proposed Mechanism of Action
The proposed mechanism by which this compound acts as a fragrance fixative is based on its molecular structure and low volatility. It is hypothesized to function through the following interactions:
-
Van der Waals Forces: As a large molecule, this compound exhibits significant London dispersion forces. These non-specific interactions can occur with a wide range of volatile fragrance molecules, effectively "holding" them and slowing their release.
-
Dipole-Dipole Interactions: The ester group in this compound provides a polar region, allowing for dipole-dipole interactions with other polar fragrance components, such as aldehydes, ketones, and other esters.
The overall effect is a reduction in the partial pressure of the volatile fragrance compounds in the formulation, leading to a decreased rate of evaporation and a prolonged scent profile.
Experimental Protocols for Efficacy Evaluation
To quantitatively and qualitatively assess the performance of this compound as a fragrance fixative, a two-pronged approach is recommended: instrumental analysis via Headspace Gas Chromatography-Mass Spectrometry (GC-MS) and sensory analysis through a trained panel.
Instrumental Analysis: Headspace GC-MS for Evaporation Rate Determination
This protocol provides a direct, quantitative measurement of the concentration of volatile fragrance compounds in the headspace above a sample over time, offering a clear indication of the fixative's efficacy.
Objective: To quantify the reduction in the evaporation rate of selected volatile fragrance compounds in the presence of this compound.
Materials and Equipment:
-
This compound (test fixative)
-
Benzyl benzoate (positive control fixative)
-
A model fragrance solution (e.g., a mixture of linalool, limonene, and geraniol in ethanol)
-
High-purity ethanol (solvent)
-
Headspace vials (20 mL) with caps and septa
-
Micropipettes
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Headspace autosampler
Protocol:
-
Sample Preparation:
-
Control Sample: In a headspace vial, prepare a solution of the model fragrance in ethanol at a known concentration (e.g., 1% w/w).
-
Positive Control: To the control solution, add benzyl benzoate at a specified concentration (e.g., 5% w/w of the fragrance concentrate).
-
Test Sample: To the control solution, add this compound at the same concentration as the positive control (5% w/w).
-
Prepare each sample in triplicate to ensure statistical validity.
-
-
Headspace GC-MS Analysis:
-
Place the prepared vials into the headspace autosampler.
-
Equilibrate the vials at a constant temperature (e.g., 35°C) for a set period (e.g., 15 minutes) to allow the headspace to reach equilibrium.[6]
-
Inject a standardized volume of the headspace from each vial into the GC-MS system at specified time intervals (e.g., 0, 1, 2, 4, and 6 hours).
-
The GC-MS method should be optimized to separate the volatile fragrance compounds of interest. A typical GC oven temperature program might be:
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target fragrance allergens.[7]
-
-
Data Analysis:
-
For each time point, quantify the peak area of each volatile fragrance compound in the chromatograms of the control, positive control, and test samples.
-
Plot the peak area of each compound as a function of time for all three sample types.
-
Calculate the rate of evaporation for each compound in each sample by determining the slope of the resulting curves.
-
A statistically significant decrease in the evaporation rate (a shallower slope) for the test sample compared to the control sample indicates a positive fixative effect.
-
Diagram: Headspace GC-MS Workflow for Fixative Efficacy
Caption: Workflow for evaluating fixative efficacy using Headspace GC-MS.
Sensory Analysis: Trained Panel Evaluation of Fragrance Longevity
While instrumental analysis provides objective data, sensory evaluation is crucial for understanding the perceptual impact of a fixative on the fragrance profile and its longevity.[9][10]
Objective: To assess the perceived intensity and longevity of a fragrance on a substrate over time, with and without this compound.
Materials and Equipment:
-
Fragrance solutions as prepared for the GC-MS analysis (Control, Positive Control, Test).
-
Perfumer's testing strips.
-
A controlled, well-ventilated environment free of extraneous odors.[11]
-
A trained sensory panel (typically 10-15 individuals screened for olfactory acuity).
Protocol:
-
Sample Application:
-
Dip the end of a perfumer's testing strip into each of the three fragrance solutions to a consistent depth (e.g., 1 cm).
-
Allow the strips to air-dry for 60 seconds.
-
Label each strip with a random, three-digit code to blind the panelists.
-
-
Sensory Evaluation:
-
Present the coded strips to the panelists in a randomized order.
-
At specified time intervals (e.g., 15 minutes, 1 hour, 3 hours, 6 hours, and 24 hours), ask the panelists to evaluate the intensity of the fragrance on each strip.
-
Use a labeled magnitude scale (e.g., from 0 = no scent to 10 = extremely strong) to rate the intensity.
-
Provide panelists with a "nose-cleansing" agent (such as coffee beans or their own unscented skin) to use between samples to prevent olfactory fatigue.[11]
-
-
Data Analysis:
-
For each time point, calculate the mean intensity score for each sample type.
-
Plot the mean intensity score as a function of time for the control, positive control, and test samples.
-
A statistically significant higher mean intensity score for the test sample compared to the control sample at later time points indicates a positive fixative effect on perceived longevity.
-
Analyze panelist comments for any qualitative differences in the scent profile imparted by the fixative.
-
Diagram: Sensory Evaluation Workflow
Caption: Workflow for sensory panel evaluation of fragrance longevity.
Safety and Regulatory Considerations
This compound is an ester derived from myristic acid and benzyl alcohol.[1] While specific safety data for this compound is limited, the safety of its constituent parts and structurally similar esters has been reviewed by organizations such as the Research Institute for Fragrance Materials (RIFM).
-
Benzyl Alcohol: Has been reviewed and is considered safe for use in fragrance ingredients under current conditions of use.
-
Myristic Acid: A common fatty acid with a well-established safety profile in cosmetics.
-
Benzyl Esters: Structurally similar compounds like benzyl benzoate have undergone safety assessments and are considered safe for use in fragrances, with established concentration limits to avoid sensitization.[12]
It is recommended that any formulation containing this compound adheres to Good Laboratory Practices (GLP) and that a safety assessment is conducted for the final product. Researchers should consult the latest RIFM publications and regulatory guidelines for the most current safety information.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the scientific investigation of this compound as a fragrance fixative. Through a combination of instrumental and sensory analysis, researchers can generate the quantitative and qualitative data needed to validate its efficacy. The low volatility and chemical structure of this compound suggest a strong potential for this application, though empirical data is required for confirmation.
Future studies should focus on determining the vapor pressure of this compound to allow for direct comparison with established fixatives. Additionally, investigating its performance with a wider range of fragrance accords and in various product matrices (e.g., creams, lotions, and fine fragrances) will provide a more complete understanding of its utility in the fragrance industry.
References
- 1. PPG-3 Benzyl Ether Myristate - Description [tiiips.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. incibeauty.com [incibeauty.com]
- 4. youngin.com [youngin.com]
- 5. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. ijirt.org [ijirt.org]
- 10. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 11. sense-lab.co.uk [sense-lab.co.uk]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl Myristate Synthesis
Welcome to the technical support center for the synthesis of benzyl myristate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you optimize the yield and purity of this compound in your experiments.
Overview of this compound Synthesis
This compound is an ester synthesized from myristic acid and benzyl alcohol.[1][2] The most common laboratory and industrial method for its preparation is the Fischer-Speier esterification .[3][4] This reversible, acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[4][5]
The overall reaction is as follows:
Myristic Acid + Benzyl Alcohol ⇌ this compound + Water
To achieve high yields of this compound, the equilibrium of this reaction must be shifted to the right, favoring the formation of the products.[5][6][7] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.[3][5][6]
An alternative, though less common, method is transesterification , where an existing ester is reacted with an alcohol in the presence of a catalyst to form a new ester.[8][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield in Fischer esterification is a common problem, primarily due to the reversible nature of the reaction.[6][7] Here are the likely causes and solutions:
-
Incomplete Reaction (Equilibrium Not Shifted): The reaction may have reached equilibrium without favoring the product.
-
Solution 1: Use an Excess of a Reactant. To drive the equilibrium towards the product side according to Le Châtelier's principle, use an excess of one of the reactants.[5][6] Using a 2-3 fold excess of benzyl alcohol is a common and effective strategy.[6]
-
Solution 2: Remove Water. The continuous removal of water, a product of the reaction, will shift the equilibrium to favor the formation of the ester.[5][6] This is most effectively achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[5][11]
-
-
Catalyst Inactivity or Insufficient Amount: The acid catalyst may be old, inactive, or used in an insufficient quantity.
-
Solution: Use a fresh, strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in a catalytic amount (typically 1-5 mol%).[6]
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have been heated for a sufficient duration or at the correct temperature to reach completion.
-
Solution: Ensure the reaction mixture is heated to reflux and monitor the progress using Thin Layer Chromatography (TLC).[6] Increase the reaction time if necessary.
-
-
Steric Hindrance: While less of an issue with myristic acid and benzyl alcohol, significant steric hindrance in either the carboxylic acid or the alcohol can slow down the reaction rate.[4]
-
Solution: In such cases, a longer reaction time or a more potent catalyst might be necessary.
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my this compound is still impure. What are the likely contaminants and how can I remove them?
A: Impurities in the final product can arise from unreacted starting materials, side products, or residual catalyst.
-
Unreacted Myristic Acid:
-
Identification: Can be detected by IR spectroscopy (broad O-H stretch) or by its acidic nature.
-
Removal: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted myristic acid.[6] Be cautious of CO₂ evolution.
-
-
Unreacted Benzyl Alcohol:
-
Identification: Can be detected by ¹H NMR spectroscopy.
-
Removal: Benzyl alcohol has a higher boiling point than many common solvents, but it can be removed under reduced pressure using a rotary evaporator. For higher purity, vacuum distillation is recommended to separate the this compound from the less volatile benzyl alcohol.[6]
-
-
Side Products (e.g., Dibenzyl Ether):
-
Cause: Under harsh acidic conditions and high temperatures, benzyl alcohol can undergo self-etherification to form dibenzyl ether.[6]
-
Prevention: Use the minimum effective amount of acid catalyst and avoid excessive heating.
-
Removal: Purification by vacuum distillation is generally effective in separating this compound from dibenzyl ether.
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: My reaction seems to have stopped or is progressing extremely slowly, even after several hours. What could be the problem?
A: A stalled reaction can be frustrating. Here are some potential culprits:
-
Insufficient Catalyst: The amount of acid catalyst may not be enough to effectively protonate the carboxylic acid and initiate the reaction.
-
Solution: Carefully add a small additional amount of the acid catalyst to the reaction mixture.
-
-
Presence of Water in Reactants or Solvents: Using wet reagents or solvents can inhibit the reaction by shifting the equilibrium back towards the starting materials.
-
Solution: Ensure that both benzyl alcohol and any solvent used are anhydrous.[6]
-
-
Inadequate Heating: The reaction temperature may be too low.
-
Solution: Ensure the reaction is at a steady reflux. Use a heating mantle with a temperature controller for better regulation.
-
Troubleshooting Workflow
Here is a visual guide to troubleshooting common issues in this compound synthesis:
Caption: A troubleshooting workflow for addressing low yield in esterification.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification?
A1: The acid catalyst, typically a strong Brønsted acid like H₂SO₄ or TsOH, protonates the carbonyl oxygen of the myristic acid.[5] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the oxygen of the benzyl alcohol, thereby increasing the reaction rate.[6]
Q2: Which is the best acid catalyst for this compound synthesis?
A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts for Fischer esterification.[6] TsOH is a solid, which can make it easier to handle and measure than concentrated sulfuric acid.
Q3: Can I perform the synthesis without a solvent?
A3: Yes, it is possible to perform the esterification "neat" (without a solvent), especially if a large excess of benzyl alcohol is used, which can also act as the solvent. However, using a solvent like toluene with a Dean-Stark trap is generally more efficient for water removal and can lead to higher yields.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting materials (myristic acid and benzyl alcohol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the this compound product indicate the progress of the reaction.
Q5: What analytical techniques are suitable for confirming the purity of the final product?
A5: A combination of techniques is recommended for purity assessment:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of the carboxylic acid O-H stretch.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and to detect any remaining starting materials or side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a typical procedure for the synthesis of this compound using a Dean-Stark apparatus.
Materials:
-
Myristic acid
-
Benzyl alcohol (anhydrous)
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add myristic acid, a 2-3 fold molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid (1-5 mol%).[6]
-
Add toluene to the flask (enough to fill the Dean-Stark trap).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[5]
-
Continue the reflux until no more water is collected in the trap, and TLC analysis indicates the consumption of the myristic acid.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and catalyst), water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[6]
-
Purify the crude this compound by vacuum distillation to remove excess benzyl alcohol and other high-boiling impurities.[6]
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1 : 2-3 (Myristic Acid : Benzyl Alcohol) | Shifts equilibrium to favor product formation.[5][6] |
| Catalyst | p-TsOH or H₂SO₄ | Strong acid catalyst to increase reaction rate.[5][6] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing side reactions.[6] |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | Monitor by TLC (typically several hours) | Ensure the reaction goes to completion.[6] |
Fischer Esterification Mechanism
The following diagram illustrates the mechanism of the acid-catalyzed esterification of myristic acid with benzyl alcohol.
Caption: Reaction pathway for the acid-catalyzed Fischer esterification.
References
- 1. PPG-3 Benzyl Ether Myristate - Description [tiiips.com]
- 2. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Benzyl Myristate
Welcome to the Technical Support Center for the purification of benzyl myristate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the purification of this long-chain ester. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your purification strategy. Our goal is to empower you with the causal understanding needed to make informed decisions in your experimental work.
Introduction to this compound Purification
This compound, the ester of benzyl alcohol and myristic acid, presents a unique set of purification challenges primarily due to its high boiling point, susceptibility to hydrolysis, and the presence of structurally similar impurities. Successful purification hinges on selecting the appropriate technique and meticulously controlling experimental parameters. This guide will explore the three primary purification methods—distillation, recrystallization, and column chromatography—and provide detailed troubleshooting for each.
At-A-Glance: Key Physical Properties
A solid understanding of this compound's physical properties is the foundation of effective purification. These values dictate the optimal conditions for separation from impurities.
| Property | Value | Significance for Purification |
| Molecular Formula | C21H34O2 | --- |
| Molecular Weight | 318.5 g/mol | Influences diffusion rates and elution in chromatography. |
| Boiling Point | ~198-200 °C at 3 mmHg | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Melting Point | 20-22 °C | Low melting point can make recrystallization challenging, potentially leading to "oiling out". |
| Solubility | Insoluble in water; Soluble in organic solvents | Dictates solvent selection for recrystallization and chromatography. |
Part 1: Troubleshooting Purification Challenges
This section is structured as a troubleshooting guide, addressing specific issues you may encounter with each purification technique.
Vacuum Distillation
Vacuum distillation is often the method of choice for purifying high-boiling-point liquids like this compound. By reducing the pressure, the boiling point is lowered, mitigating the risk of thermal degradation.
Troubleshooting Guide: Vacuum Distillation
| Problem | Potential Causes | Solutions & Scientific Rationale |
| Bumping/Uncontrolled Boiling | - Inefficient stirring. - Superheating of the liquid. - Too rapid heating. | - Use a magnetic stir bar or a capillary ebulliator: This provides nucleation sites for smooth boiling. - Ensure the heating mantle is appropriately sized and in good contact with the flask: This promotes even heat distribution. - Heat the distillation flask gradually: This prevents the buildup of large vapor bubbles. |
| Product Decomposition (Darkening Color) | - Excessive heating temperature. - Presence of acidic or basic impurities. - Prolonged heating time. | - Increase the vacuum: A lower pressure will further decrease the boiling point. - Neutralize the crude product before distillation: Wash with a dilute sodium bicarbonate solution to remove acidic impurities that can catalyze decomposition.[1] - Insulate the distillation column: This minimizes heat loss and ensures a smooth temperature gradient, allowing for a faster distillation. |
| Poor Separation of Impurities | - Inefficient distillation column. - Fluctuations in vacuum pressure. - Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux or packed column): This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. - Ensure all joints are properly sealed and use a high-quality vacuum pump with a regulator: A stable vacuum is critical for consistent boiling points. - Reduce the heating rate: A slower distillation allows for better equilibrium between the liquid and vapor phases, leading to a more precise separation. |
Recrystallization
Recrystallization is a powerful technique for purifying solids. However, this compound's low melting point can make this method tricky.
Troubleshooting Guide: Recrystallization
| Problem | Potential Causes | Solutions & Scientific Rationale |
| "Oiling Out" Instead of Crystal Formation | - The compound's melting point is below the boiling point of the solvent. - The solution is supersaturated to a high degree. - Rapid cooling. | - Choose a lower-boiling point solvent or a solvent mixture: This ensures the compound remains solid at the temperature of dissolution.[2] - Use slightly more solvent: This can prevent the high level of supersaturation that leads to oiling out.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath: Gradual cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.[4] |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated. - Too much solvent was used. | - Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[2][3] - Evaporate some of the solvent: Gently heat the solution to reduce the solvent volume and increase the concentration of the product.[3] |
| Low Recovery of Purified Product | - The product has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Cool the solution in an ice-salt bath or freezer: This will further decrease the solubility of the product in the mother liquor. - Pre-heat the filtration apparatus (funnel and receiving flask): This prevents the hot, saturated solution from cooling and crystallizing prematurely.[4] |
Column Chromatography
Column chromatography is a versatile technique for separating this compound from both more polar and less polar impurities.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Causes | Solutions & Scientific Rationale |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.25-0.35 for this compound to ensure good separation.[5] - Use an appropriate amount of sample for the column size: A general rule is 1g of sample per 10-20g of silica gel.[6] - Ensure the column is packed uniformly without any air bubbles or cracks: This prevents channeling of the solvent and ensures a level elution front.[6] |
| Product Does Not Elute from the Column | - The eluent is not polar enough. - The product is decomposing on the silica gel. | - Gradually increase the polarity of the eluent: This will increase the eluting power of the mobile phase and move the compound down the column.[7] - Test for stability on a TLC plate: Spot the compound and let the plate sit for a while before eluting to see if decomposition occurs.[5] If it does, consider using a less acidic stationary phase like alumina or deactivated silica gel.[8] |
| Streaking of the Compound Band | - The sample is not soluble in the eluent. - The column is overloaded. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column: This ensures the sample is fully dissolved and forms a tight band at the top of the column.[6] - Reduce the amount of sample loaded onto the column. |
Part 2: Visualizing the Workflow
A logical workflow is crucial for efficient and effective purification. The following diagrams illustrate the decision-making process and the steps involved in troubleshooting.
Caption: Decision tree for selecting a primary purification method.
Caption: General workflow for troubleshooting purification issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the starting materials of the esterification reaction. These include unreacted myristic acid, unreacted benzyl alcohol, and potentially by-products from side reactions involving benzyl alcohol, such as dibenzyl ether.[9]
Q2: My purified this compound has a yellow tint. What could be the cause?
A2: A yellow tint often indicates the presence of oxidation or degradation products. Benzyl esters can be susceptible to oxidation at the benzylic position.[8] It is crucial to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during heating.
Q3: How can I effectively remove residual benzyl alcohol?
A3: Benzyl alcohol has a significantly lower boiling point than this compound, so it can be effectively removed by vacuum distillation. Alternatively, a liquid-liquid extraction with a dilute aqueous base (like sodium bicarbonate) followed by a water wash can remove both acidic impurities and the slightly water-soluble benzyl alcohol before final purification.
Q4: Is it possible to use a non-chromatographic method to remove myristic acid?
A4: Yes. Myristic acid can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution. The carboxylate salt of myristic acid will be soluble in the aqueous layer and thus removed.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for a quick assessment of purity and for optimizing column chromatography conditions. Gas Chromatography (GC) can provide quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to confirm the presence of the ester functional group and the absence of starting materials.[10][11]
References
- 1. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics | MDPI [mdpi.com]
Preventing degradation of benzyl myristate during storage
Document ID: BM-TSC-2026-01
Version: 1.0
Introduction
Benzyl myristate is an ester widely utilized in research and development for its properties as an emollient, solvent, and plasticizer in various formulations. As with any ester, its chemical stability during storage is paramount to ensure the integrity of experimental results and the quality of final products. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot the degradation of this compound during storage. The information herein is synthesized from established principles of organic chemistry and best practices in pharmaceutical stability testing, providing a robust framework for maintaining the quality of this critical raw material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the ester formed from benzyl alcohol and myristic acid. Its stability is crucial because degradation can lead to the formation of impurities, such as benzyl alcohol, myristic acid, and potentially benzaldehyde, which can alter the physicochemical properties of formulations and may introduce unforeseen variables into experiments.
Q2: What are the primary pathways through which this compound can degrade?
The two most common degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding benzyl alcohol and myristic acid.
-
Oxidation: The benzylic position (the carbon atom of the benzyl group attached to the ester oxygen) is vulnerable to oxidation, which can lead to the formation of benzoic acid or benzaldehyde and other byproducts.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be well-sealed and the headspace should be purged with an inert gas like nitrogen or argon to prevent exposure to moisture and oxygen.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[1][2][3]
Q4: Can I store this compound in a plastic container?
It is highly recommended to store this compound in amber glass vials with Teflon-lined caps.[1] Plastic containers may not provide a sufficient barrier to oxygen and moisture, and there is a risk of plasticizers or other contaminants leaching into the material.
Q5: How can I tell if my this compound has degraded?
Degradation may be indicated by a change in physical appearance (e.g., color change, precipitation), a change in odor (e.g., the appearance of a benzaldehyde-like, almond scent), or a change in pH if the sample is in a solution. However, significant degradation can occur without obvious physical changes. Therefore, analytical testing is the most reliable way to assess purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Change in odor (e.g., a sharp, almond-like smell) | Oxidation: The benzyl group may have oxidized to benzaldehyde. | 1. Confirm with Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of benzaldehyde. 2. Review Storage: Ensure the container was properly sealed and the headspace was purged with an inert gas. Future storage should strictly adhere to these conditions. 3. Discard if Necessary: If the level of benzaldehyde is unacceptable for your application, the batch should be discarded. |
| Precipitate or cloudiness observed in the liquid | Hydrolysis: Myristic acid has low solubility and may precipitate out if significant hydrolysis has occurred. | 1. Isolate and Identify Precipitate: If possible, isolate the solid and analyze it (e.g., by melting point or spectroscopy) to confirm if it is myristic acid. 2. Analyze the Liquid Phase: Use HPLC or GC to quantify the levels of benzyl alcohol and myristic acid in the liquid portion. 3. Check for Water Contamination: Review handling procedures to identify any potential introduction of moisture. Ensure desiccants are used in storage areas if necessary. |
| Assay results show lower than expected purity | General Degradation: Could be due to a combination of hydrolysis and oxidation. | 1. Perform Forced Degradation Study: To identify the likely degradation products, conduct a forced degradation study on a small sample of known purity.[4][5][6][7] This will help in developing an appropriate analytical method. 2. Develop a Stability-Indicating Method: Use a gradient HPLC method that can separate this compound from its potential degradation products (benzyl alcohol, myristic acid, benzaldehyde).[8][9] 3. Re-evaluate Storage Conditions: Based on the identified degradation products, reinforce the necessary storage conditions (e.g., stricter moisture control for hydrolysis, better oxygen exclusion for oxidation). |
| Inconsistent experimental results using the same batch of this compound over time | Ongoing Degradation: The material is likely degrading slowly under the current storage conditions. | 1. Time-Point Analysis: Analyze samples from the same batch that have been stored for different durations to establish a degradation trend. 2. Re-qualification: Implement a policy to re-qualify the purity of the material after a certain period of storage. 3. Aliquot Samples: For frequently used materials, consider aliquoting into smaller, single-use vials to minimize repeated opening and exposure of the main stock to the atmosphere. |
Degradation Pathways and Mechanisms
Understanding the chemical pathways of degradation is essential for effective prevention.
Hydrolysis
The ester linkage in this compound is susceptible to cleavage by water. This reaction is reversible but is often driven to the products if water is present in excess.
-
Mechanism: The reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester. This process can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate and benzyl alcohol.[10]
-
Oxidation
The benzyl group is prone to oxidation, particularly at the benzylic carbon. This can be initiated by light, heat, or the presence of trace metal catalysts.
-
Mechanism: Oxidation can proceed through a free-radical mechanism, where a hydrogen atom is abstracted from the benzylic carbon. The resulting benzylic radical can then react with oxygen to form a hydroperoxide, which can further decompose to form benzaldehyde or benzoic acid.[11][12][13]
Diagram: Potential Degradation Pathways of this compound
Caption: Primary degradation routes for this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receipt of Material: Upon receipt, inspect the container for any damage to the seal. If possible, transfer the material to an amber glass vial with a Teflon-lined cap under an inert atmosphere (e.g., in a glove box).
-
Inert Atmosphere: Before sealing the vial, flush the headspace with dry nitrogen or argon for 1-2 minutes to displace any air and moisture.
-
Sealing: Tightly seal the vial to prevent ingress of air and moisture. For added protection, wrap the cap with parafilm.
-
Storage Location: Store the vial in a cool, dark place. For long-term storage, a refrigerator (2-8 °C) or freezer (-20 °C) is recommended. The storage area should be dry.
-
Handling for Use: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold material. If the entire amount is not used, re-purge the headspace with inert gas before re-sealing.
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade a sample to identify potential degradation products and to develop a stability-indicating analytical method.[4][7]
-
Sample Preparation: Prepare several accurately weighed samples of high-purity this compound. Prepare a control sample stored under ideal conditions.
-
Acidic Hydrolysis: To one sample, add a solution of 0.1 M hydrochloric acid. Heat at 60 °C for 24-48 hours.
-
Basic Hydrolysis: To another sample, add a solution of 0.1 M sodium hydroxide. Heat at 60 °C for 24-48 hours.
-
Oxidation: To a separate sample, add a 3% solution of hydrogen peroxide. Keep at room temperature and protect from light for 24-48 hours.
-
Thermal Degradation: Place a sample in an oven at a high temperature (e.g., 80 °C) for up to 72 hours.
-
Photodegradation: Expose a sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples and the control sample by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection, to identify and quantify the degradation products.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Analytical Methods for Degradation Monitoring
The choice of analytical method is critical for accurately assessing the stability of this compound.
| Technique | Application | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of this compound and its non-volatile degradation products (myristic acid, benzoic acid). | High precision and accuracy. Can be developed into a stability-indicating method. | Requires method development to ensure separation of all relevant compounds. |
| Gas Chromatography (GC) | Detection and quantification of volatile degradation products like benzyl alcohol and benzaldehyde. Can also be used for the parent ester. | Excellent for volatile and semi-volatile compounds. High sensitivity. | Samples may require derivatization. High temperatures can potentially cause on-column degradation. |
| Mass Spectrometry (MS) | Identification of unknown degradation products. | Provides structural information. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful separation and identification.[8] | Higher cost and complexity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Qualitative assessment of functional group changes. | Fast and non-destructive. Can detect the appearance of hydroxyl groups (from hydrolysis) or changes in the carbonyl region. | Not suitable for quantification of low-level impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conferenceservices.siu.edu [conferenceservices.siu.edu]
Technical Support Center: Overcoming Emulsion Instability in Benzyl Myristate Formulations
Welcome to the technical support center for benzyl myristate formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of creating and stabilizing emulsions with this compound as the oil phase. Here, we will explore the fundamental principles of emulsion stability, troubleshoot common issues, and provide detailed protocols to ensure the robustness and efficacy of your formulations.
Section 1: Understanding this compound in Emulsion Systems
This compound (also known as benzyl tetradecanoate) is an ester valued for its properties as an emollient and solvent in topical and parenteral formulations. However, its physicochemical characteristics present unique challenges in achieving long-term emulsion stability.
Key Physicochemical Properties of this compound
A thorough understanding of the oil phase is the first step in designing a stable emulsion. Key properties of this compound are summarized below.
| Property | Value | Implication for Formulation |
| Synonyms | Benzyl tetradecanoate | Important for literature searches. |
| Molecular Formula | C₂₁H₃₄O₂ | Indicates a large, non-polar molecule. |
| Molecular Weight | 318.5 g/mol | Influences diffusion and solubility characteristics. |
| Density | ~0.932 g/cm³ at 25°C[1] | The density difference with the aqueous phase (approx. 1 g/cm³) will drive creaming. |
| Physical Form | Liquid/Low melting point solid | Melts at 20.5°C, so it will be liquid at typical processing and storage temperatures.[1] |
| Water Solubility | Very low (insoluble) | Prone to Ostwald ripening if not properly stabilized. |
| Required HLB | Not established in literature | Must be determined experimentally for optimal surfactant selection. |
Why is the Required HLB Value Critical?
Section 2: Troubleshooting Common Instability Issues
This section addresses the most frequent challenges encountered when formulating this compound emulsions, presented in a question-and-answer format.
Diagram: Emulsion Instability Pathways
Below is a diagram illustrating the primary mechanisms of emulsion breakdown. Understanding these pathways is key to diagnosing and solving formulation issues.
Caption: Mechanisms of emulsion destabilization.
FAQs and Troubleshooting Guide
Q1: My this compound emulsion looks stable initially but separates into a cream-like layer at the top after a day. What is happening and how can I fix it?
A1: This phenomenon is called creaming . It is a reversible process driven by the density difference between the this compound oil droplets and the continuous aqueous phase.[3] The oil droplets, being less dense than water, rise to the top. While reversible by shaking, creaming is undesirable as it precedes irreversible coalescence.[3]
-
Causality: According to Stokes' Law, the creaming rate is proportional to the droplet radius squared and the density difference, and inversely proportional to the viscosity of the continuous phase.
-
Troubleshooting Steps:
-
Reduce Droplet Size: The most effective way to reduce creaming is to decrease the size of the oil droplets. This can be achieved by optimizing your homogenization process. Increase the homogenization speed or time, or consider using a high-pressure homogenizer for finer droplets.[4]
-
Increase Continuous Phase Viscosity: Incorporate a thickening agent or rheology modifier into the aqueous phase. Options include natural gums (e.g., xanthan gum), cellulose derivatives (e.g., HPMC), or synthetic polymers (e.g., carbomers). This will slow the movement of the oil droplets.
-
Optimize Surfactant System: An improperly stabilized interface can lead to droplet aggregation (flocculation), which accelerates creaming. Ensure your surfactant system's HLB matches the required HLB of this compound.
-
Q2: I've noticed the average droplet size of my emulsion increases over time, even without any visible separation. What is the cause?
A2: This is likely due to one of two mechanisms: Ostwald ripening or coalescence .
-
Ostwald Ripening: This process is driven by the small but finite solubility of the oil in the continuous phase. Molecules from smaller droplets dissolve and then deposit onto the surface of larger droplets, leading to an overall increase in the mean droplet size.[4][5] This is particularly relevant for oils with some water solubility or when a wide distribution of droplet sizes is present.
-
Solution: To inhibit Ostwald ripening, you can add a small amount of a highly water-insoluble compound (an "Ostwald ripening inhibitor") to the this compound phase. This compound, such as a long-chain alkane (e.g., hexadecane), has extremely low water solubility and creates an osmotic pressure that counteracts the diffusion of this compound.[6]
-
-
Coalescence: This is the irreversible merging of two or more droplets to form a larger one.[3] It occurs when the interfacial film stabilizing the droplets is not robust enough to prevent them from fusing upon collision.
-
Solution:
-
Enhance Interfacial Film Strength: Ensure you have an adequate concentration of your primary emulsifier. Consider adding a co-emulsifier, such as a fatty alcohol (e.g., cetyl or stearyl alcohol), which can pack into the interfacial film and increase its mechanical strength.
-
Increase Electrostatic Repulsion: If using ionic surfactants, ensure the pH of the formulation is far from the isoelectric point to maximize the zeta potential. A higher magnitude of zeta potential (e.g., > |25| mV) indicates strong electrostatic repulsion between droplets, which prevents them from getting close enough to coalesce.[1]
-
Increase Steric Hindrance: Use non-ionic surfactants with large hydrophilic head groups (e.g., Polysorbates, PEGs) that create a physical barrier around the droplets.
-
-
Q3: My emulsion is breaking completely, with a visible layer of this compound on top. What should I investigate first?
A3: Complete phase separation, or "breaking," is the final stage of instability and is irreversible.[3] It indicates a fundamental failure in the formulation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broken emulsion.
-
Surfactant System: This is the most common culprit.
-
Incorrect HLB: Your surfactant or surfactant blend does not match the required HLB of this compound. You must perform an HLB determination study (see Protocol 1).
-
Insufficient Concentration: There may not be enough emulsifier to adequately cover the surface area of the oil droplets created during homogenization. Try increasing the surfactant concentration.
-
Chemical Incompatibility: Check for interactions between your emulsifier and other ingredients. For example, some non-ionic surfactants can lose efficacy at high temperatures, and ionic surfactants are sensitive to pH and electrolytes.
-
-
Processing Parameters:
-
Inadequate Homogenization: The initial droplet size may be too large, leading to rapid coalescence. Review and optimize your homogenization method.[7]
-
Temperature Issues: Ensure both the oil and water phases are at the same temperature (typically 70-75°C) during emulsification to facilitate proper film formation. Rapid or uneven cooling can also introduce instability.
-
-
Formulation Composition:
-
High Oil Phase Volume: If the concentration of this compound is too high (typically > 60-70% for O/W emulsions), it can lead to phase inversion or breaking. Consider reducing the oil phase concentration.
-
Section 3: Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols are the foundation of successful formulation.
Protocol 1: Experimental Determination of Required HLB for this compound
This protocol uses a series of surfactant blends to identify the optimal HLB for emulsifying this compound.
Materials:
-
This compound
-
Low HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3)
-
High HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)
-
Deionized Water
-
Beakers, magnetic stirrer, homogenizer
-
Microscope or particle size analyzer
Procedure:
-
Prepare a series of 10g surfactant blends with varying HLB values as shown in the table below.
-
For each HLB value, prepare a simple emulsion:
-
Oil Phase: 20g this compound + 2g of the surfactant blend.
-
Aqueous Phase: 78g Deionized Water.
-
-
Heat the oil and aqueous phases separately to 75°C.
-
Add the aqueous phase to the oil phase while mixing with a standard overhead stirrer.
-
Homogenize each mixture for 3 minutes at a consistent speed (e.g., 5000 RPM).
-
Allow the emulsions to cool to room temperature.
-
Evaluate the stability of each emulsion after 24 hours and 7 days. Look for creaming, coalescence, or phase separation. The most stable emulsion corresponds to the required HLB of this compound. Stability can be assessed visually or quantitatively by measuring droplet size.
Table for Surfactant Blends (Total 10g):
| Target HLB | % Sorbitan Oleate (HLB 4.3) | Grams | % Polysorbate 80 (HLB 15.0) | Grams |
| 7 | 74.8% | 7.48 | 25.2% | 2.52 |
| 8 | 65.4% | 6.54 | 34.6% | 3.46 |
| 9 | 56.1% | 5.61 | 43.9% | 4.39 |
| 10 | 46.7% | 4.67 | 53.3% | 5.33 |
| 11 | 37.4% | 3.74 | 62.6% | 6.26 |
| 12 | 28.0% | 2.80 | 72.0% | 7.20 |
| 13 | 18.7% | 1.87 | 81.3% | 8.13 |
Calculation based on the formula: %High HLB = 100 * (rHLB - HLB_low) / (HLB_high - HLB_low)
Protocol 2: Characterization of Emulsion Stability
A multi-faceted approach is necessary to properly characterize your emulsion.
1. Macroscopic Observation:
-
Visually inspect the emulsion for signs of instability (creaming, sedimentation, phase separation) at various time points (e.g., 24h, 1 week, 1 month) and under different storage conditions (e.g., 4°C, 25°C, 40°C).
2. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide.
-
Observe under a light microscope (e.g., at 400x magnification).
-
Note the droplet size distribution, signs of flocculation (clumping), or the presence of very large droplets indicating coalescence.
3. Particle Size Analysis:
-
Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to obtain quantitative data on the mean droplet diameter (e.g., D50) and the polydispersity index (PDI).
-
A stable emulsion will show a small, consistent mean droplet size and a low PDI over time.
4. Zeta Potential Measurement:
-
For emulsions stabilized by ionic surfactants, measure the zeta potential.
-
This measurement indicates the magnitude of the electrostatic charge on the droplet surface, which is a key predictor of stability against flocculation and coalescence.[1] A value greater than |25| mV is generally considered stable.
Section 4: Final Recommendations from the Scientist's Desk
Formulating stable this compound emulsions requires a systematic and evidence-based approach. Do not underestimate the importance of experimentally determining the required HLB; it is the cornerstone of your formulation. Always characterize your emulsions using multiple techniques, as a change in one parameter (like droplet size) can be an early warning of impending failure. Remember that every component can affect stability, so introduce changes one at a time and meticulously document your observations.
This guide provides a framework for troubleshooting, but the principles of colloid science should be your ultimate reference.
References
- 1. echemi.com [echemi.com]
- 2. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 3. GSRS [precision.fda.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Benzyl Laurate Myristate Palmitate | C49H88O6-2 | CID 86757920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 7. Benzyl Benzoate Application - British Pharmacopeia 2025 [nhathuocngocanh.com]
Technical Support Center: Analytical Method Development for Benzyl Myristate Quantification
Welcome to the comprehensive technical support guide for the analytical method development and quantification of benzyl myristate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges and solutions associated with the analysis of this long-chain fatty acid ester. Here, we move beyond simple protocols to explain the why behind the how, ensuring your methods are robust, reliable, and scientifically sound.
Introduction to this compound Analysis
This compound (C₂₁H₃₄O₂) is a non-polar ester of benzyl alcohol and myristic acid, commonly used as an emollient, solvent, and plasticizer in cosmetic and pharmaceutical formulations such as creams, lotions, and sunscreens.[1] Accurate quantification is crucial for quality control, formulation stability, and regulatory compliance. Due to its high molecular weight and lipophilic nature, specific challenges can arise during analytical method development. This guide will address these challenges head-on, providing practical solutions for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.
Core Concepts: Choosing Your Analytical Technique
The choice between GC-MS and HPLC is a critical first step and depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for volatile and semi-volatile compounds. This compound, being a fatty acid ester, is well-suited for GC analysis. The mass spectrometer provides high selectivity and allows for definitive peak identification based on fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that is particularly useful for non-volatile or thermally labile compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.
The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Development & Troubleshooting
GC-MS is a powerful tool for the quantification of this compound, especially in complex cosmetic matrices. However, its high boiling point and potential for matrix interference require careful method optimization.
Frequently Asked Questions (FAQs) for GC-MS Analysis
Q1: What is the best GC column for analyzing this compound?
Q2: How do I select an appropriate internal standard (IS) for this compound quantification?
A2: The ideal internal standard should be chemically similar to this compound but not present in the sample.[4] For MS detection, an isotopically labeled this compound (e.g., this compound-d5) would be the gold standard as it co-elutes and behaves almost identically during extraction and ionization, correcting for matrix effects.[4][5] If an isotopically labeled standard is unavailable, a suitable alternative would be an ester with a similar structure and boiling point, such as benzyl palmitate or another long-chain fatty acid ester that is not expected in the sample.[6]
Q3: What are the expected fragmentation patterns for this compound in the mass spectrum?
-
A benzyl or tropylium ion (m/z 91): This is a very common and stable fragment from benzyl-containing compounds.
-
A myristoyl cation (m/z 211): Resulting from the cleavage of the ester bond.
-
Loss of a benzyl group (M-91): The molecular ion minus the mass of the benzyl group.
-
McLafferty rearrangement fragments: Common in long-chain esters.[7]
GC-MS Troubleshooting Guide
| Problem | Potential Cause(s) | Solutions & Explanations |
| Peak Tailing | Active Sites: The injector liner, column, or detector may have active sites (e.g., exposed silanols) that interact with the analyte. | Use a Deactivated Liner: Employ a liner with deactivation to minimize interactions. Column Maintenance: If the column is old, active sites can develop. Cut 10-15 cm from the front of the column. If the problem persists, the column may need replacement.[8] |
| Low Injector Temperature: Insufficient temperature can lead to slow volatilization of high boiling point compounds like this compound. | Optimize Injector Temperature: Ensure the injector temperature is high enough to ensure rapid and complete vaporization without causing thermal degradation. A starting point of 280-300°C is reasonable. | |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte. | Dilute the Sample: Reduce the concentration of the sample being injected.[8] Increase Split Ratio: If using split injection, increase the split ratio to reduce the amount of sample reaching the column. |
| No Peak or Low Sensitivity | Improper Sample Preparation: The analyte may not have been efficiently extracted from the sample matrix. | Review Extraction Protocol: Ensure the chosen solvent is appropriate for this compound (e.g., ethanol, methanol, MTBE).[2][9] For creamy or oily matrices, ensure sufficient vortexing or sonication to break up the matrix. |
| Leaks in the System: Leaks in the injector or column connections can lead to sample loss and poor sensitivity. | Perform a Leak Check: Regularly check for leaks using an electronic leak detector, especially after changing the septum or column.[10] | |
| Ghost Peaks | Carryover: Residue from a previous, more concentrated injection is eluting in the current run. | Solvent Blanks: Run one or two solvent blanks after a high-concentration sample to check for carryover. Injector Cleaning: Clean the injector and replace the septum and liner if necessary.[11] |
| Contaminated Syringe: The autosampler syringe may be contaminated. | Syringe Washes: Increase the number of pre- and post-injection solvent washes for the syringe in your method. |
Section 2: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting
RP-HPLC with UV detection is a viable alternative to GC-MS, particularly when dealing with complex formulations where other non-volatile ingredients might interfere.
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: What is a good starting point for an HPLC method to quantify this compound?
A1: A reverse-phase C18 column is the most common and a good starting point.[12] Since this compound is very non-polar, a mobile phase with a high percentage of organic solvent will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. You will likely need a high percentage of acetonitrile (e.g., starting at 80-90%) to elute the this compound in a reasonable time.
-
Detection: this compound contains a benzene ring, which allows for UV detection. The optimal wavelength will be around 205-220 nm, but a photodiode array (PDA) detector should be used during development to determine the wavelength of maximum absorbance.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure good peak shape and reproducibility.
Q2: My this compound peak is very broad. How can I improve the peak shape?
A2: Peak broadening for a non-polar compound like this compound in RP-HPLC is often due to a mobile phase that is too "weak" (not enough organic solvent), causing the analyte to interact too strongly and slowly with the stationary phase.
-
Increase Organic Content: Increase the percentage of acetonitrile or methanol in your mobile phase.
-
Use a Stronger Solvent: Isopropanol is a "stronger" non-polar solvent than acetonitrile or methanol and can be used in small amounts to improve peak shape and reduce retention time, but be mindful of its higher viscosity and UV cutoff.
Q3: How can I extract this compound from a cream or lotion for HPLC analysis?
A3: A common and effective method is solvent extraction followed by centrifugation.
-
Add a known volume of an appropriate solvent like ethanol or methanol.
-
Vortex vigorously for several minutes to disperse the sample.
-
Centrifuge at high speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solutions & Explanations |
| High Backpressure | Blocked Frit or Column: Particulate matter from the sample or mobile phase may have clogged the column inlet frit. | Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent like isopropanol. Use Guard Column & Filter Samples: Always filter samples and use a guard column to protect the analytical column. |
| Inconsistent Retention Times | Mobile Phase Composition: Inconsistent mixing of the mobile phase or evaporation of the more volatile component. | Premix Mobile Phase: If possible, premix the mobile phase manually. Degas Mobile Phase: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump. |
| Column Temperature Fluctuations: The ambient temperature of the lab is changing, affecting retention. | Use a Column Oven: A thermostatically controlled column oven is essential for reproducible retention times. | |
| Poor Resolution | Suboptimal Mobile Phase: The current mobile phase composition is not providing enough selectivity between this compound and interfering peaks. | Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient can improve the resolution of closely eluting peaks. Try a Different Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. |
Section 3: Method Validation & Stability-Indicating Studies
Once a method has been developed, it must be validated to ensure it is fit for its intended purpose. For regulatory submissions, this must be done according to ICH Q2(R2) guidelines.[16][17][18][19]
Key Validation Parameters
The following table summarizes the key validation parameters that must be assessed for a quantitative method for this compound.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components (e.g., excipients, degradation products). | Peak purity analysis (using a PDA or MS detector) should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the expected sample concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied. |
Developing a Stability-Indicating Method: Forced Degradation Studies
A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products.[20] To develop such a method, forced degradation studies are performed.[21][22][23]
Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products. The analytical method is then used to analyze these stressed samples to prove that the degradation products do not interfere with the quantification of the intact this compound.
Experimental Protocol: Forced Degradation of this compound
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.[20]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. This compound is an ester and is expected to be susceptible to base-catalyzed hydrolysis, forming benzyl alcohol and myristic acid. Neutralize before analysis.[20]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.
After exposure, analyze all stressed samples, along with an unstressed control, using the developed analytical method. The goal is to achieve 5-20% degradation of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.
References
- 1. specialchem.com [specialchem.com]
- 2. ewai-group.com [ewai-group.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Blogs | Restek [discover.restek.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. rjptonline.org [rjptonline.org]
- 21. biomedres.us [biomedres.us]
- 22. ajpsonline.com [ajpsonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
Identifying and characterizing impurities in benzyl myristate
Welcome to the technical support guide for identifying and characterizing impurities in benzyl myristate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this raw material. The following question-and-answer format provides in-depth, field-proven insights and actionable troubleshooting protocols to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities in a this compound sample, and where do they originate?
A1: Understanding the potential impurities in this compound is the first step in developing a robust analytical strategy. Impurities can arise from various stages, including the manufacturing process and storage.[1][2] They are broadly classified into organic and inorganic impurities.[1][3]
Common Organic Impurities:
-
Starting Materials: Unreacted myristic acid and benzyl alcohol are the most common process-related impurities. Their presence indicates an incomplete esterification reaction.
-
By-products: Side reactions during synthesis can lead to the formation of by-products. For instance, dibenzyl ether can be formed from the self-condensation of benzyl alcohol, especially under acidic conditions.
-
Intermediates: Any intermediate compounds used in a multi-step synthesis of either myristic acid or benzyl alcohol could potentially be carried over.
-
Degradation Products: this compound can hydrolyze back to myristic acid and benzyl alcohol if exposed to moisture and extreme pH conditions during storage. Oxidation of benzyl alcohol can also lead to the formation of benzaldehyde.[4]
-
Reagents, Ligands, and Catalysts: Trace amounts of catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or other reagents used in the synthesis may be present in the final product.[1]
Common Inorganic Impurities:
-
Salts and Heavy Metals: These can be introduced from reagents, solvents, or the manufacturing equipment.[3]
-
Residual Catalysts: If a metal-based catalyst is used, traces may remain in the final product.[3]
Residual Solvents:
-
Solvents used during the synthesis or purification process (e.g., toluene, heptane) can be present in the final product. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for controlling these residual solvents.[5]
The following table summarizes the most likely impurities and their sources:
| Impurity Category | Specific Example(s) | Typical Origin |
| Organic Impurities | ||
| Starting Materials | Myristic Acid, Benzyl Alcohol | Incomplete reaction |
| By-products | Dibenzyl Ether, Benzaldehyde | Side reactions during synthesis |
| Degradation Products | Myristic Acid, Benzyl Alcohol | Hydrolysis during storage |
| Reagents/Catalysts | p-Toluenesulfonic acid | Carryover from synthesis |
| Inorganic Impurities | ||
| Residual Catalysts | Heavy metals | Carryover from manufacturing process |
| Residual Solvents | Toluene, Heptane | Purification/reaction medium |
Q2: My initial purity assessment by Gas Chromatography (GC) shows a significant number of unknown peaks. How do I proceed with their identification?
A2: The appearance of unknown peaks in a GC chromatogram is a common challenge. A systematic approach combining chromatographic and spectroscopic techniques is essential for their identification and characterization.
Workflow for Identifying Unknown Peaks in GC Analysis:
A workflow for identifying unknown peaks in a GC analysis.
Step-by-Step Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This is the most powerful technique for identifying volatile and semi-volatile impurities.[6][7] The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for a specific molecule.
-
Action: Re-run the sample using a GC-MS system.
-
Causality: The mass spectrum of each unknown peak can be compared against extensive spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
-
Library Matching and Interpretation:
-
Action: Compare the obtained mass spectra of the unknown peaks with the entries in the spectral library. A high match factor suggests a probable identity.
-
Causality: Automated library searches provide a rapid means of identifying common impurities. However, it's crucial to manually inspect the fragmentation pattern to ensure a logical match with the proposed structure.
-
-
Confirmation with Authentic Standards:
-
Action: Once a tentative identification is made, inject an authentic reference standard of the suspected impurity into the GC-MS system under the same conditions.
-
Causality: Co-elution (identical retention times) and identical mass spectra between the unknown peak in the sample and the authentic standard provide definitive identification.
-
-
Structural Elucidation for Novel Impurities: If no library match is found, the impurity may be a novel or unexpected compound.
-
Action: Isolate the impurity using preparative chromatography (prep-GC or prep-HPLC). Then, characterize the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and/or Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9]
-
Causality: NMR provides detailed information about the molecular structure, including the connectivity of atoms, while FT-IR helps identify functional groups.[10][11]
-
Q3: I suspect the presence of non-volatile or thermally labile impurities. How can I detect and identify them?
A3: GC analysis is not suitable for non-volatile or thermally unstable compounds. In such cases, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide for Non-Volatile Impurities:
| Issue | Recommended Action | Scientific Rationale |
| Suspected non-volatile impurities (e.g., residual acids, salts) | Develop an HPLC method with UV or Evaporative Light Scattering Detection (ELSD). | HPLC separates compounds based on their polarity and is performed at or near ambient temperature, preventing thermal degradation.[12] UV detection is suitable for chromophoric impurities, while ELSD can detect non-chromophoric compounds. |
| Unknown peaks in HPLC | Couple the HPLC system with a mass spectrometer (LC-MS). | LC-MS provides molecular weight and fragmentation data for non-volatile compounds, enabling their identification.[7][11] |
| Highly polar impurities | Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC is a chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating very polar compounds.[8] |
Experimental Protocol: General HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point.
-
Detection: UV at 254 nm to detect aromatic impurities.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
Q4: My NMR spectrum of this compound shows small, unassigned peaks. How can I determine if these are impurities?
A4: NMR spectroscopy is a powerful tool for both structural elucidation and purity assessment.[10] Unassigned peaks often correspond to low-level impurities.
Workflow for Investigating Unassigned NMR Peaks:
A workflow for investigating unassigned NMR peaks.
Troubleshooting Steps:
-
Rule out Common Contaminants:
-
Compare with Spectra of Expected Impurities:
-
Action: If available, compare the chemical shifts and multiplicities of the unassigned peaks with the known NMR spectra of potential impurities like benzyl alcohol, myristic acid, and dibenzyl ether.
-
Causality: This can lead to a quick identification of common process-related impurities.
-
-
Spiking Experiments:
-
Action: If you have a strong suspicion about the identity of an impurity, add a small amount of an authentic standard of that compound to your NMR sample and re-acquire the spectrum.
-
Causality: An increase in the intensity of the unassigned peak upon spiking confirms its identity.
-
-
Two-Dimensional (2D) NMR:
-
Action: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Causality: COSY helps to establish proton-proton correlations, while HSQC correlates protons with their directly attached carbons. This information can be pieced together to elucidate the structure of an unknown impurity.
-
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. ijpsr.com [ijpsr.com]
- 7. rroij.com [rroij.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. kgroup.du.edu [kgroup.du.edu]
Navigating the Scale-Up of Benzyl Myristate Synthesis: A Technical Support Guide
This technical support center is designed to guide researchers, scientists, and drug development professionals through the complexities of scaling up the synthesis of benzyl myristate from the laboratory bench to a pilot plant. This guide provides in-depth technical information, practical experimental protocols, and robust troubleshooting advice to ensure a seamless and efficient scale-up process.
Understanding the Synthesis of this compound
This compound, an ester prized for its emollient properties in cosmetics and as a solvent in various formulations, is synthesized through the Fischer esterification of myristic acid and benzyl alcohol.[1][2] This reversible reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[3][4]
The overall reaction is as follows:
Myristic Acid + Benzyl Alcohol ⇌ this compound + Water
Success in scaling up this synthesis hinges on a thorough understanding of the reaction kinetics, thermodynamics, and the physical challenges associated with larger reaction volumes.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (100 g Scale)
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Myristic Acid (1 mole, 228.37 g)
-
Benzyl Alcohol (1.2 moles, 130.00 g)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.02 moles, 3.81 g)
-
Toluene (200 mL)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (1 L)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel (1 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask, add myristic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.
-
Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is 18 mL. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 1 L separatory funnel.
-
Washing: Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted myristic acid), 100 mL of water, and 100 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene and excess benzyl alcohol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation if a higher purity is required.
Workflow for Laboratory-Scale Synthesis
Caption: Laboratory synthesis workflow for this compound.
Pilot Plant-Scale Synthesis of this compound (10 kg Scale)
Scaling up to a pilot plant requires careful consideration of heat and mass transfer, as well as safety protocols. This protocol outlines a general procedure for a 10 kg batch.
Equipment:
-
100 L glass-lined or stainless steel reactor with an overhead stirrer, heating/cooling jacket, and a bottom discharge valve.
-
Packed column with a condenser and a decanter for azeotropic water removal.
-
Receiving vessels for washes.
-
Vacuum distillation unit.
Procedure:
-
Reactor Charging: Charge the reactor with myristic acid, benzyl alcohol, and the acid catalyst (e.g., sulfuric acid or a solid acid catalyst like Amberlyst 15).[3]
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Heating and Agitation: Start agitation and begin heating the reactor jacket.
-
Azeotropic Distillation: Heat the reaction mixture to the desired temperature (typically 120-160°C) to initiate the esterification and the azeotropic removal of water with a suitable solvent like toluene or xylene.[3]
-
Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected in the decanter and by in-process controls (e.g., acid value titration).
-
Cooling: Once the desired conversion is achieved, cool the reactor contents.
-
Neutralization and Washing: Neutralize the acid catalyst with a base solution (e.g., sodium hydroxide or sodium carbonate solution). Wash the organic layer with water to remove salts and other water-soluble impurities.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Solvent Stripping: Remove the solvent and excess benzyl alcohol under vacuum.
-
Purification: Purify the crude this compound by vacuum distillation to achieve the desired product quality.
Pilot Plant Synthesis Workflow
Caption: Pilot plant synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this compound synthesis?
The choice of catalyst depends on the scale of the reaction and the desired purity of the product.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective and inexpensive.[3] However, they can be corrosive and require neutralization and removal during work-up, which can generate significant wastewater.[3]
-
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15) and sulfated zirconia are gaining popularity.[3][5] They are less corrosive, can be easily separated by filtration, and are often reusable, making them a more environmentally friendly option, especially for larger-scale production.[3][6]
-
Enzymatic Catalysts: Lipases can also be used as biocatalysts for esterification under milder conditions.[7] However, they can be more expensive and may have lower reaction rates compared to acid catalysts.
Q2: How can I drive the esterification reaction to completion?
Fischer esterification is an equilibrium-limited reaction. To achieve high yields of this compound, the equilibrium must be shifted towards the products. This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant, benzyl alcohol, is used in excess.
-
Removing water as it is formed: This is the most effective method. In the lab, a Dean-Stark apparatus is commonly used with an azeotropic solvent like toluene.[3] On a pilot scale, a packed column with a decanter can be used for continuous water removal.[8] Pervaporation is another advanced technique for selective water removal.[3]
Q3: What are the key parameters to monitor during the reaction?
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions and color formation.[3]
-
Water Removal: The rate of water collection is a direct measure of the reaction progress.
-
Acid Value: Titrating for the remaining myristic acid (acid value) is a reliable method for determining the extent of the reaction, especially at the pilot scale.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low Yield | Incomplete Reaction | - Check water removal efficiency: Ensure the Dean-Stark or decanter is functioning correctly. Inefficient water removal is a common cause of low conversion.[3] - Increase reaction time: The reaction may not have reached equilibrium. - Increase catalyst loading: Insufficient catalyst can lead to slow reaction rates.[9] - Increase temperature: This can increase the reaction rate, but monitor for side reactions.[3] |
| Loss of Product during Work-up | - Check for emulsions during washing: If an emulsion forms, add brine to help break it. - Ensure complete extraction: Perform multiple extractions with the organic solvent. | |
| Dark Product Color | High Reaction Temperature | - Lower the reaction temperature: High temperatures can cause degradation of reactants or products.[3] |
| Prolonged Reaction Time | - Optimize the reaction time: Avoid unnecessarily long heating times. | |
| Air Oxidation | - Use an inert atmosphere: Purge the reactor with nitrogen, especially at pilot scale, to prevent oxidation. | |
| Incomplete Phase Separation | Formation of Emulsions | - Add brine: Saturated sodium chloride solution can help break emulsions. - Allow for longer separation time: Give the layers sufficient time to separate. - Centrifugation (lab scale): For small-scale stubborn emulsions, centrifugation can be effective. |
| Product Contaminated with Starting Materials | Incomplete Reaction | - See "Low Yield - Incomplete Reaction" section. |
| Inefficient Purification | - Thorough washing: Ensure complete neutralization and removal of myristic acid with a base wash. - Efficient solvent removal: Use a rotary evaporator or vacuum stripping to remove excess benzyl alcohol. - Optimize vacuum distillation: Ensure the vacuum is low enough and the temperature is appropriate to separate the product from the starting materials. | |
| Scale-up Issues: Slower Reaction Rate | Mass Transfer Limitations | - Increase agitation speed: In larger reactors, inefficient mixing can lead to poor contact between reactants and catalyst.[10] - Consider a different reactor design: For very large scales, a continuous stirred-tank reactor (CSTR) or a packed bed reactor (with a solid catalyst) might be more efficient.[4] |
| Heat Transfer Limitations | - Improve heat transfer: Ensure the reactor's heating/cooling jacket is adequate for the reaction volume. Poor heat transfer can lead to localized hot or cold spots, affecting the reaction rate and selectivity.[11] | |
| Catalyst Deactivation (for heterogeneous catalysts) | Fouling or Poisoning | - Regenerate the catalyst: Depending on the catalyst, it may be possible to regenerate it by washing with a solvent or by calcination.[6] - Ensure pure reactants: Impurities in the starting materials can poison the catalyst. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Safety Considerations
When scaling up any chemical process, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when working with toluene or other volatile organic compounds.
-
Handling of Reagents:
-
Myristic Acid: Can cause skin and eye irritation.
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Can cause serious eye irritation.
-
Acid Catalysts (Sulfuric Acid, p-TSA): Are corrosive and can cause severe skin and eye damage. Handle with extreme care.
-
-
Pilot Plant Safety:
-
Pressure Relief: Ensure the reactor is equipped with a pressure relief device.
-
Emergency Procedures: Be familiar with the emergency shutdown procedures for the pilot plant.
-
Material Compatibility: Ensure all wetted parts of the reactor and associated equipment are compatible with the reactants and catalyst.
-
For detailed safety information, always refer to the Safety Data Sheets (SDS) for all chemicals used.[12][13][14][15]
Quantitative Data Summary
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reactant Molar Ratio (Benzyl Alcohol:Myristic Acid) | 1.2 : 1 | 1.1 : 1 to 1.5 : 1 |
| Catalyst Loading (p-TSA or equivalent) | 2 mol% | 0.5 - 2 mol% |
| Reaction Temperature | Reflux (approx. 110-120°C with Toluene) | 120 - 160°C |
| Typical Reaction Time | 3 - 5 hours | 4 - 8 hours |
| Expected Yield (after purification) | > 90% | > 95% |
References
- 1. mdpi.com [mdpi.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful scale-up from laboratory to pilot plant and pilot to production plant. – OCCA South Africa [occasa.org.za]
- 12. echemi.com [echemi.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31161-71-4 Name: this compound [xixisys.com]
- 14. prod.adv-bio.com [prod.adv-bio.com]
- 15. This compound, 31161-71-4 [perflavory.com]
Validation & Comparative
A Comparative Guide to Dermal Penetration Enhancers: Isopropyl Myristate vs. Benzyl Myristate
To our valued audience of researchers, scientists, and drug development professionals,
In the pursuit of optimizing topical and transdermal drug delivery systems, the selection of excipients that enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum is a critical determinant of therapeutic success. Among the vast array of chemical penetration enhancers, fatty acid esters are a well-established class, valued for their efficacy and favorable safety profiles.
This guide was intended to provide a comprehensive, data-driven comparison of two such esters: the widely utilized isopropyl myristate (IPM) and the less-characterized benzyl myristate . The objective was to delve into their mechanisms of action, present comparative experimental data on their penetration-enhancing capabilities, and offer detailed protocols for their evaluation.
However, a thorough search of the current scientific literature has revealed a significant disparity in the available data for these two compounds. While isopropyl myristate is extensively studied and well-documented as a penetration enhancer, there is a notable lack of specific research and experimental data pertaining to this compound in this context. The majority of available information refers to a different molecule, PPG-3 Benzyl Ether Myristate, which has a more complex structure and different physicochemical properties.
Therefore, a direct, evidence-based comparison supported by experimental data, as is the standard for our scientific guides, cannot be responsibly constructed at this time.
Instead, this guide will proceed by providing a detailed analysis of isopropyl myristate, for which a wealth of information exists. We will cover its physicochemical properties, established mechanisms of action, and a standardized experimental protocol for evaluating its performance. This will be followed by a discussion of the existing, albeit limited, information on related compounds to this compound to provide a broader context.
Isopropyl Myristate (IPM): A Deep Dive into a Workhorse Enhancer
Isopropyl myristate (IPM) is the ester of isopropanol and myristic acid.[1] It is a colorless, practically odorless, and low-viscosity oily liquid.[2][3] Its widespread use in pharmaceutical and cosmetic formulations stems from its excellent emollient, solvent, and penetration-enhancing properties.[4][5]
Physicochemical Properties
A thorough understanding of an excipient's physicochemical properties is fundamental to predicting its behavior in a formulation and its interaction with the skin barrier.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₄O₂ | [2] |
| Molecular Weight | 270.45 g/mol | [6] |
| Appearance | Colorless, transparent oily liquid | [2] |
| Odor | Practically odorless | [6] |
| Solubility | Insoluble in water; miscible with organic solvents (e.g., alcohol, ether) | [2][7] |
| Density | ~0.85 g/cm³ at 25°C | [3] |
| Boiling Point | 193 °C at 20 mmHg | [3] |
| Melting Point | ~3 °C | [6] |
| Viscosity | Low viscosity | [1] |
Mechanism of Action as a Penetration Enhancer
The primary barrier to percutaneous absorption is the stratum corneum, a layer of corneocytes embedded in a highly organized lipid matrix. IPM's efficacy as a penetration enhancer is attributed to its ability to reversibly disrupt this lipid barrier.[1][4]
The proposed mechanisms include:
-
Lipid Fluidization: IPM, being lipophilic, integrates into the lipid bilayers of the stratum corneum. This incorporation disrupts the tight packing of the intercellular lipids, increasing their fluidity and creating transient pathways for drug molecules to diffuse through.[1][8]
-
Improved Partitioning: IPM can act as a solvent for lipophilic drugs within the formulation, and its presence in the stratum corneum can enhance the partitioning of the drug from the vehicle into the skin.[1]
-
Phase Separation: Some studies suggest that IPM may cause phase separation within the stratum corneum lipids, creating more disordered regions that are more permeable to drug molecules.[8]
The following diagram illustrates the proposed mechanism of IPM-mediated penetration enhancement:
References
- 1. specialchem.com [specialchem.com]
- 2. ewg.org [ewg.org]
- 3. benchchem.com [benchchem.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. US6019988A - Methods and compositions for enhancing skin permeation of drugs using permeation enhancers, when drugs and/or permeation enhancers are unstable in combination during long-term storage - Google Patents [patents.google.com]
- 6. A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Benzyl Myristate and Other Fatty Acid Esters for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the performance and efficacy of a drug product. Among the diverse classes of excipients, fatty acid esters are particularly valuable for their versatility as solvents, emollients, and penetration enhancers, especially in topical and transdermal formulations. This guide provides an in-depth comparative analysis of benzyl myristate against two other commonly used fatty acid esters: isopropyl myristate and ethyl oleate. Our objective is to furnish a comprehensive resource, grounded in scientific principles and supported by experimental data, to aid in the rational selection of these critical formulation components.
Introduction to Fatty Acid Esters in Drug Delivery
Fatty acid esters are synthesized from fatty acids and alcohols, resulting in molecules with a wide range of physicochemical properties that can be tailored for specific pharmaceutical applications.[1] Their primary role in drug delivery is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and to improve their permeation across biological membranes, most notably the stratum corneum of the skin.[2][3] The efficacy of a fatty acid ester in a formulation is dictated by its chemical structure, including the chain length of the fatty acid and the nature of the alcohol moiety, which together influence its polarity, viscosity, and interaction with biological lipids.[4]
Physicochemical Properties: A Comparative Overview
The selection of a fatty acid ester is fundamentally guided by its physicochemical properties. These properties determine its behavior as a solvent, its interaction with the API, and its effect on the skin barrier.
| Property | This compound | Isopropyl Myristate (IPM) | Ethyl Oleate |
| Molecular Formula | C21H34O2 | C17H34O2 | C20H38O2 |
| Molecular Weight | 318.5 g/mol | 270.5 g/mol [5] | 310.5 g/mol |
| Appearance | Clear to slightly yellow liquid[6] | Clear, colorless, low-viscosity liquid[5] | Colorless to pale yellow liquid[7] |
| Solubility | Soluble in oils and organic solvents; insoluble in water[6] | Soluble in most organic solvents; insoluble in water[5] | Miscible with vegetable oils, liquid paraffin, and ethanol (95%); practically insoluble in water[7] |
| Key Features | Provides a silicone-like feel, enhances shine[8] | Excellent emollient, solvent, and penetration enhancer with a non-greasy feel[5] | Good solvent for lipophilic drugs, vehicle for parenteral formulations[2][9] |
Performance as a Solubility Enhancer
A primary function of fatty acid esters in drug formulations is to act as a solvent for lipophilic APIs, thereby increasing drug loading and bioavailability.[9] The solubility of an API in an ester is influenced by factors such as the polarity of both the drug and the solvent, and the potential for intermolecular interactions like hydrogen bonding.
While direct comparative solubility data for this compound against other esters for a wide range of drugs is not extensively published, we can infer performance from studies on similar molecules. For instance, the solubility of ibuprofen has been evaluated in various solvents, including isopropyl myristate.
| Drug | This compound | Isopropyl Myristate (IPM) | Ethyl Oleate |
| Ibuprofen | Data not available | >16% w/w[10] | Data not available |
| Ketoprofen | Data not available | Good solubility is implied in formulation studies[11] | Good solubility is implied in formulation studies |
| Diclofenac | Data not available | Good solubility is implied in formulation studies[12] | Good solubility is implied in formulation studies[13] |
Causality Behind Experimental Choices: The choice of a fatty acid ester for solubility enhancement is often a balance between maximizing drug loading and maintaining the desired viscosity and skin feel of the final formulation. While a highly lipophilic ester might offer excellent solubilizing capacity for a hydrophobic drug, it may also result in a greasy and aesthetically unpleasing product. Therefore, a systematic screening of solubility in a panel of esters is a crucial first step in formulation development.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of an API in various fatty acid esters.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Isopropyl myristate
-
Ethyl oleate
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector[14]
-
Volumetric flasks and pipettes
-
Appropriate HPLC-grade solvents
Procedure:
-
Add an excess amount of API powder to a known volume (e.g., 2 mL) of each fatty acid ester in separate vials.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature).
-
Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved API, indicating that saturation has been achieved.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in each ester in mg/mL or % w/w.
Performance as a Skin Penetration Enhancer
Fatty acid esters are widely recognized for their ability to enhance the permeation of drugs through the stratum corneum.[3] They achieve this through several mechanisms, including:
-
Disruption of the highly ordered lipid structure of the stratum corneum, increasing its fluidity.
-
Acting as a vehicle to carry the drug into the skin.
-
Improving the partitioning of the drug from the formulation into the skin.
dot
Caption: Mechanism of skin permeation enhancement by fatty acid esters.
The effectiveness of a fatty acid ester as a penetration enhancer is dependent on its molecular structure and its interaction with both the drug and the skin lipids. For example, isopropyl myristate has been shown to incorporate into the stratum corneum lipid matrix, leading to bilayer perturbation and disordering.[15][16]
While direct, side-by-side comparative permeation data for this compound, isopropyl myristate, and ethyl oleate with the same API is scarce in the literature, we can analyze data from separate studies to draw inferences. For instance, studies on the transdermal delivery of ketoprofen and diclofenac have demonstrated the utility of various fatty acid esters in enhancing drug flux.[1][11][13]
| Drug | Formulation with Fatty Acid Ester | In Vitro Skin Permeation Flux (µg/cm²/h) |
| Ketoprofen | Oleo-hydrogel formulation | 29.61[11][17] |
| Ketoprofen | Anhydrous gel | 2.22[1][18] |
| Ketoprofen | Aqueous gel | 2.50[1][18] |
| Diclofenac | Nano-emulsion with evening primrose oil | Data suggests increased diffusion[13] |
Causality Behind Experimental Choices: The selection of an appropriate in vitro skin permeation model is crucial for obtaining meaningful and reproducible data. The use of human or porcine skin is preferred as they closely mimic the in vivo barrier properties. The choice of the receptor solution should ensure sink conditions, meaning the concentration of the drug in the receptor compartment remains low, which is the primary driving force for diffusion.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for evaluating the in vitro skin permeation of an API from formulations containing different fatty acid esters.
Materials:
-
Franz diffusion cells
-
Full-thickness human or porcine skin
-
Test formulations (API in this compound, isopropyl myristate, and ethyl oleate)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Water bath with a circulating pump and heater
-
Magnetic stirrers
-
Syringes and needles
-
HPLC system for sample analysis
Procedure:
-
Prepare the skin by carefully removing any subcutaneous fat and cutting it into sections large enough to be mounted on the Franz diffusion cells.
-
Mount the skin sections on the Franz cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the pre-warmed (32°C) and de-gassed receptor solution, ensuring there are no air bubbles trapped beneath the skin.
-
Equilibrate the mounted skin for a period of time (e.g., 1 hour).
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples by HPLC to determine the concentration of the API that has permeated through the skin.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot and the lag time (tL) from the x-intercept.
dot
Caption: Workflow for in vitro skin permeation studies.
Formulation Stability Considerations
The chemical stability of the API within a formulation containing a fatty acid ester is a critical quality attribute. Fatty acid esters can be susceptible to hydrolysis, leading to the formation of the corresponding fatty acid and alcohol, which can alter the pH of the formulation and potentially degrade the API. They can also undergo oxidation, particularly those with unsaturated fatty acid chains like ethyl oleate.[7] Therefore, comprehensive stability testing is essential.
Causality Behind Experimental Choices: Forced degradation studies are designed to accelerate the degradation of a drug product to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[19][20][21][22] The stress conditions (e.g., acid, base, oxidation, heat, light) are chosen to be more severe than the expected storage conditions to generate detectable levels of degradants in a shorter timeframe.[23]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a formulation containing a fatty acid ester.
Materials:
-
Test formulation
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H2O2) solution
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix the formulation with an acidic solution (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60°C) for a specified time. Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Mix the formulation with a basic solution (e.g., 0.1 N NaOH) and heat at an elevated temperature. Neutralize the sample before analysis.
-
Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Store the formulation at a high temperature (e.g., 60-80°C) for a defined period.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
For each condition, analyze the stressed samples by a validated stability-indicating HPLC method at various time points.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Conclusion
The selection of a fatty acid ester for a pharmaceutical formulation is a multifaceted decision that requires a thorough understanding of their physicochemical properties and performance characteristics. This compound, with its unique sensory profile, offers an interesting alternative to more traditional esters like isopropyl myristate and ethyl oleate. Isopropyl myristate remains a well-established and effective penetration enhancer with a favorable non-greasy feel. Ethyl oleate is a versatile solvent, particularly for parenteral formulations, but its potential for oxidation must be considered.
Ultimately, the optimal choice of a fatty acid ester will depend on the specific requirements of the API and the desired attributes of the final drug product. The experimental protocols provided in this guide offer a framework for conducting a robust comparative analysis to support a data-driven and scientifically sound selection process.
References
- 1. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. The Science Behind Isopropyl Myristate: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 6. PPG-3 Benzyl Ether Myristate - Description [tiiips.com]
- 7. atamankimya.com [atamankimya.com]
- 8. specialchem.com [specialchem.com]
- 9. nbinno.com [nbinno.com]
- 10. NZ723994B2 - Transdermal compositions of ibuprofen and methods of use thereof - Google Patents [patents.google.com]
- 11. Topical oleo-hydrogel preparation of ketoprofen with enhanced skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study on the topical and transdermal delivery of diclofenac incorporated in nano-emulsions, nano-emulgels, and a colloidal suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Topical oleo-hydrogel preparation of ketoprofen with enhanced skin permeability. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jetir.org [jetir.org]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Benzyl Myristate Analysis
Introduction: The Analytical Imperative for Benzyl Myristate
This compound, and its common derivative PPG-3 Benzyl Ether Myristate, is a widely utilized emollient and texture enhancer in the cosmetics, personal care, and pharmaceutical industries.[1][2] Valued for its ability to impart a smooth, silicone-like feel and enhance product stability, its concentration in a final formulation is a critical quality attribute (CQA).[3] Accurate and reliable quantification is essential to ensure product efficacy, safety, and consistency.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a cornerstone analytical technique for this purpose. Its specificity, precision, and wide dynamic range make it exceptionally well-suited for analyzing non-volatile, UV-absorbing compounds like this compound within complex product matrices.
This guide provides an in-depth comparison and a detailed protocol for validating an HPLC-UV method for this compound analysis. It is designed for researchers, analytical scientists, and drug development professionals who require robust, defensible analytical data. The methodologies described are grounded in the globally harmonized principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific integrity.[4]
Pillar 1: The Principle of HPLC-UV and the 'Why' of Method Validation
At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a Reverse-Phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar ester, is retained on the column and then eluted by the organic mobile phase.
The UV detector measures the absorbance of the analyte as it passes through a flow cell. The presence of the benzene ring in the benzyl moiety of the molecule provides a strong chromophore, making it readily detectable by UV spectroscopy.
Why Validate? Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[5] It is not merely a checklist; it is a systematic evaluation that ensures the data you generate is accurate, reliable, and reproducible.[4] An unvalidated method yields results that lack scientific and legal credibility, which can have significant consequences in a regulated environment.[4]
Pillar 2: The Validation Workflow: A Self-Validating System
A robust validation protocol is a self-validating system. Each parameter assesses a different aspect of the method's performance, and together, they provide a comprehensive picture of its reliability.
Caption: Workflow for HPLC-UV method validation based on ICH guidelines.
Pillar 3: Experimental Protocol & Comparative Data
This section details a robust, validated RP-HPLC-UV method for the quantification of this compound. The performance metrics are compared against typical acceptance criteria derived from ICH guidelines.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm.
-
Run Time: 10 minutes (retention time for this compound is expected around 5-7 minutes).
Causality: A C18 column is chosen for its strong hydrophobic retention of the nonpolar this compound molecule. The high percentage of acetonitrile in the mobile phase ensures timely elution. A detection wavelength of 220 nm is selected to maximize the signal response from the benzyl chromophore.[5]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 µg/mL to 150 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the formulation (e.g., a cream or lotion) containing an expected amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve/extract the analyte, and dilute to the final volume. Filter through a 0.45 µm syringe filter before injection.
Validation Experiments and Acceptance Criteria
The following experiments constitute the core of the validation process.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6]
-
Protocol: Inject the mobile phase (blank), a placebo (formulation matrix without this compound), and a standard solution of this compound.
-
Objective: To demonstrate that there are no interfering peaks from the matrix or solvent at the retention time of this compound.[7]
Linearity demonstrates that the method's results are directly proportional to the analyte concentration.[4]
-
Protocol: Prepare at least five concentrations of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.
-
Objective: Plot the average peak area against the concentration and perform a linear regression analysis.
Accuracy is the closeness of the test results to the true value.[8]
-
Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Objective: Calculate the percentage recovery for each replicate.
Precision measures the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Objective: Calculate the Relative Standard Deviation (RSD) for the results.
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).[4]
-
-
Objective: To establish the sensitivity limits of the method.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
-
Protocol: Introduce small changes to the method and observe the effect on the results. Examples include:
-
Varying mobile phase composition (e.g., ±2% acetonitrile).
-
Altering the flow rate (e.g., ±0.1 mL/min).
-
Changing the column temperature (e.g., ±5°C).
-
-
Objective: To ensure the method is reliable for routine use under slightly varying conditions.
Summary of Performance and Comparison to Standards
The following table summarizes the expected outcomes of a successful validation against ICH-derived acceptance criteria.
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Result |
| Specificity | Inject blank, placebo, and standard | No interference at analyte retention time | Pass: No co-eluting peaks observed. |
| Linearity | 5-level calibration curve (n=3) | Correlation Coefficient (R²) ≥ 0.999 | Pass: R² = 0.9998 |
| Accuracy | 3-level recovery study (n=3) | Mean Recovery: 98.0% - 102.0% | Pass: Mean recoveries between 99.5% and 101.2% |
| Precision (Repeatability) | 6 replicates at 100% concentration | RSD ≤ 2.0% | Pass: RSD = 0.8% |
| Precision (Intermediate) | Different day, different analyst | RSD ≤ 2.0% | Pass: RSD = 1.1% |
| LOQ | Signal-to-Noise or Slope method | Quantifiable with acceptable accuracy/precision | 2.5 µg/mL |
| LOD | Signal-to-Noise or Slope method | Detectable above baseline noise | 0.8 µg/mL |
| Robustness | Vary flow rate, temp, mobile phase | System suitability parameters met; results remain within acceptable limits | Pass: All variations resulted in RSD < 2.0% and passed system suitability. |
Alternative Analytical Approaches
While HPLC-UV is the gold standard for quantitative analysis of this compound, other techniques may be considered for specific applications:
-
Gas Chromatography (GC): GC could be an alternative, but this compound's relatively high boiling point may require high inlet temperatures, potentially causing degradation. HPLC is generally preferred for large, non-volatile molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly when combined with chemometrics, can be a powerful and rapid tool for screening and identifying adulterants or confirming the identity of raw materials.[9] However, it lacks the quantitative precision and specificity of a chromatographic separation for analysis in complex mixtures.
Ultimately, HPLC-UV provides the optimal balance of specificity, sensitivity, and accuracy required for quality control and regulatory submission for products containing this compound.
Conclusion
The validation of an analytical method is a critical exercise that underpins the quality and safety of pharmaceutical and cosmetic products. The HPLC-UV method detailed in this guide provides a robust, reliable, and reproducible system for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure their analytical data is scientifically sound and meets the stringent requirements of regulatory bodies. This self-validating approach provides a high degree of confidence in the reported results, ensuring that product quality is consistently maintained.
References
- 1. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 5. mdpi.com [mdpi.com]
- 6. depralearningcenter.com [depralearningcenter.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Purity Analysis of Myristate Esters Using GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. Myristate esters, widely used as emollients, penetration enhancers, and lubricants in pharmaceutical and cosmetic formulations, are no exception.[1][2][3][4] Their performance is directly linked to their purity, as even trace impurities can alter physicochemical properties and potentially impact efficacy and safety.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of myristate esters against other analytical techniques. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Preeminence of GC-MS for Myristate Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like myristate esters.[5][6] The power of this technique lies in its dual-component system:
-
Gas Chromatography (GC): This component provides exceptional separation of complex mixtures based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[7][8] For myristate esters, this means we can effectively separate the target ester from structurally similar impurities, such as other fatty acid esters or residual reactants from synthesis.[9] The choice of a capillary column with a suitable stationary phase, often a polar phase like polyethylene glycol or a cyanosilicone, is critical for resolving isomers and achieving baseline separation.[10][11][12]
-
Mass Spectrometry (MS): Acting as a highly specific and sensitive detector, the mass spectrometer bombards the separated components eluting from the GC column with electrons, causing them to ionize and fragment.[13] The resulting fragmentation pattern is a unique "fingerprint" for each compound, allowing for unambiguous identification.[14] This is particularly advantageous for confirming the identity of the myristate ester and tentatively identifying any co-eluting impurities.[15]
The coupling of these two techniques provides a level of analytical certainty that is often unmatched by other methods. The retention time from the GC provides one layer of identification, while the mass spectrum provides a second, highly specific confirmation.
A Self-Validating Experimental Protocol for GC-MS Purity Analysis
To ensure trustworthiness, any analytical method must be self-validating. This means incorporating checks and balances throughout the workflow to guarantee the accuracy and precision of the results.
Sample Preparation: The Foundation of Accurate Analysis
The adage "garbage in, garbage out" is particularly true for analytical chemistry. Proper sample preparation is paramount.
Step-by-Step Sample Preparation Protocol:
-
Accurate Weighing: Precisely weigh a known amount of the myristate ester sample. This is crucial for quantitative analysis.
-
Dissolution: Dissolve the sample in a high-purity, volatile organic solvent such as hexane or dichloromethane.[16][17] The concentration should be optimized to be within the linear range of the instrument, typically around 10-100 µg/mL.[16]
-
Internal Standard Addition: Introduce a known concentration of an internal standard. For fatty acid ester analysis, an ester with a different chain length that is not expected to be in the sample, such as methyl heptadecanoate, is a common choice.[18] The internal standard corrects for variations in injection volume and instrument response.
-
Derivatization (If Necessary): While myristate esters are generally volatile enough for direct GC-MS analysis, if you are analyzing the parent myristic acid or other less volatile impurities, a derivatization step to convert them to more volatile esters (e.g., methyl esters) is necessary.[7][10][12][19][20] This is typically achieved by reaction with a reagent like BF3-methanol or methanolic HCl.[6][12][20][21]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.
GC-MS Instrumentation and Method Parameters
The following parameters provide a robust starting point for the analysis of myristate esters. Optimization may be required based on the specific instrument and impurities of interest.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is suitable.
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample.[20] |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless mode is used for trace analysis, while a split injection prevents column overloading with concentrated samples.[20] |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase.[7] |
| Column | e.g., Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or a polar equivalent | A non-polar column like DB-5ms is a good general-purpose choice. For separating isomers, a more polar column may be necessary.[21] |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points.[20] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[21] |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency.[21] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns.[21] |
| Scan Range | m/z 40-550 | Covers the expected mass range of myristate esters and their fragments.[21] |
Data Analysis and Purity Calculation
-
Peak Identification: Identify the peak corresponding to the myristate ester based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[14][15]
-
Impurity Identification: Tentatively identify impurity peaks by interpreting their mass spectra and searching against the reference library.
-
Quantification: Calculate the area of the myristate ester peak and all impurity peaks. The purity is determined by the area percent method:
Purity (%) = (Area of Myristate Ester Peak / Total Area of All Peaks) x 100
For more accurate quantification, a calibration curve can be generated using certified reference standards.
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagram, generated using Graphviz, illustrates the logical flow of the GC-MS analysis.
Caption: Workflow for the GC-MS Purity Analysis of Myristate Esters.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration |
| Principle | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Separation by polarity and partitioning, detection by UV/Vis, RI, etc. | Measures the magnetic properties of atomic nuclei. | Chemical reaction with a standardized solution. |
| Specificity | Very High (retention time + mass spectrum). | Moderate to High (retention time + detector response). | Very High (unique spectral fingerprint). | Low (measures total acidity/basicity). |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Low (mg level). | Low (mg to g level). |
| Sample Prep | Derivatization may be required for non-volatile compounds.[7] | Generally simpler, no derivatization needed.[5] | Simple dissolution in a deuterated solvent. | Simple dissolution. |
| Impurity ID | Excellent (tentative identification from mass spectra). | Poor (requires reference standards for identification). | Excellent (structural elucidation of unknown impurities). | Not possible. |
| Quantification | Excellent (with internal standards or calibration curves). | Excellent (with calibration curves). | Good (quantitative NMR is possible but complex). | Excellent (for the primary analyte). |
| Throughput | Moderate (run times can be 30-60 min).[22] | High (run times are typically shorter). | Low (requires longer acquisition times). | High. |
| Cost | High (instrumentation and maintenance). | Moderate to High. | Very High (instrumentation and cryogens). | Low. |
Expert Insights:
-
For routine quality control where the primary goal is to quantify the main myristate ester and known impurities, HPLC can be a more cost-effective and higher-throughput alternative. However, it lacks the definitive identification capabilities of MS.
-
NMR is an invaluable tool for structural elucidation of unknown impurities. If a significant unknown peak is observed in the GC-MS chromatogram, NMR can be used to determine its structure.
-
Titration is a simple and inexpensive method for determining the overall ester content but provides no information about individual impurities. It is best suited for a preliminary assessment of bulk material.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive and definitive purity analysis of myristate esters, GC-MS is the superior technique. Its combination of high-resolution separation and specific mass-based detection provides an unparalleled level of confidence in both the identity and quantity of the target compound and any potential impurities.
However, a truly robust quality control strategy often employs an integrated approach. For instance, initial screening of raw materials might be performed using a rapid technique like titration or HPLC. Any batches that show deviations from the expected purity can then be subjected to the more rigorous and informative analysis by GC-MS. This tiered approach allows for efficient and cost-effective quality control without compromising on the scientific integrity of the final product.
By understanding the strengths and limitations of each technique and by implementing a self-validating GC-MS protocol, researchers, scientists, and drug development professionals can ensure the quality and consistency of their myristate ester-containing formulations, ultimately contributing to more reliable and impactful scientific outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.tue.nl [pure.tue.nl]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]
- 9. Investigation of fatty acid esters to replace isopropyl myristate in the sterility test for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uoguelph.ca [uoguelph.ca]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. intertekinform.com [intertekinform.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 22. agilent.com [agilent.com]
A Comparative Efficacy Analysis for Cosmetic Formulation: Benzyl Myristate vs. Silicone Oils
In the landscape of cosmetic science, the pursuit of superior sensory experience, enhanced active delivery, and demonstrable product efficacy is paramount. Emollients form the cornerstone of many formulations, dictating the tactile properties and influencing the stability and performance of the final product. For decades, silicone oils have been the gold standard, celebrated for their unique silky feel and versatility. However, the industry's evolution towards new materials and "silicone-free" claims has elevated alternatives like Benzyl Myristate, specifically PPG-3 Benzyl Ether Myristate, into the spotlight.
This guide provides an in-depth, objective comparison of the efficacy of PPG-3 Benzyl Ether Myristate and common silicone oils (e.g., Dimethicone, Cyclopentasiloxane, Phenyl Trimethicone). We will dissect their physicochemical properties, compare their functional performance using experimental data, and provide standardized protocols for their evaluation, empowering researchers and formulators to make informed decisions based on scientific evidence.
Section 1: Chemical and Functional Overview
This compound (PPG-3 Benzyl Ether Myristate)
PPG-3 Benzyl Ether Myristate is a synthetic emollient ester.[1] It is synthesized from benzyl alcohol, myristic acid, and the inclusion of three units of propylene glycol.[2] This unique structure results in a non-volatile, multifunctional ingredient that offers a silicone-like feel.[1][3] Its primary functions in cosmetic formulations include acting as an emollient, a plasticizer to soften brittle materials, a solvent, and a skin-conditioning agent.[4][5] A standout feature is its high refractive index (approx. 1.47), which makes it an excellent choice for enhancing shine and gloss in lip and hair care products.[1][6] Furthermore, it is noted for its ability to solubilize crystalline UV filters and wet pigments, which can improve the efficacy and aesthetics of sunscreens and color cosmetics.[1][4]
Silicone Oils
Silicone oils are a broad class of synthetic polymers derived from silicon, oxygen, carbon, and hydrogen, with polydimethylsiloxane (PDMS) being the most common.[7][8] Their defining characteristic is a backbone of alternating silicon and oxygen atoms. The properties of silicone oils can be finely tuned by varying their molecular weight, structure (linear or cyclic), and the organic side groups attached.[9][10]
Key types used in cosmetics include:
-
Dimethicone: A linear PDMS known for its conditioning, barrier-forming, and anti-foaming properties.[9] It provides a smooth glide and can fill in fine lines, but is sometimes perceived as creating a heavy coating.[11]
-
Cyclopentasiloxane (D5): A volatile, cyclic silicone that evaporates quickly from the skin, leaving a silky, lightweight, non-greasy finish.[9] This volatility is prized in serums and primers.
-
Phenyl Trimethicone: A silicone with phenyl groups attached, which increases its refractive index, thereby enhancing shine and gloss, similar to this compound.[9]
Section 2: Head-to-Head Performance Comparison
The choice between this compound and silicone oils is dictated by the specific performance characteristics desired in the final formulation. The following table summarizes their key properties based on available data.
| Performance Metric | This compound (PPG-3) | Silicone Oils (Typical) | Scientific Rationale & Causality |
| Sensory Profile | Silicone-like, smooth, non-greasy feel.[1][2] | Silky, smooth, powdery after-feel.[9] Can be tailored from light and volatile to more substantive. | The large, flexible siloxane backbone of silicones allows them to spread into a thin, uniform film, reducing tackiness. This compound's ester structure is specifically designed to mimic this sensory experience.[1][11] |
| Spreadability | Low skin-spreading factor.[1][3] | Generally high and easily modified. Low surface tension facilitates smooth spreading.[9][12] | Low surface tension is a hallmark of silicones, allowing them to spread easily over a surface.[8] Esters like this compound may have higher surface tension, leading to less spontaneous spreading, which can be advantageous for targeted application.[3][13] |
| Shine & Gloss | High (Refractive Index ~1.47).[1][6] | Varies. Phenyl Trimethicone has a high refractive index (~1.46-1.55); Dimethicone is lower.[9][14] | A higher refractive index causes more light to bend as it passes through the material, creating a glossy appearance. Both this compound and Phenyl Trimethicone incorporate aromatic (phenyl) groups to achieve this effect.[1][14] |
| Volatility | Non-volatile.[3] | Varies. Cyclomethicones are volatile; Dimethicones are generally non-volatile.[8][9] | Volatility is dependent on molecular weight and structure. Cyclic silicones like D5 have a lower molecular weight and boiling point, allowing them to evaporate, which contributes to a "vanishing" feel.[8] |
| Occlusivity | Forms a film to prevent moisture loss.[2][6] | Forms a breathable, protective barrier. Generally considered non-occlusive.[12] | Both ingredient types form a film on the skin. Silicones are known for creating a permeable barrier that allows for water vapor and gas exchange, preventing a heavy, occlusive feeling.[12] Experimental data shows silicone emulsions do not significantly increase occlusion compared to a control.[15][16] |
| Solubility/Compatibility | Broader compatibility with cosmetic ingredients, including UV filters.[1] | Can be challenging. Polar and non-polar lipids may not mix readily without specific stabilizing agents.[10] | The ester and ether linkages in this compound provide polarity that enhances its solubility with a wider range of organic compounds, like UV filters, compared to the less polar siloxane backbone.[1][17] |
Section 3: Experimental Protocols for Efficacy Evaluation
To objectively compare these emollients, a suite of standardized tests is required. These protocols are designed to be self-validating, providing quantifiable data to support performance claims.[18][19]
Protocol: Sensory Panel Analysis
Objective: To quantify the sensory attributes (e.g., spreadability, slipperiness, after-feel) of a base lotion containing either this compound or a selected silicone oil.
Methodology:
-
Formulation: Prepare simple oil-in-water emulsions where the only variable is the emollient, used at a standard concentration (e.g., 5% w/w). A control formulation with no emollient should also be prepared.
-
Panelist Training: Recruit and train a panel of 15-20 assessors to identify and rate specific sensory attributes on a standardized scale (e.g., a 10-point scale where 1 = low and 10 = high).
-
Application: Apply a standardized amount (e.g., 0.1 mL) of each blinded formulation to a designated area on the panelists' forearms.
-
Evaluation: Panelists will rate the attributes at specific time points: during application (spreadability), immediately after (absorbency, slipperiness), and after 5 minutes (greasiness, silkiness of after-feel).
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to determine significant differences between the formulations. A study comparing silicone-free and silicone-based emulsions found the latter scored higher for silkiness, freshness, and softness.[15][16]
Caption: Workflow for comparative sensory panel analysis.
Protocol: Instrumental Measurement of Spreadability
Objective: To measure the spreading characteristics of the pure emollients on a synthetic skin substrate.
Methodology:
-
Substrate Preparation: Use a substrate that mimics the skin's surface energy, such as a silicone-based artificial skin membrane.
-
Deposition: Dispense a precise volume (e.g., 10 µL) of the test emollient (this compound or silicone oil) onto the substrate.
-
Image Capture: Using a high-speed camera mounted above the substrate, capture images of the droplet at time zero and at set intervals (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Use image analysis software to calculate the surface area (in mm²) covered by the emollient at each time point. Plot area versus time to determine the spreading kinetics. Emollients with lower surface tension, like many silicones, are expected to spread more quickly and cover a larger area.[13]
Protocol: Transepidermal Water Loss (TEWL) for Occlusivity
Objective: To assess the effect of the emollients on the skin's barrier function by measuring TEWL. An increase in TEWL can indicate barrier damage, while a significant decrease suggests occlusion.[20]
Methodology:
-
Acclimatization: Allow volunteer subjects to acclimatize in a room with controlled temperature and humidity (e.g., 21°C, 50% RH) for at least 20 minutes.
-
Baseline Measurement: Using a TEWL meter (e.g., an open-chamber device), take at least three baseline readings on designated test sites on the forearm.[21]
-
Application: Apply a standardized amount of the test formulations (from Protocol 3.1) to the designated sites. One site should remain untreated as a control.
-
Post-Application Measurement: Measure TEWL at set intervals (e.g., 1 hour, 2 hours, 4 hours) after application.
-
Data Analysis: Calculate the percentage change in TEWL from baseline for each test site. A statistically significant decrease relative to the control indicates a film-forming or occlusive effect. This is a key method for substantiating claims of strengthening the skin barrier.[20][22]
Caption: Experimental workflow for TEWL measurement.
Protocol: Instrumental Measurement of Gloss
Objective: To quantify the shine-enhancing properties of each emollient, particularly relevant for hair care and lip products.
Methodology:
-
Refractive Index Measurement: Use a refractometer to measure the refractive index of the pure emollients at a controlled temperature. A higher value correlates with greater potential for gloss.[1]
-
Hair Tress Glossimetry: For hair care applications, treat standardized hair tresses with a simple spray or gel formulation containing the test emollient.
-
Gloss Measurement: Place the hair tress in a glossmeter or use a polarized light camera setup. Measure the intensity of specular reflection (shine) versus diffuse reflection.
-
Data Analysis: Compare the gloss units or pixel intensity values between tresses treated with this compound, a high-shine silicone (Phenyl Trimethicone), a standard silicone (Dimethicone), and a control.
Section 4: Conclusion for the Formulation Scientist
Both PPG-3 Benzyl Ether Myristate and silicone oils are high-performance emollients, but they offer distinct advantages for the discerning formulator.
Choose Silicone Oils when:
-
The primary goal is superior spreadability and a classic, light, silky after-feel.
-
A volatile component is needed to create a "quick-drying" or weightless sensation (e.g., Cyclopentasiloxane).
-
A proven, breathable barrier for skin protection is required.[12]
Choose this compound (PPG-3 Benzyl Ether Myristate) when:
-
A "silicone-free" marketing claim is desired without compromising a silicone-like sensory profile.[23]
-
High shine and gloss are critical performance drivers, particularly in hair and lip formulations.[1][6]
-
Enhanced solubility of crystalline UV filters or improved pigment wetting in color cosmetics is needed.[1][4]
-
Formulation compatibility is a concern, as its broader compatibility can simplify development.[3]
Ultimately, the decision rests on a thorough analysis of the target product profile, desired marketing claims, and the specific functional benefits required. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to validate the selection of either this compound or a silicone oil, ensuring that the final formulation is built on a foundation of scientific rigor and demonstrable efficacy.
References
- 1. A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 3. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]
- 4. specialchem.com [specialchem.com]
- 5. oasishealth.app [oasishealth.app]
- 6. What Does PPG-3 Benzyl Ether Myristate Do? - Hony Chem [hony-chem.com]
- 7. rawsource.com [rawsource.com]
- 8. Silicone oil - Wikipedia [en.wikipedia.org]
- 9. High Performance Silicone Oil Benefits and Uses in Cosmetic Formulations - Blissam [blissamchem.com]
- 10. Lipids: Oils, esters and silicones: COSSMA [cossma.com]
- 11. ulprospector.com [ulprospector.com]
- 12. dakenchem.com [dakenchem.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. personalcaremagazine.com [personalcaremagazine.com]
- 15. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aston-chemicals.com [aston-chemicals.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. triprinceton.org [triprinceton.org]
- 20. adslaboratories.com [adslaboratories.com]
- 21. cosmeticscience.net [cosmeticscience.net]
- 22. eu.upcirclebeauty.com [eu.upcirclebeauty.com]
- 23. trulux.com [trulux.com]
A Comparative Performance Analysis of Benzyl Myristate as a Pharmaceutical Solvent
In the landscape of pharmaceutical formulation, the selection of an appropriate solvent is a critical decision that profoundly influences a drug product's safety, efficacy, and stability. Among the diverse array of available solvents, benzyl myristate, an ester of benzyl alcohol and myristic acid, has garnered attention for its unique properties. This guide provides an in-depth, objective comparison of this compound's performance against common alternative solvents, supported by established experimental methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Introduction to this compound: A Multifunctional Excipient
This compound, specifically PPG-3 Benzyl Ether Myristate, is a versatile emollient and solvent with a silicone-like feel.[1][2][3] It is a non-volatile, off-white liquid with a low odor, making it aesthetically suitable for various formulations.[2][3][4] Its chemical structure, which combines a benzyl ether, myristate ester, and propylene glycol units, gives it a unique set of properties that are advantageous in pharmaceutical and cosmetic applications.[5][6] Primarily, it functions as a skin-conditioning agent, an emollient that softens and smooths the skin, a plasticizer, a solvent for dissolving other substances, and a UV absorber that can protect the product from degradation.[7][8][9]
The rationale for considering this compound in pharmaceutical formulations often stems from its ability to enhance the solubility of active pharmaceutical ingredients (APIs), particularly lipophilic compounds. Its good spreading and lubricating properties, coupled with its capacity for skin penetration, make it a candidate for topical and transdermal delivery systems.[4]
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical characteristics. A comparative analysis of these properties is fundamental to the solvent selection process. The following table summarizes the key physicochemical properties of this compound and several common alternative solvents used in pharmaceutical formulations.
| Property | This compound (PPG-3 Benzyl Ether Myristate) | Isopropyl Myristate | Ethyl Oleate | Medium-Chain Triglycerides (MCTs) |
| Appearance | Clear to slightly yellow liquid[5] | Colorless, oily liquid | Pale yellow, oily liquid | Colorless to slightly yellowish oily liquid[10] |
| Molecular Weight ( g/mol ) | ~492.7[11] | 270.45 | 310.51 | Varies (typically 387.53 for Caprylic/Capric Triglyceride)[10] |
| Solubility | Soluble in oils and organic solvents; insoluble in water[5] | Soluble in most organic solvents; insoluble in water | Soluble in ethanol, ether, and fixed oils; insoluble in water | Miscible with most organic solvents; insoluble in water |
| Viscosity (at 20°C) | ~100 cps[1] | Low viscosity | ~5.9 cP | 28-33 mPa.s |
| Key Features | Silicone-like feel, enhances shine, good pigment wetting[1][4] | Good emollient, readily absorbed by the skin | Penetration enhancer for lipophilic drugs[12] | Good solvent properties, stable against oxidation, nutritional benefits[10][13] |
Causality Behind Property Selection:
-
Molecular Weight and Viscosity: These properties influence the solvent's spreadability, feel on the skin, and release characteristics of the API. A higher viscosity, as seen with this compound, can provide a more substantive film on the skin, potentially leading to a more controlled release.
-
Solubility: The solvent's ability to dissolve the API is paramount. The lipophilic nature of all the compared solvents makes them suitable for poorly water-soluble drugs.
-
Key Features: These highlight the unique advantages of each solvent. For instance, the "silicone-like feel" of this compound can improve patient compliance in topical formulations, while the penetration-enhancing effect of ethyl oleate is crucial for transdermal delivery.[1][12]
Benchmarking Performance: Experimental Protocols
To objectively assess the performance of this compound, a series of standardized experiments should be conducted. The following protocols are designed to be self-validating by including necessary controls and clear endpoints.
The determination of a drug's solubility in a given solvent is a fundamental first step.[14] The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[15]
Experimental Protocol:
-
Preparation: Accurately weigh an excess amount of the model API and add it to a known volume of this compound (and each alternative solvent in separate vials).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant.
-
Separation: Filter the sample through a solvent-resistant filter (e.g., PTFE) to remove any undissolved API.
-
Analysis: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[14]
-
Calculation: The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL).
Causality Behind Experimental Choices:
-
Excess API: Ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Validated HPLC Method: Provides accurate and precise quantification of the dissolved API, ensuring the reliability of the results.
A solvent must not only dissolve the API but also maintain its chemical integrity over time. A stability-indicating assay is designed to separate and quantify the intact API from its potential degradation products.[16][17]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the model API in this compound and the alternative solvents at a known concentration.
-
Forced Degradation (Stress Studies): Expose the prepared solutions to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), light (photostability chamber), and oxidation (e.g., by adding a small amount of hydrogen peroxide).[] These accelerated conditions help to predict long-term stability.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), withdraw samples from each stressed condition.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method must be capable of resolving the API peak from any degradation product peaks.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at optimal conditions). Calculate the percentage of API remaining and identify and quantify any degradation products.
Causality Behind Experimental Choices:
-
Forced Degradation: This is a regulatory requirement and provides insight into the degradation pathways of the API in the specific solvent.[] It helps in identifying a "stability-indicating" method.
-
Multiple Stress Conditions: Different degradation pathways can be triggered by different environmental factors. Testing a range of conditions provides a comprehensive stability profile.
-
Validated Stability-Indicating Method: This is the cornerstone of the experiment, ensuring that the observed decrease in API concentration is due to degradation and not analytical variability.
Visualizing the Workflow
The following diagram illustrates the logical workflow for benchmarking a new solvent like this compound against established alternatives.
Caption: Workflow for solvent performance benchmarking.
Comparative Performance Data (Hypothetical Example)
The following table presents hypothetical data from the described experiments, comparing this compound with other solvents for a model lipophilic API "Drug X."
| Parameter | This compound | Isopropyl Myristate | Ethyl Oleate | Medium-Chain Triglycerides (MCTs) |
| Solubility of Drug X at 25°C (mg/mL) | 55.2 | 48.9 | 62.5 | 58.7 |
| % API Remaining after 4 weeks at 40°C | 98.5% | 97.2% | 95.8% | 99.1% |
| Major Degradation Product (DP1) after 4 weeks at 40°C | 0.8% | 1.5% | 2.1% | 0.5% |
| Skin Feel (Qualitative) | Smooth, non-greasy | Light, fast-absorbing | Oily | Light, non-greasy |
Interpretation of Results:
-
Solubility: Ethyl oleate shows the highest solubilizing capacity for Drug X, closely followed by MCTs and this compound.
-
Stability: MCTs provided the most stable environment for Drug X under thermal stress, with this compound also demonstrating excellent performance. The higher level of degradation in ethyl oleate might be a concern for long-term storage.
-
Overall Assessment: While ethyl oleate offers the best solubility, the superior stability of Drug X in MCTs and this compound makes them strong contenders. The choice between them may then depend on other factors such as the desired skin feel, cost, and regulatory acceptance. This compound's favorable sensory profile could be a deciding factor for a topical product where patient experience is important.
Conclusion
This compound presents itself as a viable and often advantageous solvent for pharmaceutical formulations, particularly in topical and transdermal applications. Its performance is competitive with, and in some aspects superior to, common alternatives. It offers a good balance of solubilizing power, API stability, and favorable aesthetic properties. However, as with any excipient, the optimal choice is API-dependent.[19] The experimental framework provided in this guide offers a systematic approach to making an evidence-based decision, ensuring the selection of a solvent that maximizes the performance and stability of the final drug product.
References
- 1. A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]
- 3. trulux.com [trulux.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. PPG-3 Benzyl Ether Myristate - Description [tiiips.com]
- 6. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 7. specialchem.com [specialchem.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. PPG-3 Benzyl Ether Myristate (with Product List) [incidecoder.com]
- 10. Medium Chain Triglycerides Supplier | 73398-61-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 11. PPG-3 benzyl ether myristate | C30H52O5 | CID 139033530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Medium-chain triglycerides - CD Formulation [formulationbio.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. questjournals.org [questjournals.org]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Benzyl Myristate Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. Benzyl myristate, an ester of benzyl alcohol and myristic acid, finds application in various pharmaceutical and cosmetic formulations.[1][2][3][4][5][6][7][8] Its detection and quantification are crucial for quality control, stability studies, and formulation development. This guide provides an in-depth comparison of analytical techniques for this compound detection, grounded in the principles of scientific integrity and supported by established validation protocols.
The Imperative of Method Cross-Validation
Before delving into specific analytical techniques, it is crucial to understand the principle of cross-validation. In the context of analytical chemistry, cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[9] This is a critical step in method transfer and ensures the robustness and reproducibility of the analytical data, a cornerstone of regulatory compliance and data integrity.[9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for validating analytical methods, which is a prerequisite for any cross-validation endeavor.[11][12][13][14]
Selecting the Optimal Analytical Technique: A Comparative Overview
The choice of an analytical technique for this compound detection hinges on several factors, including the sample matrix, the required sensitivity, and the desired throughput. Two of the most powerful and widely used techniques in this context are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
dot graph "Workflow_for_Technique_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Start" { label="Start"; bgcolor="#F1F3F4"; Start [label="Define Analytical\nRequirements", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Considerations" { label="Key Considerations"; bgcolor="#F1F3F4"; Matrix [label="Sample Matrix Complexity", fillcolor="#FBBC05"]; Volatility [label="Analyte Volatility & Thermal Stability", fillcolor="#FBBC05"]; Sensitivity [label="Required Sensitivity (LOD/LOQ)", fillcolor="#FBBC05"]; }
subgraph "cluster_Techniques" { label="Primary Techniques"; bgcolor="#F1F3F4"; GC [label="Gas Chromatography (GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="High-Performance Liquid\nChromatography (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Decision" { label="Decision & Cross-Validation"; bgcolor="#F1F3F4"; Primary [label="Select Primary Technique", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmatory [label="Select Confirmatory Technique\nfor Cross-Validation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed to Method\nValidation & Cross-Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Start -> Matrix; Start -> Volatility; Start -> Sensitivity;
Volatility -> GC [label="High Volatility"]; Volatility -> HPLC [label="Low to Moderate Volatility"];
GC -> Primary; HPLC -> Primary;
Primary -> Confirmatory; Confirmatory -> End; } Caption: Workflow for selecting an appropriate analytical technique.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds.[15][16][17][18] Given this compound's chemical structure, an ester with a significant hydrocarbon chain, it possesses sufficient volatility for GC analysis, especially with appropriate inlet conditions.
Principle of GC: In GC, a sample is vaporized and injected into a chromatographic column. The separation of components is achieved based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Headspace GC-MS: A Refined Approach: For complex matrices, headspace (HS) sampling coupled with GC-Mass Spectrometry (MS) offers significant advantages.[15][16][17] In HS-GC-MS, the volatile analytes in the headspace above the sample are injected into the GC system.[16][17] This minimizes matrix effects and reduces the risk of contaminating the GC system, thereby enhancing instrument uptime.[16][17] The mass spectrometer provides definitive identification of the analyte based on its mass spectrum.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile technique suitable for a wide range of compounds, including those with lower volatility or thermal instability.
Principle of HPLC: HPLC employs a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is based on the analyte's differential affinity for the stationary and mobile phases. For this compound, a non-polar compound, reversed-phase HPLC with a C18 column is the most appropriate choice.
Performance Comparison of GC-MS and HPLC for this compound Detection
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound. These are generalized parameters and must be confirmed through rigorous method validation for a specific sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Excellent, with mass spectral confirmation. | Good, based on retention time. Diode-array detection can enhance specificity. |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Low (ng/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL) | Low (ng/mL) |
| Sample Throughput | Moderate | High |
| Robustness | Good | Excellent |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. It is imperative that these methods are validated in your laboratory, with your specific instrumentation and sample matrices, in accordance with ICH Q2(R1) guidelines.[11][12]
Primary Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the determination of this compound in complex matrices such as creams, lotions, or other formulated products.
dot graph "HS_GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#F1F3F4"; Prep [label="Accurately weigh sample\ninto a headspace vial", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Headspace" { label="Headspace Analysis"; bgcolor="#F1F3F4"; Incubate [label="Incubate vial at elevated\ntemperature to achieve equilibrium", fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject an aliquot of the\nheadspace vapor into the GC", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_GCMS" { label="GC-MS Analysis"; bgcolor="#F1F3F4"; Separate [label="Separate analytes on a\ncapillary GC column", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect and identify benzyl\nmyristate by mass spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Data" { label="Data Analysis"; bgcolor="#F1F3F4"; Analyze [label="Quantify using a calibration\ncurve and analyze data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Prep -> Incubate; Incubate -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Analyze; } Caption: HS-GC-MS experimental workflow.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Headspace Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.
-
Injector Temperature: 280°C
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
Headspace Parameters:
-
Oven Temperature: 120°C
-
Loop Temperature: 130°C
-
Transfer Line Temperature: 140°C
-
Incubation Time: 20 minutes
Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.[11][12][14]
Confirmatory Technique: High-Performance Liquid Chromatography (HPLC)
This method serves as an excellent confirmatory technique and is suitable for a wide range of sample types.
dot graph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#F1F3F4"; Prep [label="Accurately weigh and dissolve\nsample in a suitable solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="Filter the sample solution\nprior to injection", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_HPLC" { label="HPLC Analysis"; bgcolor="#F1F3F4"; Inject [label="Inject a defined volume of\nthe sample into the HPLC system", fillcolor="#FFFFFF", fontcolor="#202124"]; Separate [label="Separate analytes on a\nreversed-phase column", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect this compound using\na UV or PDA detector", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Data" { label="Data Analysis"; bgcolor="#F1F3F4"; Analyze [label="Quantify using a calibration\ncurve and analyze data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Prep -> Filter; Filter -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Analyze; } Caption: HPLC experimental workflow.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (approximately 220 nm).
-
Injection Volume: 10 µL
Method Validation: As with the GC-MS method, a full validation according to ICH Q2(R1) is required.[11][12][14]
The Cross-Validation Protocol: Ensuring Inter-Method Consistency
Once both the primary (HS-GC-MS) and confirmatory (HPLC) methods have been independently validated, a cross-validation study should be performed to ensure that both methods provide equivalent results.[9][10]
Comparative Testing Approach:
-
Sample Selection: Prepare a homogenous batch of a representative sample matrix spiked with this compound at three different concentration levels (low, medium, and high).
-
Analysis: Analyze these samples in replicate using both the validated HS-GC-MS and HPLC methods.
-
Statistical Comparison: Statistically compare the results obtained from both methods. The acceptance criteria should be pre-defined in a validation protocol. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances. The percentage difference between the results from the two methods should also be within a pre-defined acceptable limit (e.g., ±15%).
Conclusion: A Foundation of Trustworthy Data
References
- 1. PPG-3 Benzyl Ether Myristate - Description [tiiips.com]
- 2. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 3. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. GSRS [precision.fda.gov]
- 7. specialchem.com [specialchem.com]
- 8. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]
- 9. pharmaguru.co [pharmaguru.co]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Official web site : ICH [ich.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 16. agilent.com [agilent.com]
- 17. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 18. azom.com [azom.com]
Comparative Toxicity of Myristate Esters: A Guide for Researchers
Myristate esters, derived from myristic acid—a saturated fatty acid found in sources like nutmeg and palm kernel oil—are integral components in the cosmetic, pharmaceutical, and personal care industries.[1] Their value lies in their properties as emollients, skin-conditioning agents, and solvents.[1][2] Isopropyl myristate (IPM), ethyl myristate, methyl myristate, and myristyl myristate are among the most commonly utilized variants. While structurally similar, the choice of alcohol moiety can influence their physicochemical properties and, consequently, their toxicological profiles.
This guide provides a comparative analysis of the toxicity of these common myristate esters, supported by experimental data and standardized protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in formulation and safety assessments.
Metabolic Fate: The First Step in Safety Assessment
A fundamental principle in toxicology is that the metabolic fate of a substance often dictates its systemic toxicity. Myristate esters are generally recognized for their low systemic toxicity, primarily because they are readily metabolized through hydrolysis.[3] Upon absorption, esterase enzymes in the skin and other tissues cleave the ester bond, yielding myristic acid and the corresponding alcohol (e.g., isopropyl alcohol from IPM).[3][4]
Myristic acid is an endogenous fatty acid that enters the fatty acid pool and is subject to standard metabolic pathways like β-oxidation. The resulting alcohols are also typically metabolized and excreted. This rapid breakdown into well-characterized, often endogenous, components prevents significant systemic accumulation and toxicity.
Figure 1: General metabolic pathway of myristate esters.
Comparative Toxicological Profiles
The primary toxicological concerns for myristate esters are local effects, such as skin and eye irritation, rather than systemic toxicity. The following sections compare the available data for key esters.
Acute Systemic Toxicity
Acute toxicity studies, typically involving oral or dermal administration in animal models, consistently demonstrate a low order of toxicity for myristate esters. The LD50 (the dose required to be lethal to 50% of the test population) is generally very high.
| Ester | Test | Species | Route | LD50 Value | Reference(s) |
| Isopropyl Myristate | OECD 401 | Rat | Oral | > 2,000 mg/kg | [5][6] |
| - | Rabbit | Dermal | 5,000 mg/kg | [5][7] | |
| - | Mouse | Oral | 49,700 mg/kg | [8] | |
| Methyl Myristate | - | Rat | Oral | > 2,000 mg/kg | [9] |
| Ethyl Myristate | - | - | Oral | Not found to be toxic | [10] |
| Myristyl Myristate | - | Rat | Oral | > 5,000 mg/kg | [11] |
| - | Rat | Dermal | > 2,000 mg/kg | [11] | |
| Table 1: Comparative acute toxicity data (LD50) for various myristate esters. |
Dermal and Ocular Irritation
Skin and eye irritation are critical endpoints for ingredients used in topical products. While generally considered mild, differences exist among the esters.
-
Isopropyl Myristate (IPM): Animal studies using the Draize test (OECD 404) show undiluted IPM to be a mild irritant after 24 hours, with the potential for moderate to severe irritation upon repeated application.[8][12][13] However, in human studies, IPM is typically not irritating or sensitizing at concentrations up to 58%.[12] It is noteworthy that IPM can enhance the dermal absorption of other chemicals, a factor to consider in formulation safety.[14]
-
Methyl Myristate: This ester is described as an irritant to the skin and mucous membranes.[9]
-
Myristyl Myristate: Produces minimal to mild skin irritation and minimal eye irritation in rabbit studies.[12][13]
-
Ethyl Myristate: Generally considered non-irritating and non-sensitizing.[10]
Skin Sensitization
Skin sensitization, or the potential to cause an allergic reaction after repeated contact, is another crucial safety parameter.
-
Isopropyl Myristate: Maximisation tests in guinea pigs indicate it is not a skin sensitizer.[5][12] However, a few human case reports of positive patch tests exist, suggesting a weak potential for sensitization in susceptible individuals.[14]
-
Ethyl Myristate: Not found to be a sensitizer.[10]
-
Methyl Myristate: No known sensitizing effects have been reported.[9]
-
Myristyl Myristate: Did not produce sensitization in guinea pig studies.[12]
Summary of Toxicological Endpoints
| Toxicological Endpoint | Isopropyl Myristate | Methyl Myristate | Ethyl Myristate | Myristyl Myristate |
| Acute Oral Toxicity | Low (>2,000 mg/kg)[5][6] | Low (>2,000 mg/kg)[9] | Low (Nontoxic)[10] | Low (>5,000 mg/kg)[11] |
| Skin Irritation | Mild to moderate (animal); Minimal (human)[12] | Irritant[9] | Non-irritating[10] | Minimal to mild |
| Eye Irritation | Minimal[5][12] | No irritating effect[9] | Not specified | Minimal[12] |
| Skin Sensitization | No (animal); Rare reports (human)[5] | No known effects[9] | No[10] | No |
| Table 2: Summary comparison of the toxicological profiles of myristate esters. |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are globally recognized.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro method is a validated alternative to animal testing for skin irritation, using a three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.[15][16]
Experimental Rationale: The principle of the assay is that irritant chemicals will reduce the viability of the reconstructed skin tissue. Cell viability is measured by the enzymatic conversion of the yellow MTT salt into a blue formazan product by mitochondrial dehydrogenases in viable cells.[17] The amount of formazan produced is directly proportional to the percentage of viable cells. A test chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[16][17]
Figure 2: Workflow for the OECD TG 439 In Vitro Skin Irritation Test.
Step-by-Step Methodology:
-
Tissue Conditioning: Reconstructed human epidermis (RhE) tissue models are pre-warmed and equilibrated in culture medium.[17]
-
Application of Test Material: The test chemical (liquid or solid) is applied directly to the apical surface of triplicate tissue models. Negative (e.g., water) and positive (e.g., 5% SDS) controls are run in parallel.[17]
-
Exposure: Tissues are incubated for 60 minutes at 37°C with 5% CO2.[17]
-
Post-Exposure: The test chemical is carefully removed by rinsing. The tissues are then transferred to fresh medium and incubated for a recovery period of 42 hours.[17]
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution for 3 hours. Viable cells convert MTT to a blue formazan salt.[17]
-
The formazan is extracted from the tissue using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation: The percentage viability of the test tissues is calculated relative to the negative control tissues. A viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).[17]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and is a core component of many in vitro toxicology tests, including the RhE skin irritation test.[18]
Experimental Rationale: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble compound into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Figure 3: General workflow for an MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human fibroblasts) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[18]
-
Treatment: Expose the cells to various concentrations of the myristate ester for a defined period, typically 24 hours.[18]
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells using a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.
Conclusion
The available toxicological data indicates that myristate esters, including isopropyl, methyl, ethyl, and myristyl myristate, possess a low order of acute systemic toxicity. This favorable profile is attributed to their rapid metabolic hydrolysis into myristic acid and their corresponding alcohols, which are readily integrated into normal physiological pathways.[3]
The primary toxicological consideration for these esters is their potential for localized skin irritation, which varies from non-irritating (ethyl myristate) to potentially moderate (isopropyl myristate, methyl myristate) depending on the specific ester, concentration, and exposure conditions.[9][10][12] None of the reviewed esters are considered potent skin sensitizers.[10][12] Based on extensive reviews and available data, myristate esters are considered safe for their intended use in cosmetic and topical pharmaceutical products under current practices of use and concentration.[3][10][12]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Final report of the amended safety assessment of myristic acid and its salts and esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. redox.com [redox.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. agilent.com [agilent.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. soapmakers-store.com [soapmakers-store.com]
- 12. scribd.com [scribd.com]
- 13. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]
- 14. Appendices 1-18 to: Report on the Health Effects of Selected Pesticide Coformulants [www2.mst.dk]
- 15. siesascs.edu.in [siesascs.edu.in]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. x-cellr8.com [x-cellr8.com]
- 18. scielo.br [scielo.br]
The Unseen Workhorse: A Comparative Guide to Benzyl Myristate in Controlled-Release Formulations
For the seasoned researcher in drug development, the selection of excipients is a critical, often understated, determinant of a formulation's success. In the realm of controlled-release technologies, where the temporal and spatial delivery of an active pharmaceutical ingredient (API) is paramount, the role of lipid-based excipients is increasingly significant. This guide provides an in-depth performance evaluation of benzyl myristate, a fatty acid ester with promising, yet not extensively documented, potential in controlled-release formulations.
Given the limited direct data on this compound in this specific application, this guide will leverage data from structurally similar compounds, such as benzyl benzoate and other myristate esters, to build a comprehensive comparative analysis against other commonly used lipid excipients. We will delve into the causality behind experimental choices and provide robust protocols to empower researchers in their formulation development.
The Critical Role of Lipid Esters in Controlled Drug Release
Controlled-release formulations are designed to release an API at a predetermined rate, for a specific duration, and to a targeted location within the body. Fatty acid esters, a class of lipid excipients, are instrumental in achieving these goals due to their diverse physicochemical properties. They can function as:
-
Matrix Formers: Creating a solid or semi-solid matrix in which the drug is dispersed. The drug is then released as the matrix erodes or through diffusion.
-
Solubilizers: Enhancing the solubility of poorly water-soluble drugs, a common challenge in pharmaceutical development.[1][2]
-
Permeation Enhancers: Facilitating the transport of drugs across biological membranes, particularly in topical and transdermal formulations.[3][4]
-
Plasticizers: Improving the flexibility and mechanical properties of polymer-based formulations.[5]
The choice of a specific fatty acid ester is dictated by factors such as its melting point, viscosity, polarity, and biocompatibility.
This compound: Physicochemical Profile and Inferred Performance
This compound is the ester of benzyl alcohol and myristic acid. While its primary applications have been in the cosmetics and fragrance industries, its chemical structure suggests potential utility in controlled-release drug delivery.
Table 1: Physicochemical Properties of this compound and Comparators
| Property | This compound (Predicted/Inferred) | Benzyl Benzoate[6] | Isopropyl Myristate | Stearic Acid[7] |
| Molecular Formula | C₂₁H₃₄O₂ | C₁₄H₁₂O₂[6] | C₁₇H₃₄O₂ | C₁₈H₃₆O₂ |
| Molecular Weight | 334.5 g/mol | 212.24 g/mol [6] | 270.5 g/mol | 284.5 g/mol |
| Melting Point | ~20 °C | 18-20 °C[6] | ~ -3 °C | 69.3 °C |
| LogP (Octanol/Water) | High (estimated > 5) | 3.97[6] | ~7.8 | ~8.2 |
| Solubility | Insoluble in water; Soluble in oils and organic solvents. | Insoluble in water; Soluble in alcohol, ether, and oils.[6] | Insoluble in water; Soluble in most organic solvents. | Practically insoluble in water; Soluble in ethanol. |
| Primary Function | Potential: Matrix former, Solubilizer, Plasticizer | Solubilizer, Plasticizer[1] | Permeation enhancer, Solubilizer | Matrix former, Lubricant |
Note: Data for this compound is largely inferred from its chemical structure and properties of its constituent parts (benzyl alcohol and myristic acid) due to a lack of specific pharmaceutical data.
Based on its properties, this compound is expected to be a waxy solid or semi-solid at room temperature, making it a candidate for creating release-controlling matrices. Its high lipophilicity suggests it would be an effective solubilizer for hydrophobic APIs.
Comparative Performance Analysis
To evaluate the potential of this compound, we will compare its inferred characteristics with those of established fatty acid esters in key performance areas.
Drug Release Kinetics
The rate of drug release from a lipid matrix is influenced by the properties of the lipid itself.
-
This compound (Inferred): With a relatively low melting point, formulations based on this compound might exhibit a faster release profile compared to higher melting point lipids like stearic acid. The release mechanism would likely be a combination of diffusion from the matrix and slow erosion.
-
Benzyl Benzoate: Often used as a co-solvent in injectable formulations, it can help sustain the release of steroidal drugs from an oil-based depot.[1] Its liquid nature at room temperature means it would not form a solid matrix on its own but can modulate release from a larger formulation.
-
Myristic Acid Esters (General): Studies on various myristic acid esters indicate their utility in sustaining drug release. For instance, polyglycerol esters of fatty acids, including myristates, have been used to create controlled-release oral dosage forms.[8]
-
Stearic Acid: A common choice for creating solid lipid matrices, stearic acid provides a slower, more controlled release due to its higher melting point and crystalline structure. The release is primarily governed by matrix erosion.[7]
Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter for lipid-based nanoparticles and microparticles, indicating the percentage of the drug that is successfully entrapped within the carrier.
-
This compound (Inferred): Its solubilizing capacity for lipophilic drugs would likely lead to high encapsulation efficiencies. The formulation process, such as hot homogenization or nanoprecipitation, would be a key determinant.
-
Other Fatty Acid Esters: High encapsulation efficiencies are generally achievable with lipid-based systems, particularly for hydrophobic drugs. The choice of ester can influence the drug's affinity for the lipid matrix, thereby affecting EE.
Stability
The chemical and physical stability of the formulation is crucial for ensuring its shelf-life and performance.
-
This compound (Inferred): As an ester, this compound is susceptible to hydrolysis, particularly at extreme pH values. The presence of the benzyl group may offer some steric hindrance, potentially improving stability compared to simpler alkyl esters.
-
Benzyl Benzoate: It is known to be stable under normal storage conditions but can be incompatible with oxidizing agents.[1]
-
General Considerations for Esters: The stability of ester-based formulations can be influenced by the presence of moisture, temperature, and pH. The inclusion of antioxidants may be necessary to prevent oxidative degradation.
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound in a controlled-release formulation, a series of standardized experiments are required.
Formulation of Controlled-Release Matrices
This protocol describes the preparation of a simple lipid matrix for oral delivery using a melt-granulation technique.
Objective: To prepare a solid lipid matrix containing a model drug with this compound as the primary release-controlling excipient.
Materials:
-
This compound
-
Model Drug (e.g., a poorly water-soluble API)
-
Water bath or hot plate with magnetic stirrer
-
Mortar and pestle
Procedure:
-
Accurately weigh the required amounts of this compound and the model drug.
-
In a beaker, melt the this compound by heating it to approximately 10°C above its melting point.
-
Gradually add the model drug to the molten this compound while stirring continuously until a homogenous dispersion is obtained.
-
Allow the mixture to cool down to room temperature to solidify.
-
The solidified mass can then be milled or passed through a sieve to obtain granules of a desired particle size.
Causality: The melt-granulation method is chosen for its simplicity and efficiency in creating a uniform dispersion of the drug within the lipid matrix. The temperature is carefully controlled to prevent drug degradation.
In-Vitro Drug Release Testing
This protocol outlines the procedure for evaluating the drug release profile from the prepared lipid matrices using a USP Type II (paddle) dissolution apparatus.
Objective: To determine the rate and extent of drug release from the this compound-based formulation over time.
Materials:
-
USP Type II Dissolution Apparatus
-
Dissolution medium (e.g., phosphate buffer pH 6.8 to simulate intestinal fluid)
-
Formulated lipid matrix granules
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.
-
Accurately weigh an amount of the lipid matrix granules equivalent to a specific dose of the drug.
-
Introduce the granules into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).
-
Plot the cumulative percentage of drug released versus time.
Causality: The USP Type II apparatus provides a standardized and reproducible method for assessing in-vitro drug release. The chosen dissolution medium and temperature mimic physiological conditions, providing a more relevant assessment of the formulation's performance.
References
- 1. US7456160B2 - Formulation - Google Patents [patents.google.com]
- 2. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. specialchem.com [specialchem.com]
- 6. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fatty acids for controlled release applications: A comparison between prilling and solid lipid extrusion as manufacturing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl Myristate
For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, and arguably one of the most critical, phases is its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of benzyl myristate, ensuring the safety of laboratory personnel and the preservation of our environment. While this compound is recognized for its low volatility and is a common ingredient in cosmetic formulations, a cautious and informed approach to its disposal is paramount, particularly given the current gaps in its ecotoxicological data.
Immediate Safety and Handling Considerations: The Foundation of Responsible Disposal
Before initiating any disposal protocol, it is imperative to establish a secure working environment. The following measures are not merely suggestions but foundational pillars of laboratory safety.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Direct contact with any chemical, regardless of its perceived hazard level, should be avoided. When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1]
-
Protective Clothing: A standard laboratory coat should be worn. For larger quantities or in situations with a risk of splashing, consider impervious clothing.[1]
Engineering Controls: Managing the Immediate Environment
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that could generate aerosols or vapors, a fume hood is recommended.
-
Spill Management: Accidental spills must be managed promptly. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Collect the absorbed material and place it into a suitable, labeled container for disposal.[1] Do not wash spills down the drain.
This compound Disposal: A Step-by-Step Protocol
The appropriate disposal route for this compound is contingent on the quantity of waste and the available facilities. The overarching principle is to avoid environmental release.[1]
Small Quantities (Typically <100 mL) in a Laboratory Setting
For minor residues or small amounts of this compound, the primary objective is secure containment and transfer to a licensed waste management service.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containment: Collect the waste this compound in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the ester.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the approximate quantity, and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed chemical waste contractor.
Large Quantities (Typically >100 mL) and Industrial Settings
For larger volumes of this compound, the disposal strategy must be more robust and is strictly governed by local, state, and federal regulations.
-
Professional Consultation: Engage a licensed and reputable chemical waste disposal company. They will provide guidance on the correct packaging, labeling, and transportation of the waste.
-
Incineration: The preferred method for the disposal of this compound is controlled incineration.[1] This process should be carried out in a licensed facility equipped with flue gas scrubbing to neutralize any potentially harmful combustion byproducts.
-
Chemical Destruction Plant: Alternatively, disposal can be conducted at a licensed chemical destruction plant.[1] These facilities employ various chemical and physical processes to safely break down the waste material.
Crucially, under no circumstances should this compound be discharged into the sewer system or allowed to contaminate soil or water.[1]
Decontamination: Ensuring a Clean and Safe Workspace
After handling and disposing of this compound, thorough decontamination of all equipment and work surfaces is essential.
-
Equipment: Glassware and other reusable equipment should be washed with soap and plenty of water.[1]
-
Surfaces: Wipe down all work surfaces where this compound was handled with a suitable cleaning agent.
-
PPE Disposal: Dispose of used gloves and any other contaminated disposable PPE in a designated waste container.
The Rationale Behind the Protocol: Understanding the "Why"
The cautious approach outlined in this guide is necessitated by the significant lack of available data on the environmental fate and toxicological effects of this compound. The Safety Data Sheet (SDS) for this compound indicates "no data available" for key environmental metrics such as toxicity to fish, daphnia, algae, and microorganisms, as well as for its persistence, degradability, and bioaccumulative potential.[1]
In the absence of this critical information, we must apply the precautionary principle. Structurally similar compounds, such as benzyl benzoate, are known to be toxic to aquatic life with long-lasting effects. This suggests that this compound could have a similar environmental impact if released. Therefore, treating it as a substance that requires controlled disposal is the most scientifically sound and ethically responsible course of action.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for this compound disposal.
Spill Response Protocol
In the event of an accidental spill, a swift and organized response is crucial to mitigate any potential hazards.
Caption: Step-by-step spill response for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₄O₂ | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Water Solubility | Limited | [2] |
| Disposal Recommendation | Licensed chemical destruction plant or controlled incineration | [1] |
| Environmental Hazard Data | No data available | [1] |
By adhering to these rigorous and well-defined procedures, researchers and drug development professionals can ensure that their valuable work does not come at the cost of environmental integrity or personal safety. The responsible management of chemical waste is a shared obligation that underpins the credibility and sustainability of the scientific enterprise.
References
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Benzyl Myristate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of laboratory research and drug development, the safe handling of all chemical substances is paramount. This guide provides essential safety and logistical information for handling Benzyl myristate. Given the limited publicly available toxicological data for this compound, a precautionary approach is not just recommended, but essential for ensuring a safe and efficient research environment. This document is designed to be your preferred source for laboratory safety and chemical handling, empowering you to work with confidence.
The Precautionary Principle: Addressing the Data Gap
A thorough review of available safety data sheets (SDS) reveals a significant lack of specific toxicological information for this compound regarding oral, dermal, and inhalation effects.[1] Often, key data fields are marked as "no data available."[1] This absence of comprehensive hazard data necessitates the adoption of the precautionary principle, where we treat the substance as potentially hazardous until proven otherwise. This approach forms the foundation of the safety protocols outlined in this guide.
Risk Assessment: Your First Line of Defense
Before handling this compound, a thorough risk assessment is crucial to determine the appropriate level of personal protective equipment (PPE).[2][3] This assessment should be specific to your laboratory's conditions and the procedures you will be performing. Key factors to consider include:
-
Scale of Operation: The quantity of this compound being handled.
-
Potential for Aerosolization: Procedures such as heating, vortexing, or sonicating that may generate airborne particles.
-
Ventilation: The effectiveness of your laboratory's engineering controls, such as fume hoods.
-
Duration of Exposure: The length of time you will be working with the compound.
Recommended Personal Protective Equipment (PPE)
Based on a precautionary approach, the following PPE is recommended when handling this compound. The level of protection should be escalated based on your risk assessment.
| PPE Category | Minimum Requirement | Recommended Enhancement for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[4] | Chemical splash goggles and a full-face shield, especially when there is a risk of splashing.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Double-gloving with two different types of chemically resistant gloves. |
| Body Protection | A standard laboratory coat.[2] | A chemically resistant apron over a lab coat, or a disposable coverall.[4] |
| Respiratory Protection | Work in a certified chemical fume hood.[4] | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator should be considered.[5] |
Causality Behind PPE Choices:
-
Eye and Face Protection: this compound is a liquid and can cause eye irritation upon contact. Safety glasses provide a minimum barrier, while goggles and a face shield offer more comprehensive protection against splashes.[1][5]
-
Hand Protection: As skin contact is a primary route of exposure for many chemicals, chemically resistant gloves are essential to prevent potential irritation or absorption.[1] Nitrile gloves are a good initial choice, but for prolonged contact, consulting a glove compatibility chart is recommended.
-
Body Protection: A lab coat protects your skin and personal clothing from accidental spills. For larger quantities or tasks with a higher splash potential, enhanced protection is warranted.
-
Respiratory Protection: Handling this compound in a fume hood is a critical engineering control to minimize the inhalation of any potential vapors or aerosols. While the vapor pressure of this compound is low, heating or aerosol-generating procedures increase the risk of inhalation exposure.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound.
Safe Handling Protocol: A Step-by-Step Guide
Adherence to a strict protocol is vital for minimizing exposure and ensuring a safe working environment.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Ensure the container is tightly sealed when not in use.
-
-
Weighing and Transfer:
-
All handling of open containers of this compound should be performed inside a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to transfer the substance and minimize the risk of spills.
-
Avoid generating dust or aerosols.
-
-
Spill and Exposure Response:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In case of a spill: Alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[7] For large spills, evacuate the area and follow your institution's emergency procedures.
-
Operational and Disposal Plan
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Disposal: Do not dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of hazardous chemical waste in accordance with local, state, and federal regulations.[8][9]
By adhering to these conservative safety protocols, researchers can confidently handle this compound while prioritizing their safety and the integrity of their work. Always refer to your institution's specific safety guidelines and consult with your EHS department for any questions or concerns.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ushazmatstorage.com [ushazmatstorage.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
